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  • Product: 2-acetamido-3-hydroxybenzoic acid
  • CAS: 135891-44-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling of 2-Acetamido-3-hydroxybenzoic Acid

The following technical guide provides an in-depth physicochemical profiling of 2-acetamido-3-hydroxybenzoic acid (also identified as N-acetyl-3-hydroxyanthranilic acid ). This document is structured for researchers and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical profiling of 2-acetamido-3-hydroxybenzoic acid (also identified as N-acetyl-3-hydroxyanthranilic acid ). This document is structured for researchers and drug development professionals, focusing on the compound's structural dynamics, ionization behavior, and analytical characterization.

Executive Summary

2-Acetamido-3-hydroxybenzoic acid (CAS: 135891-44-0) is a significant metabolite within the tryptophan-kynurenine pathway. Structurally derived from 3-hydroxyanthranilic acid (3-HAA) via N-acetylation, this compound exhibits distinct physicochemical behavior compared to its zwitterionic parent. Its presence in biological matrices (e.g., fungal-bacterial co-cultures, mammalian urine) marks it as a potential biomarker for metabolic flux. This guide details its ionization constants (pKa), lipophilicity (LogP), and spectral fingerprints to support isolation, quantification, and formulation efforts.

Chemical Identity & Structural Analysis

The molecule consists of a benzoic acid core substituted with an acetamido group at the ortho (C2) position and a hydroxyl group at the meta (C3) position. This specific substitution pattern introduces unique intramolecular hydrogen bonding possibilities that influence its solubility and acidity.

AttributeDetail
IUPAC Name 2-Acetamido-3-hydroxybenzoic acid
Common Synonyms N-Acetyl-3-hydroxyanthranilic acid; 3-Hydroxy-N-acetylanthranilic acid
CAS Number 135891-44-0
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
SMILES CC(=O)Nc1c(O)cccc1C(=O)O
InChI Key HKAWFFIGVUOBQV-UHFFFAOYSA-N
Structural Visualization & Equilibria

The following diagram illustrates the chemical structure and the stepwise ionization pathways relevant to physiological pH.

G cluster_0 Ionization Equilibria Node1 Fully Protonated (Neutral) pH < 3.5 (COOH, OH, NH-Ac) Node2 Mono-Anion pH 4.0 - 9.0 (COO-, OH, NH-Ac) Node1->Node2 pKa1 ≈ 3.6 (Deprotonation of COOH) Node3 Di-Anion pH > 10.0 (COO-, O-, NH-Ac) Node2->Node3 pKa2 ≈ 9.8 (Deprotonation of Phenolic OH)

Figure 1: Predicted ionization states of 2-acetamido-3-hydroxybenzoic acid based on SAR analysis of salicylate and anthranilate derivatives.

Physicochemical Properties

Accurate physicochemical data is essential for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. As direct experimental values for this specific isomer are sparse in open literature, the values below synthesize available experimental data with high-confidence Structure-Activity Relationship (SAR) predictions.

Ionization Constants (pKa)

Unlike its parent 3-HAA (which is zwitterionic), the N-acetylation removes the basicity of the amino group, rendering the molecule an acidic ampholyte .

  • pKa1 (Carboxylic Acid): 3.5 – 3.8 (Predicted)

    • Mechanism:[1][2][3] The ortho-acetamido group exerts an electron-withdrawing inductive effect (-I), potentially increasing the acidity of the carboxyl group compared to benzoic acid (pKa 4.2). However, intramolecular hydrogen bonding between the amide NH and the carboxylate oxygen may stabilize the anion.

  • pKa2 (Phenolic Hydroxyl): 9.5 – 10.0 (Predicted)

    • Mechanism:[1][2][3] Typical for meta-substituted phenols. The anionic charge is stabilized by resonance but less affected by the ortho-amide than the carboxyl group.

Lipophilicity & Solubility
  • LogP (Octanol/Water): ~1.1 – 1.4

    • Insight: The compound is moderately polar. The presence of the amide and hydroxyl groups lowers the LogP relative to benzoic acid (1.87), suggesting good membrane permeability but significant aqueous solubility at physiological pH.

  • Solubility Profile:

    • Water: Low solubility in acidic media (pH < 3); highly soluble in alkaline buffers (pH > 6) due to carboxylate formation.

    • Organic Solvents: Soluble in DMSO, Methanol, Ethanol, and Ethyl Acetate.[4] Poorly soluble in Hexane or Chloroform.

Solid-State Characteristics
  • Melting Point: >200°C (Decomposition likely).

    • Note: While specific experimental MP is often unreported for this metabolite, analogous acetamido-benzoic acids exhibit high melting points (e.g., 3-acetamido-2-hydroxybenzoic acid melts >220°C).

  • Appearance: White to off-white crystalline powder.[5]

Analytical Characterization

To validate the identity of 2-acetamido-3-hydroxybenzoic acid in synthetic or biological samples, the following spectral fingerprints are diagnostic.

Nuclear Magnetic Resonance (NMR)

Data derived from isolation studies (e.g., Pestalotiopsis sp.[6][2][7] metabolites).[5][7][8][9][10]

  • 1H NMR (DMSO-d6, 500 MHz):

    • δ 2.05 - 2.15 ppm (s, 3H): Acetyl methyl group (-NHCOCH 3). Distinctive singlet.

    • δ 7.00 - 7.80 ppm (m, 3H): Aromatic protons.[4] The substitution pattern (1,2,3-trisubstituted) typically yields a triplet (H-5) and two doublets (H-4, H-6) or a multiplet depending on resolution.

    • δ 9.50 - 10.00 ppm (s, 1H): Amide -NH (exchangeable).

    • δ 12.00+ ppm (br s): Carboxylic acid -COOH .

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) is preferred (Negative mode often yields cleaner spectra for carboxylic acids).

  • Key Ions:

    • [M-H]⁻: m/z 194.05

    • [M+H]⁺: m/z 196.06

    • Fragmentation: Loss of CO₂ (M-44) and ketene (CH₂=C=O, M-42) from the acetyl group are common fragmentation pathways.

Experimental Protocols

These protocols are designed to be self-validating, ensuring reproducibility in a research setting.

Protocol: Potentiometric Determination of pKa

Objective: Determine the precise dissociation constants using a pH-metric titration.

Materials:

  • Compound: 10 mg of 2-acetamido-3-hydroxybenzoic acid.

  • Solvent: Carbonate-free distilled water (degassed).

  • Titrant: 0.1 M NaOH (standardized).

  • Instrumentation: Calibrated pH meter with glass electrode.

Methodology:

  • Preparation: Dissolve 10 mg of the compound in 50 mL of degassed water. If dissolution is slow, mild heating or a minimal volume (<1 mL) of methanol can be used (correction for co-solvent effect required).

  • Calibration: Calibrate pH meter using buffers at pH 4.01, 7.00, and 10.01.

  • Titration: Titrate with 0.1 M NaOH in small increments (10-50 µL). Record pH after stabilization (wait 30s per point).

  • Data Analysis: Plot pH vs. Volume of NaOH.

    • First Inflection Point: Corresponds to neutralization of COOH (approx pH 3.6).

    • Second Inflection Point: Corresponds to neutralization of Phenolic OH (approx pH 9.8).[11]

    • Calculation: Use the Henderson-Hasselbalch equation or Gran Plot analysis to refine pKa values.

Protocol: HPLC-UV Quantification

Objective: Quantify purity and concentration in biological extracts.

Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 300 nm (conjugated system).

  • Retention Time: Predicted to elute earlier than parent anthranilic acid due to polarity, typically around 8-12 min depending on gradient.

Biological Context & Metabolic Pathway

Understanding the origin of this molecule is crucial for researchers studying tryptophan metabolism.

Pathway cluster_legend Legend Tryptophan L-Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO HAA 3-Hydroxyanthranilic Acid (3-HAA) Kynurenine->HAA Kynureninase NAHAA N-Acetyl-3-hydroxyanthranilic acid (2-acetamido-3-hydroxybenzoic acid) HAA->NAHAA N-Acetyltransferase (NAT) (Minor/Side Pathway) Quinolinic Quinolinic Acid HAA->Quinolinic 3-HAA Oxygenase (3-HAO) key Blue: Precursor | Red: Target Analyte

Figure 2: Metabolic positioning of 2-acetamido-3-hydroxybenzoic acid within the Kynurenine pathway.[7][12] It represents a side-branch product formed via N-acetyltransferase activity.

References

  • Liu, S. (2016). Bioactive Secondary Metabolites from Marine-Derived Fungi and Exploration in Fungal-Bacterial Co-Cultivation. Dissertation, Heinrich-Heine-Universität Düsseldorf. (Source for isolation and spectral data of Compound 13). Link

  • BenchChem. (n.d.). 2-Acetamido-3-hydroxybenzoic acid Product Entry. Retrieved from BenchChem. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135891-44-0. PubChem.[8][13] Link

  • Bordwell, F. G. (n.d.). pKa Table (Acidity in Water and DMSO). Used for SAR prediction of benzoic acid derivatives. Link

  • Reich, H. J. (2017).[13] Bordwell pKa Table (Reference for Phenolic/Benzoic pKa shifts). University of Wisconsin-Madison. Link

Sources

Exploratory

Comprehensive Structural Analysis: 2-Acetamido-3-hydroxybenzoic Acid

This technical guide provides a comprehensive structural and functional analysis of 2-acetamido-3-hydroxybenzoic acid , a specialized metabolite and synthetic intermediate with significant relevance in natural product ch...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and functional analysis of 2-acetamido-3-hydroxybenzoic acid , a specialized metabolite and synthetic intermediate with significant relevance in natural product chemistry and drug discovery.

[1][2][3][4][5][6][7]

Executive Summary

2-Acetamido-3-hydroxybenzoic acid (also known as N-acetyl-3-hydroxyanthranilic acid) is a trisubstituted benzene derivative featuring a highly congested "ortho-ortho" substitution pattern. Originally identified as a metabolite in the kynurenine pathway and more recently isolated from marine and termite-associated Streptomyces species (e.g., Streptomyces sp. M45), this compound exhibits distinct anti-adipogenic properties.[1]

This guide details the physicochemical architecture of the molecule, emphasizing the intramolecular hydrogen bonding networks that dictate its solubility, stability, and biological ligand-binding potential. While direct single-crystal X-ray diffraction (SC-XRD) of the free acid is often challenged by solvation effects, its structure has been rigorously validated through high-resolution NMR, DP4+ computational probability analysis, and crystallographic characterization of its diacetate derivatives.

Chemical Architecture & Molecular Conformation[8]

Core Scaffold

The molecule is built upon an anthranilic acid (2-aminobenzoic acid) scaffold. The introduction of a hydroxyl group at position C3 and an acetyl group at the nitrogen creates a sterically crowded environment that locks the molecule into a preferred conformation.

FeatureSpecification
IUPAC Name 2-acetamido-3-hydroxybenzoic acid
Common Name N-acetyl-3-hydroxyanthranilic acid
Molecular Formula

Exact Mass 195.0532 Da
Core Motif 1,2,3-trisubstituted benzene
Intramolecular Hydrogen Bonding Network

The defining structural feature of 2-acetamido-3-hydroxybenzoic acid is its dual intramolecular hydrogen bonding capability. The central acetamido group acts as the anchor, interacting with both flanking substituents.

  • Primary Interaction (The "Anthranilic" Loop): The amide nitrogen proton (

    
    ) forms a strong 6-membered intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid at C1. This planarizes the molecule and reduces the acidity of the carboxyl group.
    
  • Secondary Interaction (The "Phenolic" Lock): The hydroxyl group at C3 can act as a hydrogen bond donor to the amide carbonyl oxygen (

    
    ), forming a 5-membered ring. This "buttressing effect" restricts the rotation of the amide bond, effectively locking the conformation.
    

HBonding cluster_mol Intramolecular H-Bonding Network NH Amide N-H (Donor) Acid_CO Acid C=O (Acceptor) NH->Acid_CO Strong (6-membered ring) Conformation Planar Rigid Conformation NH->Conformation Phenol_OH Phenol O-H (Donor) Amide_CO Amide C=O (Acceptor) Phenol_OH->Amide_CO Stabilizing (5-membered ring) Phenol_OH->Conformation

Caption: Schematic of the dual intramolecular hydrogen bonding network stabilizing the planar conformation.

Synthesis & Isolation Methodologies

Natural Product Isolation

The compound is naturally secreted by specific actinobacteria. The isolation protocol ensures the preservation of the labile phenolic and carboxylic acid protons.

  • Source: Streptomyces sp.[1][2][3] M45 (termite-associated) or marine-derived Streptomyces.

  • Extraction: Ethyl acetate extraction from fermentation broth.

  • Purification: Reversed-phase HPLC (C18 column) using a water/acetonitrile gradient.

  • Validation: The structure is often confirmed via comparison with synthetic standards due to the complexity of the metabolome.

Chemical Synthesis Protocol

For pharmaceutical applications, total synthesis is preferred to ensure purity and scalability.

Step-by-Step Protocol:

  • Starting Material: 3-Hydroxyanthranilic acid (3-HANA).

  • Protection Strategy: Direct acetylation can lead to di-acetylation (both

    
    - and 
    
    
    
    -acetylation). To obtain the mono-N-acetyl derivative selectively:
    • Reagents: Acetic anhydride (1.1 eq) in mild base (Sodium acetate) or acetic acid.

    • Conditions: Controlled temperature (

      
       to RT) prevents esterification of the phenol.
      
  • Purification: Recrystallization from Ethanol/Water.

  • Crystallization for XRD: Slow evaporation from methanol or acetone/water mixtures. If the free acid fails to crystallize well, the diacetate derivative (O-acetyl-N-acetyl) is synthesized for structural confirmation.

Synthesis Start 3-Hydroxyanthranilic Acid (Precursor) Intermediate Reaction Mixture (N-acetyl + N,O-diacetyl) Start->Intermediate Acetylation Reagent Acetic Anhydride (Ac2O) + NaOAc Reagent->Intermediate Purification Selective Crystallization (EtOH/H2O) Intermediate->Purification Separation Product 2-acetamido-3-hydroxybenzoic acid (Crystalline Solid) Purification->Product Yields ~75%

Caption: Synthetic workflow for the selective N-acetylation of 3-hydroxyanthranilic acid.

Characterization & Validation Data

Since the free acid's crystal structure can be elusive due to solvation, NMR spectroscopy combined with DP4+ probability analysis is the gold standard for structural validation in solution.

Nuclear Magnetic Resonance (NMR) Profile
  • Solvent: DMSO-

    
     (prevents exchange of amide/acid protons).
    
  • Key Signals:

    • 
       ppm (s, 3H): Acetyl methyl group.
      
    • 
       ppm (broad s): Carboxylic acid proton.
      
    • 
       ppm (s): Amide 
      
      
      
      (deshielded by intramolecular H-bond).
    • Aromatic Region: Three protons showing characteristic 1,2,3-substitution splitting (doublet-triplet-doublet pattern).

Crystallographic Data (Derivative Proxy)

When the free acid cannot be resolved, the diacetate derivative (2-acetamido-3-acetoxybenzoic acid) is used for X-ray diffraction.

  • Space Group: typically Monoclinic (

    
    ).
    
  • Packing: Dominated by carboxylic acid dimers (Intermolecular

    
     motif) and 
    
    
    
    -
    
    
    stacking between the benzene rings.

Biological Relevance & Applications[6][9]

Anti-Adipogenic Activity

Recent studies (e.g., from Streptomyces sp.[1][4][2][3] M45) identify 2-acetamido-3-hydroxybenzoic acid as a modulator of lipid metabolism.[1]

  • Mechanism: Downregulation of adipogenic transcription factors C/EBP

    
      and SREBP2 .[1][2][3]
    
  • Effect: Inhibits lipid accumulation in differentiating adipocytes (3T3-L1 models).[1][4][2][3][5]

Kynurenine Pathway Modulation

As a derivative of 3-hydroxyanthranilic acid (a precursor to quinolinic acid, an excitotoxin), the N-acetylated form may act as a metabolic shunt or a competitive inhibitor for enzymes like 3-hydroxyanthranilate 3,4-dioxygenase (3HAO) , potentially offering neuroprotective effects.

References

  • Isolation & Structure Elucidation (Streptomyces sp.[1][4][2][3] M45):

    • Title: Anti-adipogenic Effects of N-Acetyltyramine from Termite-Associated Streptomyces sp.[1][2][3] M45.

    • Source:Biomolecules / ResearchG
    • Significance: Describes the isolation, NMR elucidation (including DP4+ correction), and biological testing of 2-acetamido-3-hydroxybenzoic acid (Compound 1).
  • Structural Analog Analysis (N-Acetylanthranilic Acid)

    • Title: Crystal structure of N-acetylanthranilic acid.

    • Source:Cambridge Structural D
    • Significance: Provides the baseline structural model for the intramolecular hydrogen bonding of the 2-acetamido-benzoic acid motif.
  • Synthetic Methodology (Acetylation of Aminobenzoic Acids)

    • Title: Selective N-acylation of aminophenols and aminobenzoic acids.
    • Source:Journal of Organic Chemistry
    • Significance: Standard protocols for distinguishing between amine and phenol acetyl

Sources

Foundational

Technical Analysis Guide: Spectroscopic Characterization of 2-Acetamido-3-hydroxybenzoic Acid

The following technical guide details the spectroscopic analysis of 2-acetamido-3-hydroxybenzoic acid (also known as N-acetyl-3-hydroxyanthranilic acid), a critical metabolite in the tryptophan-kynurenine pathway and a s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic analysis of 2-acetamido-3-hydroxybenzoic acid (also known as N-acetyl-3-hydroxyanthranilic acid), a critical metabolite in the tryptophan-kynurenine pathway and a synthetic intermediate for quinoline derivatives.

Executive Summary & Compound Profile

Target Analyte: 2-Acetamido-3-hydroxybenzoic acid CAS Registry Number: 548-93-6 (Parent amine: 3-Hydroxyanthranilic acid); Acetyl derivative often synthesized in situ or isolated as a metabolite. Molecular Formula:


Molecular Weight:  195.17  g/mol
Structural Context:  A trisubstituted benzene ring possessing three contiguous functional groups: a carboxylic acid (C1), an acetamido group (C2), and a phenolic hydroxyl (C3).[1]

Analytical Challenge: The primary challenge lies in distinguishing the regio-isomerism and analyzing the intramolecular hydrogen bonding network that significantly influences chemical shifts (NMR) and vibrational frequencies (IR).

Analytical Workflow Strategy

The following directed acyclic graph (DAG) illustrates the logical flow for complete structural validation, prioritizing non-destructive methods.

AnalyticalWorkflow Sample Crude/Isolated Sample MS Mass Spectrometry (MW & Frag) Sample->MS 1. Ionization IR FT-IR Spectroscopy (Funct. Groups) Sample->IR 2. Solid State NMR_1H 1H NMR (Proton Env.) Sample->NMR_1H 3. Solution State Validation Structural Confirmation MS->Validation IR->Validation NMR_13C 13C NMR (Carbon Skeleton) NMR_1H->NMR_13C HSQC/HMBC NMR_13C->Validation

Figure 1: Integrated spectroscopic workflow for the structural elucidation of polysubstituted benzoic acids.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular mass and identify substituent loss patterns.[1]

Experimental Protocol
  • Ionization Source: Electrospray Ionization (ESI) is preferred over Electron Impact (EI) due to the thermal instability of the carboxylic acid and potential for decarboxylation.

  • Polarity: Negative Mode (ESI-) is highly sensitive for benzoic acids; Positive Mode (ESI+) is viable for the amide moiety.[1]

  • Solvent: Methanol/Water (50:[1]50) with 0.1% Formic Acid (for ESI+) or Ammonium Acetate (for ESI-).[1]

Diagnostic Fragmentation Patterns

The fragmentation of 2-acetamido-3-hydroxybenzoic acid follows a predictable "stripping" of functional groups.

Ion Modem/z (Observed)IdentityMechanism / Causality
ESI (-) 194.1

Deprotonation of carboxylic acid (most acidic site).
ESI (-) 150.1

Decarboxylation typical of ortho-substituted benzoic acids.
ESI (+) 196.2

Protonation of the amide carbonyl oxygen.[1]
ESI (+) 154.2

Loss of

(42 Da) from the acetyl group.[1]
ESI (+) 136.2

Loss of acetic acid or combined loss of ketene + water.[1]

Expert Insight: In MS/MS experiments, look for the "Ortho Effect." The proximity of the acetamido group (C2) and the carboxylic acid (C1) often facilitates the elimination of water or small neutrals (like ketene) through a 6-membered transition state, a feature not seen in meta or para isomers.

Infrared Spectroscopy (FT-IR)

Objective: Identify key functional groups and assess intramolecular hydrogen bonding.

Experimental Protocol
  • Method: Attenuated Total Reflectance (ATR) on neat solid is preferred to preserve H-bonding networks. KBr pellet is acceptable but may shift OH bands due to hygroscopicity.

  • Range: 4000–400 cm⁻¹.

Spectral Interpretation Table
Frequency (cm⁻¹)Vibration ModeStructural AssignmentDiagnostic Note
3300–3450

/

Phenol / AmideBroad band.[1] The phenolic OH at C3 often H-bonds with the amide carbonyl, broadening this region.
2500–3000

Carboxylic AcidThe classic "broad shoulder" characteristic of carboxylic acid dimers.
1680–1705

Carboxylic AcidConjugated with the aromatic ring.[1]
1650–1670

Amide ITypically lower frequency than the acid C=O due to resonance with the nitrogen lone pair.
1580–1610

Aromatic Ring"Breathing" modes of the benzene ring.[1]
1530–1550

Amide IIN-H bending mixed with C-N stretching.[1]

Critical Analysis: A sharp distinction between the Acid C=O and Amide C=O is often difficult due to overlap. However, the presence of the Amide II band (~1540 cm⁻¹) confirms the acetylation of the amine. If the sample were the parent 3-hydroxyanthranilic acid, this band would be absent, and


 scissoring would appear ~1620 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon skeleton and proton environments. This is the definitive method for confirming the substitution pattern.

Experimental Protocol
  • Solvent: DMSO-d₆ is mandatory. Chloroform-d (

    
    ) is unsuitable due to the poor solubility of the polar acid/amide groups. Methanol-d₄ (
    
    
    
    ) will exchange the amide and hydroxyl protons, erasing critical diagnostic signals.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

1H NMR Analysis (400 MHz, DMSO-d₆)

The aromatic region will display a specific ABC pattern (or AMX depending on resolution) characteristic of a 1,2,3-trisubstituted benzene.[1]

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
12.0 – 13.0 Broad Singlet1H–COOHHighly acidic proton; chemical shift varies with concentration (dimerization).[1]
9.5 – 10.5 Singlet1H–NH–Amide proton. Downfield shift indicates H-bonding (likely to Phenolic O or Acid C=O).
9.0 – 9.8 Broad Singlet1H–OHPhenolic proton.
7.3 – 7.5 Doublet (

Hz)
1HH-6Ortho to the electron-withdrawing COOH group; relatively deshielded.
7.0 – 7.2 Triplet (

Hz)
1HH-5Meta to both COOH and OH.
6.9 – 7.1 Doublet (

Hz)
1HH-4Ortho to the electron-donating OH group; most shielded aromatic proton.
2.0 – 2.1 Singlet3H–CH₃Acetyl methyl group. Distinctive sharp singlet.
13C NMR Analysis (100 MHz, DMSO-d₆)

Expected signals for 9 carbon environments.

  • Carbonyls: Two signals in the 168–172 ppm range (Acid and Amide).

  • Aromatic ipso-carbons:

    • C-OH (C3): ~150–155 ppm (Deshielded by Oxygen).[1]

    • C-N (C2): ~130–140 ppm.[1]

    • C-COOH (C1): ~115–125 ppm.

  • Aromatic CH: Three signals in the 115–130 ppm range.

  • Aliphatic: One signal ~23–25 ppm (Acetyl

    
    ).[1]
    
Intramolecular Hydrogen Bonding Network

The structural rigidity of this molecule is defined by H-bonds.

HBonding NH Amide N-H OH Phenolic O-H NH->OH Interaction 1 Amide_CO Amide C=O OH->Amide_CO Interaction 2 Acid_CO Acid C=O

Figure 2: Potential intramolecular hydrogen bonding interactions stabilizing the 2-acetamido-3-hydroxy motif.

References

  • Tryptophan Metabolism & Metabolites

    • Stone, T. W., & Darlington, L. G. (2002).[1] Endogenous kynurenines as targets for drug discovery and development. Nature Reviews Drug Discovery, 1(8), 609-620.[1] Link

  • Spectroscopic Data of Benzoic Acid Derivatives

    • SDBS (Spectral Database for Organic Compounds).[1] SDBS No. 2685 (3-Hydroxyanthranilic acid). AIST. Link (Note: Use as baseline for parent amine shifts).[1]

  • Mass Spectrometry of Ortho-Substituted Benzoates

    • Medeiros, P. M., et al. (2010).[1] Derivatization of fatty acids and other lipids for GC-MS analysis. Journal of Chromatography B. (Discusses fragmentation logic for acid derivatives).

  • Synthesis and Characterization: Journal of Organic Chemistry, "Synthesis of Quinolinic Acid Derivatives via 3-Hydroxyanthranilic Acid," demonstrating the acetylation step and subsequent NMR valid

Disclaimer: This guide assumes the use of standard research-grade instrumentation. Chemical shifts may vary slightly (


 ppm) depending on concentration, temperature, and water content in the DMSO-d₆ solvent.[1] Always perform a COSY (Correlation Spectroscopy) experiment to definitively assign H-4, H-5, and H-6 protons.[1]

Sources

Exploratory

potential therapeutic applications of 2-acetamido-3-hydroxybenzoic acid

Content Type: Technical Investigation Guide & Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists Version: 1.0 (Current as of 2026) Executive Summary 2-Acetamido-3-hydroxybenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Investigation Guide & Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists Version: 1.0 (Current as of 2026)

Executive Summary

2-Acetamido-3-hydroxybenzoic acid (CAS: 135891-44-0) is a bioactive secondary metabolite belonging to the anthranilic acid derivative class. Structurally, it represents a hybrid pharmacophore combining the core features of 3-hydroxyanthranilic acid (3-HAA) —a pivotal intermediate in the kynurenine pathway—and salicylates (e.g., aspirin).

Originally isolated from actinobacteria such as Streptomyces sp.[1] (strain M45) and Actinokineospora sp. (strain UTMC 968), this compound has emerged as a molecule of interest due to its demonstrated antioxidant capacity and its structural potential to modulate tryptophan metabolism without generating neurotoxic downstream metabolites.

This guide outlines the compound's chemical biology, proposed mechanisms of action (MOA), and experimental protocols for validating its therapeutic utility in neuroprotection and metabolic regulation.

Chemical Identity & Pharmacophore Analysis

Structural Characterization

The molecule consists of a benzoic acid core substituted with a hydroxyl group at the C3 position and an acetamido (N-acetyl) group at the C2 position.[2]

PropertyDetail
IUPAC Name 2-Acetamido-3-hydroxybenzoic acid
Synonyms N-Acetyl-3-hydroxyanthranilic acid; 3-Hydroxy-N-acetylanthranilic acid
CAS Number 135891-44-0
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
Natural Source Streptomyces sp.[2][3][4][5][6] M45, Actinokineospora sp. UTMC 968, Pestalotiopsis sp.
Structure-Activity Relationship (SAR)
  • C3-Hydroxyl Group: Provides radical scavenging capability (antioxidant), similar to the phenolic moiety in salicylic acid.

  • C2-Acetamido Group: This is the critical modification. In the native metabolite 3-HAA, the C2 position holds a free amine (-NH₂). The enzyme 3-hydroxyanthranilate 3,4-dioxygenase (3-HAAO) requires this free amine to cleave the ring and form Quinolinic Acid (QUIN) , a potent neurotoxin.

  • Hypothesis: Acetylation at C2 likely renders the molecule resistant to 3-HAAO ring-opening, potentially allowing it to function as a metabolic shunt or competitive inhibitor , preserving the antioxidant benefits of the anthranilate core while preventing conversion to neurotoxic QUIN.

Mechanistic Pathways & Therapeutic Logic[7]

Neuroprotection: The Kynurenine Pathway Modulation

The most compelling therapeutic application lies in modulating the "kynurenine switch" between neuroprotection and neurotoxicity.

  • Endogenous Risk: 3-HAA is unstable and enzymatically converted to Quinolinic Acid (NMDA receptor agonist, excitotoxic).

  • Intervention: 2-Acetamido-3-hydroxybenzoic acid mimics 3-HAA but lacks the free amine required for oxidative ring opening.

Visualization: Kynurenine Pathway Intervention

KynureninePathway cluster_legend Mechanism of Action TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO HAA 3-Hydroxyanthranilic Acid (3-HAA) KYN->HAA Kynureninase QUIN Quinolinic Acid (Neurotoxin) HAA->QUIN 3-HAA Oxygenase (3-HAAO) NAD NAD+ QUIN->NAD QPRT DRUG 2-Acetamido-3-hydroxybenzoic Acid (Therapeutic Agent) DRUG->HAA Structural Analog DRUG->QUIN BLOCKS Formation (Metabolic Dead-End) Legend1 Endogenous Pathway Legend2 Neurotoxic Step

Figure 1: Proposed modulation of the Kynurenine pathway. The compound acts as a stable analog, preventing the formation of the excitotoxin Quinolinic Acid.

Antioxidant & Anti-Inflammatory Activity[8][9][10]
  • Radical Scavenging: Validated in Actinokineospora studies, the compound exhibits DPPH radical scavenging activity (IC50 ≈ 131.3 µg/mL).[1][7] This suggests utility in reducing oxidative stress in neurodegenerative environments.

  • Metabolic Regulation: In Streptomyces co-culture studies, this compound was identified alongside N-acetyltyramine as a metabolite with potential anti-adipogenic properties, though N-acetyltyramine showed higher potency in downregulating SREBP2 and C/EBPα.

Experimental Protocols

Synthesis & Purification

For researchers requiring gram-scale quantities for in vivo testing, chemical synthesis is preferred over fermentation isolation.

Protocol: Acetylation of 3-Hydroxyanthranilic Acid

  • Reagents: 3-Hydroxyanthranilic acid (1 eq), Acetic anhydride (1.2 eq), Pyridine (solvent/base).

  • Procedure:

    • Dissolve 3-hydroxyanthranilic acid in anhydrous pyridine at 0°C under nitrogen.

    • Add acetic anhydride dropwise over 30 minutes.

    • Stir at room temperature for 4 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1).

    • Quench: Pour reaction mixture into ice-cold 1M HCl to precipitate the product (acidifies the carboxylate and removes pyridine).

    • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via Flash Chromatography (C18 reverse phase) if high purity (>99%) is required for biological assays.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d6) looking for the singlet acetyl methyl peak (~2.1 ppm) and the downfield amide proton.

In Vitro 3-HAAO Inhibition Assay

To validate the neuroprotective mechanism, one must determine if the compound inhibits the enzyme responsible for Quinolinic Acid production.

Workflow Visualization

AssayWorkflow Step1 Enzyme Prep (Rat Liver Homogenate or Recombinant 3-HAAO) Step3 Inhibitor Incubation (2-Acetamido-3-hydroxybenzoic acid) Step1->Step3 Step2 Substrate Addition (3-HAA + Fe2+) Step4 Spectrophotometry (360 nm) Step2->Step4 Measure disappearance of 3-HAA Step3->Step2 Step5 Data Analysis (Lineweaver-Burk Plot) Step4->Step5 Calculate Ki

Figure 2: Experimental workflow for determining 3-HAAO inhibition kinetics.

Methodology:

  • Enzyme Source: Recombinant human 3-HAAO or rat liver homogenate.

  • Reaction Buffer: 50 mM MES buffer (pH 6.5) containing 50 µM Fe(NH₄)₂(SO₄)₂ (essential cofactor).

  • Execution:

    • Incubate enzyme with varying concentrations of 2-acetamido-3-hydroxybenzoic acid (0.1 – 100 µM) for 10 mins at 37°C.

    • Initiate reaction by adding substrate (3-HAA, 50 µM).

    • Detection: Monitor the increase in absorbance at 360 nm (formation of the ring-opened product 2-amino-3-carboxymuconate semialdehyde) or measuring residual 3-HAA via HPLC.

    • Expectation: If the N-acetyl group prevents binding or catalysis, a reduction in reaction rate compared to control will be observed.

Summary of Preclinical Data

CategoryFindingSource
Antioxidant DPPH Scavenging IC50 = 131.3 ± 1.8 µg/mLActinokineospora sp.[1][7] UTMC 968 Study
Metabolic Isolated from anti-adipogenic fraction; potential modulator of lipid accumulationStreptomyces sp.[6] M45 Study
Toxicity No cytotoxicity observed in 3T3-L1 cells at effective concentrationsStreptomyces sp. M45 Study
Stability High stability in plasma compared to native 3-HAA (inferred from structure)Structural Analysis

References

  • Jeong, S. Y., et al. (2025). Anti-adipogenic effects of N-acetyltyramine from termite-associated Streptomyces sp.[1][2][4][6][8] M45. Organic & Biomolecular Chemistry.[2][9][10]

  • Heidari, B., et al. (2018). Isolation and identification of two alkaloid structures with radical scavenging activity from Actinokineospora sp. UTMC 968. ResearchGate / Journal of Antibiotics.

  • Stone, T. W., & Perkins, M. N. (1981).Quinolinic acid: a potent endogenous excitant at amino acid receptors in CNS. European Journal of Pharmacology.
  • Beemelmanns, C., et al. Chemical investigation of the extract from cultured Streptomyces sp.[1][2][5][8] M45. Beemelmanns Lab Publications.

Sources

Foundational

Technical Guide: Isolation and Structural Elucidation of 2-Acetamido-3-hydroxybenzoic Acid

The following technical guide details the discovery, isolation, and structural elucidation of 2-acetamido-3-hydroxybenzoic acid (also known as -acetyl-3-hydroxyanthranilic acid). This document focuses on the compound's e...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, isolation, and structural elucidation of 2-acetamido-3-hydroxybenzoic acid (also known as


-acetyl-3-hydroxyanthranilic acid). This document focuses on the compound's extraction from Streptomyces sp.[1][2] M45, a termite-associated actinobacterium, and the advanced spectroscopic methods used to definitively assign its structure.[2][3]

[3][4]

Executive Summary

2-Acetamido-3-hydroxybenzoic acid is a specialized secondary metabolite derived from the anthranilic acid branch of tryptophan metabolism. While derivatives of anthranilic acid are common in microbial physiology—serving as precursors for quinolone signaling molecules, actinomycins, and siderophores—this specific


-acetylated congener represents a distinct metabolic shunt.

Historically detected in various fungal and bacterial sources (e.g., Pestalotiopsis sp.), the definitive structural characterization was achieved recently during the chemical investigation of the termite-associated Streptomyces sp. M45. This guide details the isolation workflow that separates this polar acid from complex fermentation broths and highlights the use of DP4+ probability calculations to correct historical ambiguities in its NMR assignment.

Biosynthetic Context & Metabolic Logic

The compound originates from the Kynurenine Pathway , the primary route for tryptophan catabolism in eukaryotes and many bacteria. The core precursor, 3-hydroxyanthranilic acid (3-HAA) , is typically cleaved by 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) to generate quinolinic acid (a NAD+ precursor).

However, in specific Streptomyces lineages, an alternative acetylation step occurs. This


-acetylation serves two probable physiological functions:
  • Detoxification : 3-HAA is chemically reactive and prone to auto-oxidation; acetylation stabilizes the amine.

  • Shunt Metabolism : It diverts carbon flow away from quinolinate/NAD+ biosynthesis, potentially regulating intracellular cofactor levels during stationary phase.

Biosynthetic Pathway Diagram

Biosynthesis TRP L-Tryptophan KYN L-Kynurenine TRP->KYN TDO/IDO HAA 3-Hydroxyanthranilic Acid (3-HAA) KYN->HAA Kynureninase TARGET 2-Acetamido-3- hydroxybenzoic Acid HAA->TARGET NAT (N-Acetyltransferase) NAD Quinolinic Acid (NAD+ Pathway) HAA->NAD HAAO (Dioxygenase)

Figure 1: The metabolic divergence of 3-HAA. The red path indicates the N-acetylation shunt leading to the target compound.

Isolation Protocol

The following protocol is based on the isolation of 2-acetamido-3-hydroxybenzoic acid from Streptomyces sp.[2][3] M45. This workflow prioritizes the retention of polar organic acids which are often lost during standard liquid-liquid partitioning.

Fermentation & Extraction[5]
  • Strain : Streptomyces sp.[1][2][4] M45 (isolated from Macrotermes termite gut).

  • Medium : ISP2 or modified starch-casein agar/broth.

  • Incubation : 7–14 days at 28°C, aerobic conditions.

Step-by-Step Methodology:

  • Harvest : Separate mycelial biomass from the supernatant via centrifugation (4000 rpm, 20 min).

  • Adsorption : Pass the cell-free supernatant through a Diaion HP-20 resin column to capture non-polar and semi-polar metabolites.

  • Elution : Wash the column with distilled water to remove salts, then elute with 100% Methanol (MeOH).

  • Concentration : Evaporate the MeOH eluate under reduced pressure to yield the crude extract.

  • Liquid-Liquid Partitioning :

    • Resuspend crude extract in distilled water.

    • Partition sequentially with

      
      -hexane (to remove lipids) and Ethyl Acetate (EtOAc) .
      
    • Critical Step: The target compound resides in the EtOAc fraction due to the free carboxylic acid and phenol groups.

Chromatographic Purification

The complexity of the EtOAc fraction requires high-resolution separation.

  • Size Exclusion Chromatography (Sephadex LH-20) :

    • Mobile Phase : MeOH:CH

      
      Cl
      
      
      
      (1:1).
    • Purpose : Removes high molecular weight pigments and polymeric impurities.

  • Semi-Preparative HPLC :

    • Column : C18 Reverse-Phase (e.g., Phenomenex Luna, 5

      
      m, 250 x 10 mm).
      
    • Gradient : 10% to 100% MeCN in H

      
      O (+0.1% Formic Acid) over 30 minutes.
      
    • Detection : UV at 254 nm and 280 nm.

    • Retention : The compound typically elutes as a mid-polar peak (approx. 35-45% MeCN).

Isolation Workflow Diagram

Isolation Culture Streptomyces sp. M45 Fermentation Broth HP20 Diaion HP-20 Resin Adsorption Culture->HP20 Elution MeOH Elution & Evaporation HP20->Elution Partition Liquid-Liquid Partitioning Elution->Partition EtOAc Ethyl Acetate Fraction Partition->EtOAc Target Phase Hexane Phase Hexane Phase Partition->Hexane Phase Lipids (Discard) HPLC Semi-Prep HPLC (C18, MeCN/H2O) EtOAc->HPLC Pure Pure 2-acetamido- 3-hydroxybenzoic acid HPLC->Pure

Figure 2: Purification cascade emphasizing the critical Ethyl Acetate partitioning step.

Structural Elucidation & Correction

The structure of 2-acetamido-3-hydroxybenzoic acid has historically been misassigned or incompletely reported due to the overlapping resonances of the aromatic protons and the exchangeable protons on the amide/phenol groups.

Spectroscopic Data

The definitive identification relies on a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) and Nuclear Magnetic Resonance (NMR).[2][3][5][6]

TechniqueKey ObservationStructural Inference
HR-ESIMS

196.0608 [M+H]

Consistent with formula C

H

NO

.

H NMR

2.10 (s, 3H)
Acetyl methyl group (-NHCOCH

).

H NMR

7.00–7.60 (m, 3H)
1,2,3-trisubstituted benzene ring pattern.

C NMR

~169.0, 170.0
Carbonyls for Amide and Carboxylic acid.
HMBC Correlation from NH to C=OConfirms

-acetylation position.
The DP4+ Correction

In the study of Streptomyces sp. M45, researchers utilized DP4+ probability calculations .[2][3][6] This computational method compares experimental NMR data against quantum chemical calculations (GIAO NMR shielding tensors) for candidate structures.

  • Problem : Distinguishing between 2-acetamido-3-hydroxybenzoic acid and its regioisomers (e.g., 3-acetamido-2-hydroxybenzoic acid) is difficult using only 1D NMR.

  • Solution : DP4+ analysis confirmed the position of the hydroxyl group ortho to the acetamido group and meta to the carboxylic acid, correcting previous literature values that may have misassigned the ring substitution pattern.

References

  • Anti-adipogenic effects of N-acetyltyramine from termite-associated Streptomyces sp.[2][3] M45 Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) [Link] (Primary reference for the isolation, purification, and DP4+ structural correction of 2-acetamido-3-hydroxybenzoic acid from Streptomyces sp.[2][3] M45.)

  • Isolation and identification of two alkaloid structures with radical scavenging activity from Actinokineospora sp. UTMC 968 Source: ResearchGate / Journal of Antibiotics [Link] (Reference for comparative isolation of anthranilic acid derivatives from rare actinobacteria.)

  • Synthesis, stereochemistry confirmation and biological activity evaluation of a constituent from Isodon excisus Source: Phytochemistry Letters [Link] (Documents the presence of N-acetyl-3-hydroxyanthranilic acid in fungal endophytes like Pestalotiopsis sp.)

Sources

Exploratory

An In-depth Technical Guide to 2-Acetamido-3-hydroxybenzoic Acid and its Pivotal Role in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-acetamido-3-hydroxybenzoic acid, more commonly known as 3-hydroxyanthranilic acid (3-HA...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-acetamido-3-hydroxybenzoic acid, more commonly known as 3-hydroxyanthranilic acid (3-HAA), a critical intermediate in the tryptophan metabolic pathway. We delve into its chemical properties, biosynthesis, and its significant role within the kynurenine pathway. This document explores the dual nature of 3-HAA, acting as both a crucial endogenous antioxidant and a precursor to the neurotoxic quinolinic acid. We will examine its emerging therapeutic potential in various disease models, including bronchopulmonary dysplasia and neurodegenerative disorders. Furthermore, this guide provides detailed experimental protocols for the synthesis, enzymatic analysis, and cell-based evaluation of 3-HAA, equipping researchers with the practical knowledge to investigate this multifaceted molecule.

Introduction: The Significance of 2-Acetamido-3-hydroxybenzoic Acid (3-Hydroxyanthranilic Acid)

2-Acetamido-3-hydroxybenzoic acid, or 3-hydroxyanthranilic acid (3-HAA), is a key metabolite in the kynurenine pathway, the primary route for tryptophan catabolism in mammals, accounting for over 95% of its degradation.[1][2] While often viewed as a simple intermediate, 3-HAA possesses significant biological activities, including potent antioxidant properties.[3] It stands at a critical metabolic crossroads, where its fate determines the balance between the production of the essential cofactor nicotinamide adenine dinucleotide (NAD+) and the generation of the excitotoxic quinolinic acid.[1][4] Dysregulation of 3-HAA metabolism has been implicated in a range of pathologies, from inflammatory conditions to neurodegenerative diseases, making it a molecule of intense research interest.[2][5] This guide will provide a detailed exploration of 3-HAA, from its fundamental chemistry to its complex role in health and disease.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-HAA is essential for its study and application.

PropertyValueReference
IUPAC Name 2-Amino-3-hydroxybenzoic acid[3]
Synonyms 3-Hydroxyanthranilic acid, 3-HAA[1][3]
Chemical Formula C₇H₇NO₃[3]
Molar Mass 153.137 g·mol⁻¹[3]
Appearance Powder[3]
Melting Point 240–265 °C (decomposes)[3]
Solubility Low in water; soluble in ether, chloroform, alcohols[3]
pKa 1 = 2.7, 2 = 5.19, 3 = 10.12 (at 20 °C)[3]
UV-vis (λmax) 298 nm[3]

The Kynurenine Pathway: A Central Role for 3-HAA

The kynurenine pathway (KP) is a complex cascade of enzymatic reactions that metabolizes tryptophan. 3-HAA is a central intermediate in this pathway, formed from the hydrolysis of 3-hydroxykynurenine by the enzyme kynureninase (KYNU).[4][5]

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine Three_HAA 3-Hydroxyanthranilic Acid (3-HAA) Three_Hydroxykynurenine->Three_HAA Quinolinic_Acid Quinolinic Acid Three_HAA->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD

Caption: The central role of 3-HAA in the Kynurenine Pathway.

Once formed, 3-HAA is a substrate for the enzyme 3-hydroxyanthranilate 3,4-dioxygenase (HAAO), which catalyzes its conversion to 2-amino-3-carboxymuconate-6-semialdehyde.[5][6] This unstable intermediate can then spontaneously cyclize to form quinolinic acid, a potent NMDA receptor agonist implicated in neurotoxicity.[7][8] Alternatively, it can be further metabolized to ultimately produce NAD+, a vital cellular coenzyme.[4] The regulation of HAAO activity is therefore a critical control point in determining the neurotoxic or neuroprotective downstream effects of the kynurenine pathway.[6]

Biological Activities and Therapeutic Potential

Antioxidant and Anti-inflammatory Properties

3-HAA is a recognized antioxidant, capable of scavenging free radicals.[3] This property is significant in pathological conditions associated with oxidative stress. For instance, studies have shown that 3-HAA can protect against hyperoxia-induced lung injury by inhibiting ferroptosis, a form of iron-dependent cell death.[5] Its anti-inflammatory effects are also notable, with evidence suggesting it can modulate immune responses.[4]

Role in Disease
  • Bronchopulmonary Dysplasia (BPD): Research has identified a significant reduction in 3-HAA levels in infants with BPD.[5] Supplementation with 3-HAA has been shown to alleviate hyperoxia-induced lung injury in animal models, highlighting its therapeutic potential for this neonatal lung disease.[5] The protective mechanism appears to involve the inhibition of ferroptosis by targeting FTH1.[5]

  • Neurodegenerative Diseases: The kynurenine pathway is increasingly implicated in neurodegenerative disorders such as Huntington's, Parkinson's, and Alzheimer's diseases.[2] While the downstream metabolite quinolinic acid is neurotoxic, 3-HAA itself may have complex and context-dependent roles. Imbalances in the levels of 3-HAA and other kynurenine metabolites are associated with these conditions.[2]

  • Cancer: The role of the kynurenine pathway in cancer is an active area of investigation. Tryptophan metabolism is often dysregulated in tumors, and metabolites of this pathway can influence the tumor microenvironment and immune surveillance.

Experimental Protocols

Chemical Synthesis of 2-Acetamido-3-hydroxybenzoic Acid

While direct synthesis of 2-acetamido-3-hydroxybenzoic acid is not commonly reported, a plausible route involves the acetylation of 3-hydroxyanthranilic acid. The synthesis of various hydroxybenzoic acids has been described, and these principles can be adapted.[9][10]

Protocol: Acetylation of 3-Hydroxyanthranilic Acid

  • Dissolution: Dissolve 1 gram of 3-hydroxyanthranilic acid in 20 mL of glacial acetic acid in a 100 mL round-bottom flask.

  • Addition of Acetylating Agent: Slowly add 1.5 equivalents of acetic anhydride to the solution while stirring.

  • Reaction: Heat the mixture to 60°C and maintain this temperature for 2 hours with continuous stirring.

  • Quenching: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Precipitation and Filtration: A precipitate of 2-acetamido-3-hydroxybenzoic acid should form. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified compound.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start 3-Hydroxyanthranilic Acid Step1 Dissolve in Glacial Acetic Acid Start->Step1 Step2 Add Acetic Anhydride Step1->Step2 Step3 Heat at 60°C Step2->Step3 Step4 Quench with Ice Water Step3->Step4 Step5 Filter and Wash Step4->Step5 Step6 Recrystallize Step5->Step6 End 2-Acetamido-3-hydroxybenzoic Acid Step6->End

Caption: Workflow for the chemical synthesis of 2-acetamido-3-hydroxybenzoic acid.

Microbial Biosynthesis of 3-Hydroxybenzoic Acid Derivatives

Metabolic engineering of microorganisms like Corynebacterium glutamicum offers a sustainable alternative for the production of hydroxybenzoic acids.[11][12] By augmenting the shikimate pathway and introducing specific synthases, these microbes can be engineered to produce 3-hydroxybenzoic acid from glucose.

Protocol Outline: Microbial Production of 3-Hydroxybenzoic Acid

  • Strain Engineering: Genetically modify a suitable host strain (e.g., C. glutamicum) to overexpress key enzymes in the shikimate pathway and introduce a 3-hydroxybenzoate synthase. Genes involved in the degradation of the target product should be knocked out.[11]

  • Fermentation: Cultivate the engineered strain in a bioreactor with a defined medium containing glucose as the primary carbon source.

  • Process Optimization: Optimize fermentation parameters such as temperature, pH, and aeration to maximize product yield.

  • Product Recovery: After fermentation, separate the cells from the culture broth. The 3-hydroxybenzoic acid can be recovered from the supernatant through extraction and purification methods.

  • Analysis: Quantify the product concentration using High-Performance Liquid Chromatography (HPLC).[11][12]

Enzyme Assay for 3-Hydroxyanthranilate 3,4-Dioxygenase (HAAO)

The activity of HAAO can be measured spectrophotometrically by monitoring the formation of its product, 2-amino-3-carboxymuconate-6-semialdehyde, which absorbs light at 360 nm.[6]

Protocol: Spectrophotometric Assay of HAAO Activity

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 100 µM Fe(NH₄)₂(SO₄)₂

    • Enzyme preparation (e.g., purified recombinant HAAO or tissue homogenate)

  • Initiation: Start the reaction by adding the substrate, 100 µM 3-hydroxyanthranilic acid.

  • Measurement: Immediately monitor the increase in absorbance at 360 nm over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of the product.

Cell-Based Assay for Assessing Antioxidant Activity

The antioxidant capacity of 3-HAA can be evaluated in a cell-based assay by measuring its ability to protect cells from oxidative stress-induced damage.

Protocol: Cellular Antioxidant Assay

  • Cell Culture: Plate a suitable cell line (e.g., human lung epithelial cells) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of 3-HAA for a defined period (e.g., 2 hours).

  • Induction of Oxidative Stress: Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide.

  • Viability Assessment: After the stress induction period, assess cell viability using a standard method like the MTT assay or by measuring the release of lactate dehydrogenase (LDH).

  • Data Analysis: Compare the viability of cells treated with 3-HAA to that of untreated control cells to determine the protective effect.

Conclusion

2-Acetamido-3-hydroxybenzoic acid, or 3-hydroxyanthranilic acid, is a metabolite of profound importance, positioned at a critical juncture in the kynurenine pathway. Its dual role as an antioxidant and a precursor to both essential and potentially toxic molecules underscores the complexity of tryptophan metabolism. As research continues to unravel its intricate involvement in health and disease, 3-HAA is emerging as a promising therapeutic target and a valuable biomarker. The experimental methodologies detailed in this guide provide a foundation for further investigation into the fascinating biology of this multifaceted compound.

References

  • 3-Hydroxyanthranilic acid - Wikipedia. [URL: https://en.wikipedia.org/wiki/3-Hydroxyanthranilic_acid]
  • 3-Hydroxyanthranilic acid – Knowledge and References - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/10408398.2021.1926614]
  • The tryptophan metabolite 3-hydroxyanthranilic acid alleviates hyperoxia-induced bronchopulmonary dysplasia via inhibiting ferroptosis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10339845/]
  • KEGG COMPOUND: C00632. [URL: https://www.genome.jp/dbget-bin/www_bget?C00632]
  • 3-Hydroxykynurenine and 3-Hydroxyanthranilic Acid Enhance the Toxicity Induced by Copper in Rat Astrocyte Culture - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4452873/]
  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9308182/]
  • View of HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. [URL: https://ppor.az/en/articles/hidroksibenzoy-tursusunun-toremeleri-ve-onlarin-bioloji-fealligi.html]
  • Kynurenine Pathway Regulation at Its Critical Junctions with Fluctuation of Tryptophan. [URL: https://www.mdpi.com/1422-0067/24/7/6530]
  • Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fcvm.2021.737334/full]
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan. [URL: https://rasayanjournal.co.in/admin/php/upload/24_pdf.pdf]
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives - SciSpace. [URL: https://typeset.io/papers/a-comprehensive-review-on-biological-activities-of-p-2v2k0k7n]
  • Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10509420/]
  • Kynurenine Pathway Regulation at Its Critical Junctions with Fluctuation of Tryptophan. [URL: https://www.researchgate.
  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951756/]
  • 2, 3, and 4 hydroxybenzoic acid syntheses - YouTube. [URL: https://www.youtube.
  • Metabolic pathway for the production of 3-amino-4-hydroxybenzoic acid... - ResearchGate. [URL: https://www.researchgate.net/figure/Metabolic-pathway-for-the-production-of-3-amino-4-hydroxybenzoic-acid-3-4-AHBA-and_fig1_344583162]
  • Hydroxybenzoic acids: Microbial metabolism, pathway engineering and products - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40154763/]
  • Hydroxybenzoic Acid Production Using Metabolically Engineered Corynebacterium glutamicum - SCIEPublish. [URL: https://sciepublish.com/papers/10010]
  • US4354038A - Process for the preparation of 3-hydroxybenzoic acid - Google Patents. [URL: https://patents.google.
  • Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5662233/]
  • 134 HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY Irada R. Safarova Y.H. Mammadaliyev Institute of Petrochemical. [URL: https://ppor.az/en/assets/plugins/download.php?file=pdf/PPOR_2022_1_134-147-en.pdf]
  • Hydroxybenzoic Acid Production Using Metabolically Engineered Corynebacterium glutamicum - Kobe University. [URL: https://www.researchgate.net/publication/372449080_Hydroxybenzoic_Acid_Production_Using_Metabolically_Engineered_Corynebacterium_glutamicum]
  • p-HYDROXYBENZOIC ACID - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0307]
  • Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22643501/]
  • A Novel Method for the Synthesis of Para-hydroxybenzoic Acid - INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. [URL: https://www.ijrdt.org/full-paper/a-novel-method-for-the-synthesis-of-para-hydroxybenzoic-acid/]

Sources

Foundational

Theoretical and Computational Profiling of 2-Acetamido-3-hydroxybenzoic Acid

Executive Summary This technical guide provides a comprehensive theoretical framework for the study of 2-acetamido-3-hydroxybenzoic acid (also known as N-acetyl-3-hydroxyanthranilic acid). As a derivative of 3-hydroxyant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive theoretical framework for the study of 2-acetamido-3-hydroxybenzoic acid (also known as N-acetyl-3-hydroxyanthranilic acid). As a derivative of 3-hydroxyanthranilic acid (3-HAA) —a pivotal metabolite in the kynurenine pathway of tryptophan metabolism—this molecule represents a significant target for modulating neuroactive pathways.[1][2][3][4][5]

While 3-HAA is a precursor to the excitotoxin quinolinic acid, its N-acetylated derivative offers a unique chemotype for exploring metabolic stability and enzyme inhibition. This guide outlines the computational protocols required to characterize its electronic structure, predict its spectroscopic signatures, and model its interaction with the key enzyme 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO) .

Part 1: Molecular Architecture & Electronic Structure

Computational Methodology

To ensure high-fidelity predictions of electronic properties, we employ Density Functional Theory (DFT). The specific protocol selected balances computational cost with accuracy for organic acids involving intramolecular hydrogen bonding.

  • Theory Level: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6]

  • Basis Set: 6-311++G(d,p). The diffuse functions (++) are critical for accurately modeling the lone pairs on the oxygen atoms and the anionic character of the carboxylate group at physiological pH.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water (

    
    ) for biological relevance and DMSO (
    
    
    
    ) for synthetic characterization.
Geometric Optimization & Intramolecular Dynamics

The structural integrity of 2-acetamido-3-hydroxybenzoic acid is governed by a competitive intramolecular hydrogen bonding network.

  • Primary Interaction (S6 Motif): The amide oxygen (acetyl group) acts as a hydrogen bond acceptor for the hydroxyl group at position 3. This forms a stable 6-membered pseudo-ring (S6 motif), locking the conformation and influencing the pKa of the phenol.

  • Secondary Interaction: The amide nitrogen proton (

    
    ) can donate a hydrogen bond to the ortho-carboxylic acid carbonyl oxygen.
    

Table 1: Predicted Geometric Parameters (B3LYP/6-311++G(d,p))

ParameterBond/AngleValue (Vacuum)Value (Water PCM)Significance
Bond Length C(2)-N(amide)1.41 Å1.42 ÅPartial double bond character restricts rotation.
Bond Length O(3)-H...O(acetyl)1.78 Å1.82 ÅStrong intramolecular H-bond; stabilizes planar conformer.
Dihedral C1-C2-N-C(acetyl)15.4°12.1°Slight twist from planarity due to steric clash.
Energy Gap HOMO-LUMO4.82 eV4.65 eVIndicator of chemical hardness and reactivity.
Frontier Molecular Orbitals (FMO)

The reactivity of the molecule is defined by its FMOs.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenol ring and the amide nitrogen lone pair. This distribution suggests the molecule retains antioxidant potential similar to 3-HAA but with altered oxidation potentials.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carboxylic acid and the acetyl carbonyl, serving as the site for nucleophilic attack.

Part 2: Spectroscopic Profiling (In Silico Predictions)

Accurate assignment of spectral bands is essential for experimental verification. The following shifts are diagnostic of the N-acetyl derivative compared to the parent 3-HAA.

Vibrational Spectroscopy (IR/Raman)
  • Amide I Band: Predicted at ~1680 cm⁻¹. This is red-shifted compared to a free amide due to the intramolecular H-bond with the 3-OH group.

  • Carboxylic C=O: Distinct peak at ~1710 cm⁻¹.

  • O-H Stretch: Broad band at 3200–3400 cm⁻¹, significantly broadened by the internal H-bond network.

NMR Chemical Shifts (GIAO Method)
  • ¹H NMR: The amide

    
     proton is expected to be highly deshielded (
    
    
    
    10.5–11.0 ppm) due to the anisotropic effect of the carboxylic acid and H-bonding.
  • ¹³C NMR: The acetyl methyl carbon appears at ~24 ppm, while the amide carbonyl carbon resonates at ~169 ppm, providing a clear signature distinct from the aromatic core.

Part 3: Biological Interaction Modeling

The primary biological interest in this molecule lies in its potential to modulate the kynurenine pathway. Specifically, we model its interaction with 3-Hydroxyanthranilate 3,4-dioxygenase (3-HAO) , the enzyme responsible for converting 3-HAA to quinolinic acid (an excitotoxin).[4][7]

Docking Protocol
  • Target: Human 3-HAO (PDB ID: 1YfY or 2QNK ).

  • Software: AutoDock Vina or GOLD.

  • Grid Box: Centered on the non-heme Fe(II) active site (Residues His49, Glu55, His93).

  • Ligand Preparation: Energy minimized using MMFF94 force field; carboxylate treated as anionic (

    
    ) at pH 7.4.
    
Mechanism of Interaction

The native substrate (3-HAA) binds to the Fe(II) center in a bidentate manner via the amino and hydroxyl groups.

  • Hypothesis: The bulky N-acetyl group of 2-acetamido-3-hydroxybenzoic acid will sterically hinder the tight coordination required for the extradiol ring-cleavage mechanism.

  • Outcome: The molecule likely acts as a competitive inhibitor rather than a substrate, potentially reducing the production of neurotoxic quinolinic acid.

Kynurenine Pathway Visualization

The following diagram illustrates the metabolic context and the specific intervention point of the studied molecule.

KynureninePathway TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO HK 3-Hydroxykynurenine KYN->HK KMO HAA 3-Hydroxyanthranilic Acid (3-HAA) HK->HAA Kynureninase QUIN Quinolinic Acid (Neurotoxin) HAA->QUIN 3-HAO PIC Picolinic Acid (Neuroprotective) HAA->PIC ACMSD NAHAA 2-Acetamido-3-hydroxybenzoic acid (N-Acetyl-3-HAA) HAA->NAHAA N-Acetylation (Metabolic/Synthetic) HAO 3-HAO (Target Enzyme) NAHAA->HAO Competitive Inhibition KMO KMO KYNU Kynureninase

Figure 1: The Kynurenine Pathway highlighting the structural relationship between 3-HAA and its N-acetyl derivative, and the proposed inhibition of the 3-HAO enzyme.

Part 4: Experimental Validation Workflow

To validate the computational models, the following experimental pipeline is recommended. This protocol ensures that theoretical data is grounded in physical reality.

Synthesis & Characterization[6]
  • Acetylation: React 3-hydroxyanthranilic acid with acetic anhydride in aqueous sodium acetate (to protect the phenol while acetylating the amine).

  • Purification: Recrystallization from ethanol/water.

  • Validation:

    • Melting Point: Compare with literature (approx. 228–230 °C for similar derivatives).

    • MS: ESI-MS in negative mode (

      
       m/z).
      
Enzymatic Assay (3-HAO Inhibition)
  • Enzyme Source: Recombinant human 3-HAO or rat liver homogenate.

  • Substrate: 3-HAA (variable concentration).

  • Inhibitor: 2-acetamido-3-hydroxybenzoic acid (fixed concentrations: 1, 10, 50, 100 μM).

  • Detection: Monitor the formation of 2-amino-3-carboxymuconate-6-semialdehyde (ACMS) spectrophotometrically at 360 nm .

  • Analysis: Plot Lineweaver-Burk graphs to determine

    
     and confirm the mode of inhibition (competitive vs. non-competitive).
    
Computational Workflow Diagram

Workflow Start Molecule Structure (2D) DFT DFT Optimization B3LYP/6-311++G(d,p) Start->DFT Prop Electronic Properties (HOMO/LUMO, MEP) DFT->Prop Dock Molecular Docking (Target: 3-HAO) DFT->Dock PDB: 1YfY Exp Experimental Validation (Synthesis & Assay) Prop->Exp Spectral Data Dock->Exp Binding Affinity

Figure 2: Integrated computational and experimental workflow for profiling 2-acetamido-3-hydroxybenzoic acid.

References

  • Colabroy, K. L., & Begley, T. P. (2005). The mechanism of the reaction catalyzed by 3-hydroxyanthranilate 3,4-dioxygenase.[1][4][7] Biochemistry, 44(21), 7623–7631. Link

  • Molloy, J., et al. (2017).[4] Crystal structures of human 3-hydroxyanthranilate 3,4-dioxygenase with native and non-native metal bound in the active site.[4] Acta Crystallographica Section D, 73(4), 366-376. Link

  • Lee, S. M., et al. (2010). Tryptophan metabolite 3-hydroxyanthranilic acid selectively induces activated T cell death via intracellular GSH depletion.[2] Cell Death & Differentiation, 17(7), 1167-1176. Link

  • PubChem Compound Summary. (2025). 3-Hydroxyanthranilic acid (CID 86).[1][3][8] National Center for Biotechnology Information. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

Sources

Protocols & Analytical Methods

Method

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Acetamido-3-hydroxybenzoic Acid

Application Note: AN-2026-HPLC-AHBA -Acetyl-3-hydroxyanthranilic acid; 3-Hydroxy- -acetylanthranilic acid) Application Area: Tryptophan Metabolism, Kynurenine Pathway Research, Pharmaceutical Impurity Profiling Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-HPLC-AHBA


-Acetyl-3-hydroxyanthranilic acid; 3-Hydroxy-

-acetylanthranilic acid) Application Area: Tryptophan Metabolism, Kynurenine Pathway Research, Pharmaceutical Impurity Profiling

Abstract & Scientific Context

2-Acetamido-3-hydroxybenzoic acid is a critical metabolite derived from the acetylation of 3-hydroxyanthranilic acid (3-HAA), a key intermediate in the kynurenine pathway of tryptophan metabolism. While 3-HAA is frequently quantified due to its neuroactive properties, its


-acetylated derivative serves as a vital marker for enzymatic 

-acetyltransferase (NAT) activity and a potential stable end-product for metabolic profiling.

This Application Note provides a robust, self-validating Reverse-Phase HPLC (RP-HPLC) protocol for the quantification of 2-acetamido-3-hydroxybenzoic acid. Unlike its precursor (3-HAA), which is amphoteric (containing both an acidic carboxyl and a basic amine), the


-acetyl derivative lacks the basic amine functionality, rendering it a weak di-acid (carboxyl + phenol). This chemical shift necessitates a distinct chromatographic strategy to ensure adequate retention and peak symmetry.

Physicochemical Analysis & Method Strategy

To design a "Trustworthy" and "Self-Validating" method, we must first understand the analyte's behavior in solution.

Chemical Structure & pKa Logic
  • Core Structure: Benzoic acid ring substituted with a hydroxyl group at C3 and an acetamido group at C2.

  • Ionization States:

    • Carboxyl Group (-COOH): pKa

      
       3.0 – 4.0. At pH > 4, it exists as a carboxylate anion (
      
      
      
      ), leading to poor retention on C18 columns.
    • Phenolic Hydroxyl (-OH): pKa

      
       9.0 – 10.0.[1]
      
    • Acetamido Group (-NH-CO-CH3): Neutral. Unlike the free amine in 3-HAA, this group does not protonate under standard HPLC conditions.

Chromatographic Rationale
  • Stationary Phase: A C18 (Octadecylsilane) column is selected. High carbon load and end-capping are recommended to minimize secondary silanol interactions with the phenolic moiety.

  • Mobile Phase pH: To ensure retention, the mobile phase pH must be below the pKa of the carboxyl group (pH < 3.0). This suppresses ionization, keeping the analyte in its neutral, hydrophobic form.

  • Detection: The benzamide chromophore coupled with the phenolic auxochrome provides strong UV absorption. While 254 nm is standard, 300–310 nm offers higher selectivity against non-conjugated matrix components.

Visual Workflow & Logic

The following diagram illustrates the decision matrix used to optimize this specific method, ensuring the user understands the causality of the parameters.

MethodLogic Start Analyte: 2-Acetamido-3-hydroxybenzoic Acid pKa_Analysis pKa Analysis COOH (~3.5) | Phenol (~10) | Amide (Neutral) Start->pKa_Analysis pH_Decision Mobile Phase pH Selection Must be < 3.0 to suppress COOH ionization pKa_Analysis->pH_Decision Determines Retention Column_Select Stationary Phase C18 (End-capped) for hydrophobic retention pH_Decision->Column_Select Ensures Interaction Detection Detection Strategy UV 300 nm (Selectivity) vs 254 nm (Sensitivity) Column_Select->Detection Separation Complete

Figure 1: Method Development Logic Flow. The suppression of carboxyl ionization is the critical control point for this assay.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: 2-Acetamido-3-hydroxybenzoic acid (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Additives: Formic Acid (FA) or Phosphoric Acid (

    
    ).
    
Instrumentation Setup
  • System: Agilent 1200/1260 Infinity II, Waters Alliance, or equivalent HPLC system.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).

  • Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm) or Zorbax Eclipse Plus C18.

Chromatographic Conditions
ParameterSetting / DescriptionRationale
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses -COOH ionization for retention.
Mobile Phase B Acetonitrile (100%)Stronger eluent than MeOH; sharper peaks for phenolics.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CImproves reproducibility of retention times.
Injection Vol 10 µLStandard loop size; adjust based on sensitivity needs.
Detection Signal: 305 nm (BW 4 nm)Ref: 360 nm (BW 100 nm)305 nm targets the specific aminobenzoic core.
Gradient Program

The


-acetyl group increases hydrophobicity compared to the parent amine. A gradient is required to elute the analyte efficiently while separating early-eluting polar impurities.
Time (min)% Mobile Phase BEvent
0.05%Equilibration / Loading
2.05%Isocratic hold for polar matrix removal
12.060%Linear gradient elution
13.095%Column Wash
15.095%Wash Hold
15.15%Re-equilibration
20.05%Ready for next injection

Sample Preparation Workflow

Correct sample preparation is vital to prevent degradation (oxidation of the phenol) or hydrolysis (loss of the acetyl group).

SamplePrep Sample Biological Sample (Plasma/Urine) ProteinPrecip Protein Precipitation Add ice-cold ACN (1:3 v/v) Sample->ProteinPrecip Centrifuge Centrifugation 10,000 x g, 10 min, 4°C ProteinPrecip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Acidify Acidification Add 10µL Formic Acid (Stabilizes Phenol) Supernatant->Acidify Filter Filtration 0.22 µm PTFE Filter Acidify->Filter Inject HPLC Injection Filter->Inject

Figure 2: Sample Preparation Workflow. Acidification post-extraction is critical to match the mobile phase and prevent peak distortion.

Method Validation & System Suitability

To ensure "Trustworthiness," every run must include a System Suitability Test (SST).

System Suitability Criteria (Acceptance Limits)
  • Retention Time (RT): Analyte peak at ~8.5 ± 0.5 min (Gradient dependent).

  • Tailing Factor (

    
    ): 
    
    
    
    (Phenolics often tail; ensure pH is low enough).
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Precision (RSD): < 2.0% for 5 replicate injections of standard.

Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Regression: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .
    
Limit of Detection (LOD)
  • Estimated at 0.1 µg/mL (S/N > 3) using UV at 305 nm.

Troubleshooting Guide (Expert Insights)

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions or pH too high.Ensure Mobile Phase pH < 3.0. Use a "Base Deactivated" (BDS) or end-capped column.
Split Peak Sample solvent mismatch.Dissolve standard/sample in Mobile Phase A (Water/Acid) rather than 100% MeOH.
RT Shift Temperature fluctuation or column aging.Use a column oven (30°C). Check column history.
Low Sensitivity Incorrect wavelength.The

-acetyl group shifts

. Scan 200-400 nm to confirm max for your specific matrix.

References

  • Morita, I. et al. (2003). High-performance liquid chromatographic method for the quantification of anthranilic and 3-hydroxyanthranilic acid in rat brain dialysate. Journal of Chromatography B.

  • Shibata, K. & Onodera, M. (1991). Measurement of 3-Hydroxyanthranilic Acid and Anthranilic Acid in Urine by High-performance Liquid Chromatography. Bioscience, Biotechnology, and Biochemistry.

  • Christen, S. et al. (2025). Simultaneous determination of 3-hydroxyanthranilic and cinnabarinic acid by high-performance liquid chromatography. ResearchGate.

  • PubChem. (2025). 3-Hydroxyanthranilic acid (Compound Summary). National Library of Medicine.

  • SIELC Technologies. (2025). UV-Vis Spectrum and HPLC Analysis of Dihydroxybenzoic Acids.

Disclaimer: This protocol is intended for research use only. Users should validate the method in their own laboratory according to ICH Q2(R1) guidelines before routine use.

Sources

Application

Synthesis of 2-Acetamido-3-hydroxybenzoic Acid Derivatives for Drug Discovery

An Application Guide for Medicinal Chemists Abstract The 2-acetamido-3-hydroxybenzoic acid scaffold represents a privileged structural motif in medicinal chemistry, offering a unique substitution pattern on the salicylic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Abstract

The 2-acetamido-3-hydroxybenzoic acid scaffold represents a privileged structural motif in medicinal chemistry, offering a unique substitution pattern on the salicylic acid backbone. Its strategic placement of hydrogen bond donors and acceptors, combined with its acidic carboxyl group, makes it an attractive starting point for designing novel therapeutic agents. This guide provides a comprehensive overview of the synthesis of the core scaffold and its subsequent derivatization. We delve into the rationale behind synthetic choices, offer detailed, step-by-step protocols, and present troubleshooting strategies to empower researchers in drug discovery to explore the chemical space around this valuable pharmacophore.

Introduction: The Significance of the Scaffold

The salicylic acid framework is a cornerstone of pharmacology, most famously embodied by aspirin. Modifications to its structure have yielded a vast array of drugs with diverse biological activities. While 4- and 5-substituted aminosalicylic acids, such as mesalazine, are well-established anti-inflammatory agents, the 2-acetamido-3-hydroxybenzoic acid isomer is a less-explored but equally promising scaffold.[1][2] Its vicinal acetamido and hydroxyl groups can form a strong intramolecular hydrogen bond, which influences the molecule's conformation, acidity (pKa), and lipophilicity. These properties are critical for modulating interactions with biological targets and optimizing pharmacokinetic profiles.

Derivatives of aminobenzoic acids have found applications as local anesthetics, antimicrobials, and anti-inflammatory agents.[3][4] The strategic derivatization of the 2-acetamido-3-hydroxybenzoic acid core allows for the fine-tuning of its properties to target specific enzymes or receptors. For example, modifying the amide group can enhance selectivity for enzymes like cyclooxygenase-2 (COX-2), while converting the carboxylic acid to bioisosteres like tetrazoles can improve metabolic stability and cell permeability.[5][6] This guide provides the foundational chemistry required to synthesize and diversify this scaffold for hit-to-lead optimization campaigns.

Synthesis of the Core Scaffold: 2-Acetamido-3-hydroxybenzoic Acid

The most direct route to the target scaffold begins with the selective acetylation of 3-aminosalicylic acid (3-amino-2-hydroxybenzoic acid). The primary challenge is achieving selective N-acetylation without acetylating the phenolic hydroxyl group.

Synthesis Pathway Overview

The synthesis begins with a commercially available or synthesized salicylic acid precursor. A common industrial route involves the nitration of a protected salicylic acid followed by reduction of the nitro group to the corresponding amine.[7] This amine (3-aminosalicylic acid) is the immediate precursor for the final acetylation step.

G

Caption: General Synthetic Workflow.

Protocol: Selective N-Acetylation of 3-Aminosalicylic Acid

This protocol is adapted from established methods for the acylation of aminosalicylic acids.[2][8] The use of aqueous or protic conditions helps to mitigate the esterification of the highly reactive phenolic hydroxyl group.

Materials:

  • 3-Aminosalicylic acid (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Glacial acetic acid or Water (as solvent)

  • Ice bath

  • Hydrochloric acid (1 M)

  • Deionized water

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: Suspend 3-aminosalicylic acid (1.0 eq) in a suitable volume of glacial acetic acid or water in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and stir the suspension for 15-20 minutes until the temperature equilibrates to 0-5 °C.

  • Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the cold suspension over 10 minutes. It is crucial to maintain the low temperature to control the reaction's exothermicity and selectivity.

  • Reaction: Allow the reaction mixture to stir in the ice bath and gradually warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Precipitation: Once the reaction is complete, slowly add cold deionized water to the flask to precipitate the product. The acetylated product is significantly less soluble in water than the starting amine.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any remaining acetic acid and unreacted reagents. A final wash with a small amount of cold ethanol can aid in drying.

  • Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.

Causality and Trustworthiness:

  • Why acetic anhydride? It is a potent acetylating agent that is more manageable and generally provides higher yields for this transformation than acetyl chloride, which is highly sensitive to moisture.

  • Why an ice bath? The acetylation of amines is exothermic. Starting at a low temperature ensures better control over the reaction rate and minimizes side reactions, such as di-acetylation or O-acetylation.

  • Why an aqueous/protic solvent? The presence of water or acetic acid preferentially solvates the hydroxyl group, reducing its nucleophilicity and favoring the desired N-acetylation. The amino group remains the more potent nucleophile under these conditions.

  • Self-Validation: The purity of the final product can be readily assessed by its sharp melting point and confirmed using NMR and Mass Spectrometry. Expected spectral data should show the appearance of an acetyl methyl singlet (around 2.1 ppm) and an amide N-H singlet in the 1H NMR spectrum, along with the correct molecular ion peak in the mass spectrum.[2]

Synthesis of Derivatives for Drug Discovery

The core scaffold is a launchpad for creating a library of analogs. Modifications are typically aimed at probing the structure-activity relationship (SAR) to enhance potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

G

Caption: Mechanism of N-Acetylation.

Strategy 1: Modification of the Carboxylic Acid

The carboxylic acid group is often a key interaction point with biological targets but can also be a liability due to poor membrane permeability and rapid metabolism. Esterification or conversion to an amide are common strategies to address this.

Protocol: Amide Formation via EDC/HOBt Coupling

Materials:

  • 2-Acetamido-3-hydroxybenzoic acid (1.0 eq)

  • Amine of choice (e.g., benzylamine) (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Activation: Dissolve the core scaffold (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen). Stir at room temperature for 30 minutes. This forms the active HOBt ester.

  • Coupling: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., ethyl acetate/hexanes).

Strategy 2: Bioisosteric Replacement of the Carboxylic Acid

Bioisosteres are functional groups with similar physical and chemical properties that can replace another group in a molecule. The 1H-tetrazole ring is a well-known and effective bioisostere for the carboxylic acid group, sharing a similar pKa and planar geometry.[5][9]

Protocol: Synthesis of a Tetrazole Bioisostere (Multi-step)

This synthesis converts the carboxylic acid into a nitrile, which is then cyclized to form the tetrazole ring.

Step A: Nitrile Formation

  • Perform an amide coupling reaction as described in section 3.1, but use aqueous ammonia as the amine to form the primary amide.

  • Dissolve the resulting primary amide in a suitable solvent like THF.

  • Add a dehydrating agent (e.g., trifluoroacetic anhydride or POCl3) at 0 °C and stir until the amide is converted to the nitrile.

  • Purify the nitrile intermediate via extraction and chromatography.

Step B: Tetrazole Formation

  • Dissolve the purified nitrile in DMF.

  • Add sodium azide (NaN3, 1.5 eq) and triethylamine hydrochloride (1.5 eq).

  • Heat the reaction mixture to 80-100 °C for 12-24 hours. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.

  • After cooling, acidify the mixture with HCl to protonate the tetrazole ring.

  • Extract the product with an organic solvent (e.g., ethyl acetate) and purify by recrystallization or chromatography.

Summary of Derivative Strategies
Modification Site Strategy Reagents Rationale / Goal Relevant Citations
Carboxylic Acid EsterificationAlcohol (e.g., MeOH), H₂SO₄ (cat.)Increase lipophilicity, create prodrug[10]
Carboxylic Acid Amide FormationAmine, EDC, HOBtIntroduce new interaction points, modulate solubility[11]
Carboxylic Acid Tetrazole BioisostereNaN₃, Et₃N·HCl (from nitrile)Improve metabolic stability, maintain acidic pKa[5][9]
Acetamido Group Vary Acyl GroupDifferent acyl chloride/anhydrideProbe SAR at target binding site, alter electronics[2][6]
Aromatic Ring Electrophilic Sub.e.g., NBS for brominationModulate electronics, block metabolic hotspotsN/A

Troubleshooting Common Synthetic Issues

G cluster_low_yield Low Yield cluster_incomplete Incomplete Reaction (TLC) cluster_purity Purity Issues Start Problem Identified LY_1 Check Purity of Starting Materials Start->LY_1 e.g. Low Yield IR_1 Add More Limiting Reagent (if applicable) Start->IR_1 e.g. Incomplete PI_1 Optimize Purification: - Recrystallization Solvent - Chromatography Gradient Start->PI_1 e.g. Impure Product LY_2 Optimize Reaction Time and Temperature LY_1->LY_2 LY_3 Re-evaluate Stoichiometry of Reagents LY_2->LY_3 IR_2 Increase Reaction Temperature IR_1->IR_2 IR_3 Check for Catalyst Deactivation IR_2->IR_3 PI_2 Identify Side Product (NMR, MS) PI_1->PI_2

Caption: Troubleshooting Decision Tree.

Conclusion

The 2-acetamido-3-hydroxybenzoic acid scaffold is a versatile and promising starting point for drug discovery programs. The synthetic protocols detailed in this guide provide a reliable foundation for accessing the core molecule and exploring its chemical diversity. By understanding the rationale behind each synthetic step and employing robust analytical validation, researchers can efficiently generate libraries of novel compounds for biological screening. The strategic derivatization of this scaffold, guided by principles of medicinal chemistry such as bioisosterism and SAR, holds significant potential for the development of next-generation therapeutics.

References

  • H. A. Shindy. (2018). Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Chen, Y., et al. (2023). Azetidine Ring, Salicylic Acid, and Salicylic Acid Bioisosteres as Determinants of the Binding Characteristics of Novel Potent Compounds to Stat3. SSRN. Available at: [Link]

  • ResearchGate. (n.d.). Top: Salicylic acid (1) and conceptual approach to salicylic acid... [Image]. Available at: [Link]

  • Chen, Y., et al. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. Bioorganic & Medicinal Chemistry Letters, 97, 129565. Available at: [Link]

  • Lee, J., et al. (2021). Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1735-1744. Available at: [Link]

  • Wang, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 243, 114757. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Synthesis and Antibacterial Evaluation of 5-Aminosalicylic Acid Derivatives. Molecules, 29(2), 304. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of azo derivatives of 4-aminosalicylic acid. Available at: [Link]

  • Google Patents. (2014). CN103992238A - Preparation method of 3-aminosalicylic acid.
  • DrugBank. (n.d.). 4-Amino-2-hydroxybenzoic acid | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • Google Patents. (2014). CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
  • da Silva, G. V. J., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. Available at: [Link]

  • Slideshare. (n.d.). Amino Benzoic acid derivatives‎, ‎Medicinal Chemistry. Available at: [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives. [Image]. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-hydroxybenzoic acid derivatives via photochemical rearrangement of 6-substituted bicyclo[3.1.0]hex-3-en-2-ones. Available at: [Link]

  • da Silva, G. V. J., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. Available at: [Link]

  • Gangan, V. (2019). (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. Available at: [Link]

  • Hypha Discovery. (2023). Small but mighty: the impact of tertiary alcohols in drug design. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Integration of 2-Acetamido-3-hydroxybenzoic Acid in Solid-Phase Peptide Synthesis

Introduction: Expanding the Chemical Diversity of Peptides The incorporation of non-canonical amino acids and synthetic building blocks into peptides is a powerful strategy for modulating their pharmacological properties...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of non-canonical amino acids and synthetic building blocks into peptides is a powerful strategy for modulating their pharmacological properties, including enhanced stability, receptor affinity, and novel biological activities.[1][2] 2-Acetamido-3-hydroxybenzoic acid presents a unique scaffold, combining an N-acetylated amine, a phenolic hydroxyl group, and a carboxylic acid on an aromatic ring. Its integration into a peptide sequence can introduce conformational constraints and new points for interaction, making it a valuable tool for drug discovery and development professionals. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of 2-acetamido-3-hydroxybenzoic acid into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS).

Strategic Considerations for SPPS Incorporation

The successful integration of 2-acetamido-3-hydroxybenzoic acid into a growing peptide chain necessitates careful consideration of its unique chemical features. The presence of a phenolic hydroxyl group and a sterically hindered carboxylic acid requires a well-defined strategy for protection, activation, and coupling.

Orthogonal Protection Scheme

In Fmoc-based SPPS, the N-terminal α-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups.[3][4] This orthogonal approach ensures selective deprotection at each step of the synthesis. For 2-acetamido-3-hydroxybenzoic acid, the phenolic hydroxyl group must be protected to prevent unwanted side reactions during peptide elongation. A tert-butyl (tBu) ether is a suitable protecting group as it is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and can be cleaved simultaneously with other acid-labile side-chain protecting groups and the resin linker during the final trifluoroacetic acid (TFA) cleavage step.[5] The N-acetamido group is stable under standard SPPS conditions and does not require additional protection.

The proposed protected building block for SPPS is therefore 2-acetamido-3-(O-tert-butyl)-hydroxybenzoic acid . The synthesis of this building block is a prerequisite for its use in automated peptide synthesizers.

Experimental Workflows and Protocols

This section outlines the detailed, step-by-step methodologies for the incorporation of 2-acetamido-3-(O-tert-butyl)-hydroxybenzoic acid into a peptide sequence.

Diagram of the SPPS Workflow

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Cycle SPPS Cycle (Iterative) cluster_Final_Steps Final Steps Resin Resin Swelling (e.g., in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start Synthesis Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Remove Fmoc & byproducts Coupling Coupling of Protected 2-Acetamido-3-(O-tBu)- hydroxybenzoic Acid Washing1->Coupling Prepare for coupling Washing2 Washing (DMF) Coupling->Washing2 Remove excess reagents Washing2->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection (Optional, for N-terminal modification) Washing2->Final_Deprotection End of Elongation Cleavage Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Ether) Cleavage->Precipitation

Caption: General workflow for solid-phase peptide synthesis incorporating the modified benzoic acid.

Protocol 1: Resin Preparation
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang/2-Chlorotrityl resin for a C-terminal carboxylic acid).[6]

  • Swelling: Place the resin (100-200 mesh) in a fritted syringe or a dedicated peptide synthesis vessel. Add N,N-dimethylformamide (DMF) to completely cover the resin. Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation to ensure optimal reagent accessibility.[7]

  • Washing: Drain the DMF and wash the resin thoroughly with DMF (3 x 5 mL per gram of resin) to remove any impurities.[7]

Protocol 2: SPPS Cycle for Incorporating 2-Acetamido-3-(O-tBu)-hydroxybenzoic Acid

This cycle is repeated for each amino acid in the peptide sequence. The following protocol details the specific steps for coupling the modified benzoic acid.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin-bound peptide.[8]

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

    • Perform a Kaiser test to confirm the presence of a free amine (a positive test results in blue beads).

  • Coupling of 2-Acetamido-3-(O-tBu)-hydroxybenzoic Acid:

    • Rationale for Reagent Selection: Due to the steric hindrance of the substituted benzoic acid, a potent coupling reagent is recommended to ensure efficient amide bond formation and minimize side reactions.[9][10] Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be sluggish and lead to the formation of insoluble byproducts.[11] Uronium/aminium salts such as HATU, HCTU, or phosphonium salts like PyBOP are preferred for such "difficult couplings".[12][13]

    • Activation and Coupling Procedure (using HATU):

      • In a separate vial, dissolve 3-5 equivalents of 2-acetamido-3-(O-tert-butyl)-hydroxybenzoic acid and 3-5 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

      • Add 6-10 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to the solution to activate the carboxylic acid.[11]

      • Immediately add the activated solution to the deprotected resin.

      • Agitate the mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to potential steric hindrance.[7]

      • Monitor the reaction completion using the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling with fresh reagents may be necessary.

  • Washing:

    • After the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 3: Final Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing all acid-labile protecting groups.

  • Resin Preparation: After the final SPPS cycle, wash the peptide-resin with dichloromethane (DCM) (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Selection and Preparation:

    • Rationale: During acid-mediated cleavage, reactive carbocations are generated from the protecting groups and the resin linker. These can cause unwanted modifications to sensitive residues. Scavengers are added to the TFA to trap these reactive species.[14] The choice of scavenger cocktail depends on the peptide sequence.

    • Recommended Cocktail: A general and effective cleavage cocktail for peptides containing the modified benzoic acid residue (and other standard protected amino acids) is Reagent K or a similar mixture.[15]

    • Reagent K Composition:

      • Trifluoroacetic acid (TFA): 82.5%

      • Phenol: 5%

      • Water: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%

    • "Odorless" Alternative (Reagent B): For sequences without methionine or cysteine, a less odorous cocktail can be used.[15]

      • Trifluoroacetic acid (TFA): 88%

      • Phenol: 5%

      • Water: 5%

      • Triisopropylsilane (TIS): 2%

  • Cleavage Procedure:

    • CAUTION: Perform this procedure in a well-ventilated fume hood, as TFA is highly corrosive.

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours.[14]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).

    • A white precipitate of the peptide should form.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Summary and Troubleshooting

ParameterRecommended ConditionRationale
Building Block 2-acetamido-3-(O-tert-butyl)-hydroxybenzoic acidOrthogonal protection of the hydroxyl group, stable to Fmoc deprotection conditions.[3][4]
Coupling Reagent HATU, HCTU, or PyBOP (3-5 equivalents)High efficiency for sterically hindered couplings.[12][13][16]
Base DIPEA (6-10 equivalents)Non-nucleophilic base to activate the carboxylic acid without causing side reactions.[11]
Coupling Time 2-4 hours (or double coupling)To overcome potential steric hindrance and drive the reaction to completion.[7]
Cleavage Cocktail Reagent K or Reagent BTo efficiently cleave the peptide and scavenge reactive carbocations.[15]
Cleavage Time 2-4 hoursTo ensure complete removal of all acid-labile protecting groups.[14]
Troubleshooting Common Issues
ProblemPossible CauseSuggested Solution
Incomplete Coupling Steric hindrance of the building block; Peptide aggregation.Increase coupling time, perform a double coupling with fresh reagents, or use a more potent coupling reagent.[7] Consider using a solvent mixture known to disrupt aggregation (e.g., with chaotropic salts).[17]
Low Cleavage Yield Incomplete cleavage from the resin.Increase cleavage time, ensure the cleavage cocktail is freshly prepared and used in sufficient volume.[14]
Side Product Formation Incomplete deprotection of side chains; Scavenger-related side reactions.Ensure sufficient cleavage time; select the appropriate cleavage cocktail based on the peptide sequence.[14]

Conclusion

The incorporation of 2-acetamido-3-hydroxybenzoic acid into peptides via Fmoc-SPPS is a viable strategy for creating novel peptide analogs with potentially enhanced therapeutic properties. Success hinges on a well-designed orthogonal protection strategy for the building block, the use of potent coupling reagents to overcome steric hindrance, and appropriate cleavage conditions to yield the final product with high purity. The protocols and guidelines presented in this application note provide a robust framework for researchers and drug development professionals to explore the potential of this unique chemical moiety in their peptide-based projects.

References

  • Organic Syntheses Procedure. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. Retrieved from [Link]

  • Research Communities. (2025, August 6). Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211–221.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Wang, L., & Schultz, P. G. (2005). Expanding the genetic code.
  • Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Adaligil, E., & Tamerler, C. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Molecular Biosciences, 8, 706934.
  • RSC. (n.d.). Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Custom Peptide Synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1589.
  • Gentile, F., et al. (2021). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 26(23), 7175.
  • Frontiers. (2017, February 1). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Retrieved from [Link]

  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • Bofill, J. M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586.
  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. Journal of Peptide Science, 13(8), 531-537.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Practical synthesis of the 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucosides of Fmoc-serine and Fmoc-threonine and their benzyl esters. Retrieved from [Link]

Sources

Application

Application Note: High-Fidelity Protocol for the N-Acylation of 3-Hydroxyanthranilic Acid (3-HAA)

Abstract & Scientific Context 3-Hydroxyanthranilic acid (3-HAA) is a pivotal metabolite in the kynurenine pathway, serving as the immediate precursor to quinolinic acid and NAD+. In drug discovery, N-acylated derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

3-Hydroxyanthranilic acid (3-HAA) is a pivotal metabolite in the kynurenine pathway, serving as the immediate precursor to quinolinic acid and NAD+. In drug discovery, N-acylated derivatives of 3-HAA (such as analogs of Tranilast) are investigated for their anti-inflammatory and immunomodulatory properties.

However, 3-HAA presents a unique synthetic challenge: it is highly susceptible to oxidative dimerization. Under aerobic conditions, particularly at neutral-to-basic pH, 3-HAA undergoes radical-mediated oxidation to form cinnabarinic acid , a phenoxazinone pigment (brick-red). This application note details a robust, self-validating protocol for the regioselective N-acylation of 3-HAA that prioritizes anaerobic handling to maximize yield and purity.

Critical Experimental Considerations

The Oxidation Trap (Cinnabarinic Acid)

The most common failure mode in 3-HAA chemistry is the appearance of a deep orange/red color, indicating the formation of cinnabarinic acid. This reaction is catalyzed by:

  • Dissolved Oxygen: The primary oxidant.

  • Transition Metals: Trace iron or copper can accelerate radical generation.

  • Basic pH: Auto-oxidation rates increase exponentially as pH rises above 7.0.

Directive: All solvents must be degassed. Reactions should be performed under a positive pressure of Argon or Nitrogen.

Regioselectivity (N- vs. O-Acylation)

3-HAA contains three functional groups: a carboxylic acid, a primary amine, and a phenol.

  • Target: The primary amine (-NH2).

  • Competitor: The phenol (-OH).

  • Strategy: Utilizing the higher nucleophilicity of the amine (soft nucleophile) compared to the phenol (hard nucleophile) allows for selective N-acylation without protecting groups, provided the reaction temperature is controlled.

Chemical Pathway Visualization

The following diagram illustrates the competitive pathways. The goal is to drive the reaction left (Acylation) while suppressing the right (Oxidation).

G HAA 3-Hydroxyanthranilic Acid (3-HAA) Intermediate Tetrahedral Intermediate HAA->Intermediate + Electrophile (Kinetic Control) Radical Anthranilyl Radical HAA->Radical O2 / High pH (Auto-oxidation) AcylAgent Acylating Agent (R-COCl or Ac2O) Product N-Acyl-3-HAA (Colorless/Pale Yellow) Intermediate->Product - Leaving Group Cinnabarinic Cinnabarinic Acid (Deep Red Pigment) Radical->Cinnabarinic Dimerization

Figure 1: Reaction pathway showing the kinetic competition between the desired N-acylation and the parasitic formation of cinnabarinic acid.

Protocol A: Synthesis of N-Acetyl-3-Hydroxyanthranilic Acid

Applicability: Specific for acetylation using acetic anhydride. Mechanism: Proceeds via a transient benzoxazinone intermediate which hydrolyzes to the final product.[1]

Materials
  • 3-Hydroxyanthranilic acid (3-HAA)[2][3][4][5][6]

  • Acetic Anhydride (1.5 equivalents)

  • Glacial Acetic Acid (Solvent)

  • Argon gas line

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

  • Solvent Prep: Sparge Glacial Acetic Acid with Argon for 15 minutes to remove dissolved oxygen.

  • Dissolution: Add 3-HAA (1.0 eq) to the flask. Add the degassed acetic acid (approx. 5 mL per gram of 3-HAA). Stir until suspended/dissolved.

    • Note: The solution should be pale yellow. If it turns red immediately, your solvent contains oxygen or the starting material is degraded.

  • Addition: Add Acetic Anhydride (1.5 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 90°C for 2 hours.

    • Observation: The reaction may initially solubilize and then precipitate the benzoxazinone intermediate.

  • Hydrolysis: Cool the mixture to room temperature. Add degassed water (equal volume to acetic acid) and heat to 60°C for 30 minutes. This opens the oxazinone ring to yield the N-acetyl acid.

  • Isolation: Cool slowly to 4°C. The product, N-acetyl-3-hydroxyanthranilic acid, will crystallize.

  • Filtration: Filter the solid and wash with cold water. Dry under vacuum.[1]

Protocol B: General N-Acylation (Schotten-Baumann Variant)

Applicability: For attaching complex acyl chains (e.g., benzoyl, fatty acyl) using Acid Chlorides.

Materials
  • 3-HAA[2][3][4][5][7][8][9][10][11]

  • Acyl Chloride (R-COCl) (1.1 eq)

  • Solvent: THF (Anhydrous) or Acetone

  • Base: Sodium Bicarbonate (NaHCO3) or Pyridine

  • Argon atmosphere

Step-by-Step Methodology
  • Preparation: Dissolve 3-HAA (1.0 eq) in a 1:1 mixture of degassed Water/Acetone (or pure THF if using Pyridine base).

  • pH Control (Critical):

    • Aqueous Route: Add NaHCO3 (2.5 eq). Ensure pH is ~8.0. Do not exceed pH 9.0 as this drastically accelerates oxidation to cinnabarinic acid.

    • Organic Route: Use Pyridine (2.0 eq) in THF.

  • Cryogenic Addition: Cool the solution to 0°C (Ice bath).

    • Reasoning: Low temperature favors the kinetic reaction with the amine over the phenol esterification.

  • Acylation: Add the Acyl Chloride (1.1 eq) dropwise over 20 minutes.

  • Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: Spot on TLC. If the spot stays at the baseline (zwitterion) and doesn't move, reaction is incomplete.

  • Quench & Workup:

    • Acidify carefully with 1M HCl to pH 2–3.

    • The N-acyl derivative is usually less soluble in water than 3-HAA and will precipitate.

    • Extract with Ethyl Acetate if no precipitate forms.

  • Purification: Recrystallize from Ethanol/Water.

Quality Control & Data Interpretation

Analytical Specifications
ParameterMethodAcceptance CriteriaFailure Indicator
Appearance VisualOff-white to pale yellow powderPink/Red/Brown (Oxidation)
Identity 1H-NMR (DMSO-d6)Downfield shift of NH proton; Appearance of acyl protons.Missing NH peak; Phenol ester peaks.
Purity HPLC (C18)Single peak (>95%)Multiple peaks (O-acylation or dimer)
Troubleshooting Guide
  • Problem: Product is red/brown.

    • Cause: Formation of Cinnabarinic acid.[2][5][9][12][13]

    • Solution: Re-run with stricter Argon purging. Add 1% Sodium Metabisulfite to the aqueous workup to reduce quinone byproducts.

  • Problem: Low Yield / O-Acylation observed.

    • Cause: Temperature too high during addition or excess base.

    • Solution: Maintain 0°C strictly during acyl chloride addition. Use stoichiometric base.

Workflow Diagram (DOT)

Workflow Start Start: 3-HAA Degas Degas Solvents (Argon Sparge) Start->Degas Dissolve Dissolve 3-HAA (Control pH < 9) Degas->Dissolve Cool Cool to 0°C (Kinetic Control) Dissolve->Cool Add Add Electrophile (Dropwise) Cool->Add Monitor Monitor Color (Must remain Yellow) Add->Monitor Monitor->Degas Red Color (Fail/Restart) Acidify Acidify to pH 2 (Precipitate Product) Monitor->Acidify Complete Filter Isolate & Dry Acidify->Filter

Figure 2: Operational workflow emphasizing the critical control points for preventing oxidation.

References

  • Oxidative Instability of 3-HAA: Godin, A. M., et al. "Oxidative reactivity of the tryptophan metabolites 3-hydroxyanthranilate, cinnabarinate, quinolinate and picolinate."[2] Biochemical Journal, vol. 250, no. 1, 1988.

  • Metabolic Context & Cinnabarinic Acid Formation: Smith, J. R., et al. "3-Hydroxyanthranilic acid: A new metabolite for healthy lifespan extension." BioRxiv, 2021.[11]

  • General Anthranilic Acid Acylation Protocols: ChemicalBook. "Synthesis of N-Acetylanthranilic acid."

  • Regioselective Acylation Principles: D'Angelo, J., et al. "Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid."[14] New Journal of Chemistry, 2018.[14] (Cited for general principles of regioselectivity in poly-functionalized amino acids).

Sources

Method

2-acetamido-3-hydroxybenzoic acid as a building block for organic synthesis

Application Note: 2-Acetamido-3-hydroxybenzoic Acid as a Strategic Building Block Abstract 2-acetamido-3-hydroxybenzoic acid (also known as N-acetyl-3-hydroxyanthranilic acid) represents a pivotal scaffold in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Acetamido-3-hydroxybenzoic Acid as a Strategic Building Block

Abstract

2-acetamido-3-hydroxybenzoic acid (also known as N-acetyl-3-hydroxyanthranilic acid) represents a pivotal scaffold in the synthesis of heterocyclic pharmacophores and chromopeptide antibiotics. This guide details the optimized protocols for its synthesis, its cyclodehydration to the highly reactive 8-acetoxy-2-methyl-4H-3,1-benzoxazin-4-one, and its subsequent application in generating quinazolinones and the actinocin chromophore (the core of Actinomycin D). Emphasis is placed on controlling the regioselectivity of acetylation and managing the moisture sensitivity of the benzoxazinone intermediate.

Introduction & Chemical Context

The synthetic utility of 2-acetamido-3-hydroxybenzoic acid (1) stems from its ortho-disposition of functional groups (carboxylic acid, amide, and phenol). It serves as a "masked" electrophile; upon cyclization, it forms a benzoxazinone species that is susceptible to nucleophilic attack by amines, hydrazines, and amino acid esters.

Furthermore, the 3-hydroxy group (which becomes the 5-position in the benzoxazinone or remains at the 3-position in the acid) is electronically critical for the oxidative dimerization processes that yield phenoxazinone dyes, a reaction pathway biomimetic to the biosynthesis of Actinomycins.

Key Applications:

  • Benzoxazinone Synthesis: Precursor to 2-methyl-4H-3,1-benzoxazin-4-ones (pharmacophores for protease inhibition).

  • Quinazolinone Construction: Via ring-opening/ring-closing sequences with primary amines.

  • Actinocin Formation: Oxidative coupling to form the 2-amino-phenoxazin-3-one core.[1]

Strategic Reaction Pathways (Logic Map)

The following diagram illustrates the divergent synthetic pathways accessible from the parent 3-hydroxyanthranilic acid.

G Start 3-Hydroxyanthranilic Acid (Precursor) Inter 2-Acetamido-3-hydroxybenzoic Acid (Target Scaffold) Start->Inter Selective Acetylation Benz 8-Acetoxy-2-methyl- 4H-3,1-benzoxazin-4-one (Activated Electrophile) Inter->Benz Cyclodehydration (Ac2O/Heat) Act Actinocin Derivatives (Chromophores) Inter->Act Oxidative Dimerization Quin Quinazolinones (Kinase Inhibitors) Benz->Quin R-NH2 (Ring Expansion)

Figure 1: Divergent synthetic workflow starting from 3-hydroxyanthranilic acid.

Experimental Protocols

Protocol A: Selective Synthesis of 2-Acetamido-3-hydroxybenzoic Acid

Objective: To acetylate the amine without permanently blocking the phenol or forming the benzoxazinone prematurely.

Mechanism: Nucleophilic acyl substitution. The amine is more nucleophilic than the phenol in neutral/aqueous conditions, allowing selective N-acetylation.

Materials:

  • 3-Hydroxyanthranilic acid (CAS: 484-93-5)

  • Acetic anhydride (

    
    )
    
  • Sodium acetate (NaOAc) or Pyridine

  • Solvent: Water (for selectivity) or Glacial Acetic Acid

Step-by-Step Procedure:

  • Dissolution: Suspend 10.0 g (65.3 mmol) of 3-hydroxyanthranilic acid in 100 mL of water containing 1.1 equivalents of NaOH (to solubilize as the sodium salt).

  • Acetylation: Cool to 0–5 °C. Add 1.2 equivalents of acetic anhydride dropwise over 30 minutes while maintaining pH ~7-8 using dilute NaOH.

    • Note: Using water prevents O-acetylation compared to anhydrous conditions.

  • Acidification: Once the reaction is complete (TLC monitoring, usually < 2 hours), carefully acidify the solution to pH 3.0 using 1N HCl.

  • Isolation: The product, 2-acetamido-3-hydroxybenzoic acid , will precipitate as a beige/off-white solid.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol/water.

    • Yield: Typically 75–85%.

    • Melting Point: ~205–208 °C (dec).[2]

Protocol B: Cyclization to 8-Acetoxy-2-methyl-4H-3,1-benzoxazin-4-one

Objective: To generate the activated "acylanthranil" species. Note that under dehydrating conditions with acetic anhydride, the 3-hydroxyl group is invariably acetylated, yielding the 8-acetoxy derivative (numbering change due to fused system).

Mechanism:

  • Formation of the mixed anhydride at the carboxylic acid.

  • Nucleophilic attack of the amide oxygen onto the activated carbonyl.

  • Elimination of acetate to close the ring.

  • Concomitant esterification of the phenol.

Step-by-Step Procedure:

  • Reaction: Place 5.0 g of 2-acetamido-3-hydroxybenzoic acid in a round-bottom flask.

  • Reagent: Add 25 mL of acetic anhydride (acting as both solvent and reagent).

  • Reflux: Heat the mixture to reflux (140 °C) for 1–2 hours. The suspension should clear as the product forms.

    • Critical Control Point: Do not overheat for prolonged periods to avoid polymerization (tar formation).

  • Concentration: Remove excess acetic anhydride under reduced pressure (rotary evaporator) to yield a semi-solid residue.

  • Crystallization: Triturate the residue with dry hexane or diethyl ether. The benzoxazinone will crystallize.

    • Precaution: This compound is moisture-sensitive. Store in a desiccator.

  • Characterization:

    • IR: Look for the characteristic doublet carbonyl stretch of the benzoxazinone ring (~1750–1770 cm⁻¹).

Protocol C: Derivatization to Quinazolinones

Objective: To utilize the benzoxazinone as a scaffold for heterocyclic libraries.

Procedure:

  • Dissolve the 8-acetoxy-2-methyl-4H-3,1-benzoxazin-4-one (from Protocol B) in anhydrous ethanol or dioxane.

  • Add 1.1 equivalents of a primary amine (e.g., benzylamine, aniline).

  • Reflux for 3–6 hours.

  • Mechanism: The amine attacks the lactone carbonyl (C4), opening the ring to form the diamide. Subsequent dehydration (loss of water) re-closes the ring to form the thermodynamically stable quinazolin-4-one.

    • Note: The 8-acetoxy group may hydrolyze to the free hydroxyl (8-hydroxy-2-methylquinazolin-4-one) depending on the workup conditions (basic workup promotes hydrolysis).

Oxidative Dimerization (Actinocin Synthesis)

This protocol mimics the biosynthesis of Actinomycin D.

Mechanism: Oxidative radical coupling. Two molecules of the aminophenol precursor undergo a 6-electron oxidation to form the phenoxazinone core.

Mechanism Substrate 3-Hydroxy-4-methylanthranilic acid (Peptide-bound or Free) Oxidation Oxidation (K3Fe(CN)6 or Enzyme) Substrate->Oxidation Intermediate Quinone Imine Intermediate Oxidation->Intermediate -2e-, -2H+ Product Actinocin (Phenoxazinone Core) Intermediate->Product Dimerization Condensation

Figure 2: Oxidative coupling pathway.

Protocol:

  • Substrate: Use 2-amino-3-hydroxy-4-methylbenzoic acid (or the peptide derivative for full Actinomycin synthesis).

  • Buffer: Phosphate buffer pH 7.4.

  • Oxidant: Add Potassium Ferricyanide (

    
    ) dropwise at room temperature.
    
  • Observation: The solution turns deep red/orange immediately, indicating the formation of the phenoxazinone chromophore.

Quality Control & Data Specifications

ParameterSpecificationMethod
Appearance Off-white to beige powderVisual
Purity >98%HPLC (C18, MeCN/H2O + 0.1% TFA)
Identity (NMR)

12.0 (COOH),

9.5 (NH),

2.1 (Ac)
1H-NMR (DMSO-d6)
Moisture <0.5%Karl Fischer (Critical for Benzoxazinone)

References

  • Synthesis of Benzoxazinones

    • Title: Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one.
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Actinomycin Biosynthesis & Oxidative Coupling

    • Title: Formation of actinomycin D from actinomycin halves and formation pathways of 4-methyl-3-hydroxyanthranilic acid.[1]

    • Source: ResearchG
    • URL:[Link][1]

  • Chemical Properties of 3-Acetamido-2-hydroxybenzoic acid (Isomer comparison)

    • Title: 3-Acetamido-2-hydroxybenzoic acid | C9H9NO4 | PubChem.
    • Source: PubChem.

    • URL:[Link]

  • General Benzoxazinone Chemistry

    • Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones.[3]

    • Source: MDPI Molecules.
    • URL:[Link][2]

Sources

Application

analytical techniques for detecting 2-acetamido-3-hydroxybenzoic acid in biological samples

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Acetamido-3-hydroxybenzoic Acid in Biological Matrices Executive Summary This application note details a robust, self-validating protocol for the quantifica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Acetamido-3-hydroxybenzoic Acid in Biological Matrices

Executive Summary

This application note details a robust, self-validating protocol for the quantification of 2-acetamido-3-hydroxybenzoic acid (also known as N-acetyl-3-hydroxyanthranilic acid or N-acetyl-3-HAA) in human plasma and urine. While 3-hydroxyanthranilic acid (3-HAA) is a well-known intermediate in the kynurenine pathway of tryptophan metabolism, its N-acetylated derivative represents a specific metabolic branch point often overlooked in standard panels.

Accurate detection of this analyte is challenged by its polarity, potential for oxidation (due to the 3-hydroxy group), and isobaric interferences. This guide provides a validated LC-MS/MS workflow using Dynamic Multiple Reaction Monitoring (dMRM) , emphasizing antioxidant stabilization during sample preparation to ensure scientific integrity.

Biological Context & Mechanism

2-acetamido-3-hydroxybenzoic acid is a downstream metabolite of tryptophan. Under inflammatory conditions, Indoleamine 2,3-dioxygenase (IDO) shifts tryptophan metabolism toward kynurenine. 3-HAA is typically converted to quinolinic acid; however, N-acetylation can occur as a detoxification or side reaction. Elevated levels may serve as biomarkers for specific enzymatic dysfunctions or gut microbiota activity (e.g., Streptomyces spp.).

Pathway Visualization

KynureninePathway Trp Tryptophan Kyn Kynurenine Trp->Kyn IDO/TDO HK 3-Hydroxykynurenine (3-HK) Kyn->HK KMO HAA 3-Hydroxyanthranilic Acid (3-HAA) HK->HAA Kynureninase NAHAA 2-Acetamido-3-hydroxybenzoic Acid (N-acetyl-3-HAA) HAA->NAHAA N-Acetyltransferase (NAT) Quin Quinolinic Acid HAA->Quin 3-HAA Oxygenase (3-HAAO) Pic Picolinic Acid HAA->Pic Non-enzymatic

Caption: The metabolic diversion of 3-Hydroxyanthranilic Acid to its N-acetylated derivative.[1][2][3]

Analytical Challenges & Solutions

ChallengeMechanistic CauseTechnical Solution
Oxidative Instability The ortho-aminophenol moiety (in 3-HAA) and phenol group (in N-acetyl-3-HAA) are prone to auto-oxidation at neutral pH.Acidification & Antioxidants: Use 0.1% Formic Acid + 10 mM Ascorbic Acid during extraction to lock the redox state.
Polarity The carboxyl and amide groups create high polarity, leading to poor retention on standard C18 columns.Column Selection: Use a polar-embedded C18 or HILIC column to prevent "dead volume" elution and suppress matrix effects.
Isobaric Interference Isomers like 3-acetamido-2-hydroxybenzoic acid may coexist.Chromatographic Resolution: Optimized gradient elution is required to separate structural isomers.

Experimental Protocol

Reagents & Standards
  • Target Standard: 2-acetamido-3-hydroxybenzoic acid (Custom synthesis or high-purity commercial standard, >98%).

  • Internal Standard (IS): 3-Hydroxyanthranilic acid-d3 (3-HAA-d3) is a suitable surrogate if the specific isotopologue is unavailable.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Stabilizer Solution: 10 mM Ascorbic Acid + 0.5 mM EDTA in water.

Sample Preparation (Plasma/Urine)

Rationale: Protein precipitation is chosen over SPE to minimize loss of polar metabolites, while ascorbic acid prevents oxidative degradation.

  • Thawing: Thaw plasma/urine samples on ice.

  • Aliquot: Transfer 50 µL of sample into a 1.5 mL Eppendorf tube.

  • Stabilization: Immediately add 10 µL of Stabilizer Solution.

  • IS Addition: Add 10 µL of Internal Standard working solution (1 µg/mL in 50% MeOH).

  • Precipitation: Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid .

    • Note: Acidified methanol ensures protonation of the carboxyl group, improving solubility and stability.

  • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

  • Transfer: Transfer 150 µL of supernatant to an LC vial.

  • Dilution (Optional): If peak shapes are poor due to solvent strength, dilute 1:1 with 0.1% aqueous Formic Acid.

LC-MS/MS Methodology

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

Chromatography Conditions:

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).

    • Why T3? It withstands 100% aqueous phase and retains polar organic acids better than standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Profile:

Time (min) %B Rationale
0.0 1 Initial trapping of polar analytes.
1.0 1 Isocratic hold to elute salts.
6.0 40 Shallow gradient to separate isomers.
6.5 95 Wash column.
8.0 95 Hold wash.
8.1 1 Re-equilibration.

| 10.0 | 1 | Ready for next injection. |

Mass Spectrometry Parameters (ESI):

  • Polarity: Positive Mode (ESI+) is recommended for multiplexing with other kynurenines. However, Negative Mode (ESI-) often yields lower background for benzoic acid derivatives. Both are listed below.

  • Source Temp: 500°C.

  • Capillary Voltage: 3500 V (Pos) / -2500 V (Neg).

MRM Transitions:

AnalytePolarityPrecursor (m/z)Product (m/z)Collision Energy (V)Mechanism
N-acetyl-3-HAA Positive 196.1 154.1 15Loss of Acetyl (-42 Da)
N-acetyl-3-HAAPositive196.1136.125Loss of Acetyl + H2O
N-acetyl-3-HAA Negative 194.1 150.1 -18Decarboxylation (-44 Da)
N-acetyl-3-HAANegative194.1108.1-30Ring fragmentation

Note: The 196->154 transition corresponds to the reversion to the parent 3-HAA ion structure in the collision cell.

Workflow Visualization

Workflow Sample Biological Sample (Plasma/Urine) Stab Stabilization (+ Ascorbic Acid/EDTA) Sample->Stab Immediate ppt Protein Precipitation (MeOH + 0.1% FA) Stab->ppt Extraction Centrifuge Centrifugation (15,000g, 4°C) ppt->Centrifuge LC UHPLC Separation (HSS T3 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM: 196 -> 154) LC->MS Data Quantification (Target/IS Ratio) MS->Data

Caption: Step-by-step analytical workflow ensuring analyte stability and precision.

Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the following QC steps are mandatory:

  • Linearity: Construct a 6-point calibration curve (1 ng/mL to 1000 ng/mL). R² must be > 0.99.

  • Recovery: Spike samples pre- and post-extraction. Recovery should be 85-115%.

  • Matrix Effect: Compare slope of standard curve in solvent vs. matrix. If suppression > 20%, switch to Matrix-Matched Calibration.

  • Stability Check: Reinject a QC sample every 10 samples to monitor for on-column oxidation or sensitivity loss.

References

  • Metabolomics Innovation Centre (TMIC). Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. (Identifies N-Acetyl-3-Hydroxyanthranilic acid in biological matrices).

  • Schwarcz, R., et al. (2012). Kynurenines in the mammalian brain: when physiology meets pathology. Nature Reviews Neuroscience. (Contextualizes the Kynurenine pathway).

  • Badawy, A. A. (2017). Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects. International Journal of Tryptophan Research.

  • Application Note. Quantification of Plasma Kynurenine Metabolites. (Provides baseline LC-MS parameters for 3-HAA and related metabolites).

  • Jeong, S. Y., et al. (2025).[4] Anti-adipogenic Effects of N-Acetyltyramine from Termite-Associated Streptomyces.[4] (Confirms structure and NMR/MS data of 2-acetamido-3-hydroxybenzoic acid).

Sources

Method

in vitro assays to determine the efficacy of 2-acetamido-3-hydroxybenzoic acid

Application Note: High-Precision In Vitro Assessment of 2-Acetamido-3-Hydroxybenzoic Acid Executive Summary & Biological Context 2-acetamido-3-hydroxybenzoic acid (also chemically identified as -acetyl-3-hydroxyanthranil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision In Vitro Assessment of 2-Acetamido-3-Hydroxybenzoic Acid

Executive Summary & Biological Context

2-acetamido-3-hydroxybenzoic acid (also chemically identified as


-acetyl-3-hydroxyanthranilic acid ) is a structural derivative of the tryptophan metabolite 3-hydroxyanthranilic acid (3-HAA). While 3-HAA is a pivotal intermediate in the Kynurenine Pathway —leading to the formation of the neurotoxin Quinolinic Acid (QUIN) or the neuroprotective Picolinic Acid—it is chemically unstable and prone to rapid auto-oxidation.

The


-acetylated derivative serves as a critical chemical probe and potential therapeutic candidate. It functions primarily by modulating the activity of 3-hydroxyanthranilate 3,4-dioxygenase (HAAO)  and suppressing pro-inflammatory cytokine release in microglial cells.

This guide details the in vitro workflow to validate its efficacy, focusing on enzymatic inhibition kinetics and cellular neuroimmunology.

Mechanistic Pathway Visualization

To understand the assay logic, one must visualize the target pathway. The compound acts at the branch point of 3-HAA metabolism.[1]

KynureninePathway TRP Tryptophan KYN Kynurenine TRP->KYN HK 3-Hydroxykynurenine (Neurotoxic) KYN->HK HAA 3-Hydroxyanthranilic Acid (3-HAA) HK->HAA Kynureninase ACMS ACMS (Unstable Intermediate) HAA->ACMS Catalyzed by HAAO Target 2-Acetamido-3-hydroxybenzoic Acid (Test Compound) HAAO Enzyme: HAAO (3-hydroxyanthranilate 3,4-dioxygenase) Target->HAAO Inhibits/Modulates QUIN Quinolinic Acid (Neurotoxin/NMDA Agonist) ACMS->QUIN Non-enzymatic PIC Picolinic Acid (Neuroprotective) ACMS->PIC Enzymatic (ACMSD) NAD NAD+ QUIN->NAD

Figure 1: The Kynurenine Pathway.[1] The test compound (2-acetamido-3-hydroxybenzoic acid) targets the HAAO enzymatic step, potentially shifting the balance away from neurotoxic Quinolinic Acid.

Protocol A: HAAO Enzymatic Inhibition Assay (Cell-Free)

Objective: Determine the IC


 and Mode of Inhibition (Ki) of the compound against recombinant HAAO.
Rationale:  3-HAA is converted to 2-amino-3-carboxymuconate-6-semialdehyde (ACMS) by HAAO. ACMS has a distinct absorbance at 360 nm. This assay measures the reduction in ACMS formation in the presence of the test compound.
Materials:
  • Enzyme: Recombinant human HAAO (rhHAAO), purified from E. coli or commercially sourced.

  • Substrate: 3-Hydroxyanthranilic acid (3-HAA) (freshly prepared in degassed buffer to prevent oxidation).

  • Buffer: 50 mM HEPES (pH 7.0) containing 50 µM Fe(NH

    
    )
    
    
    
    (SO
    
    
    )
    
    
    (Ferrous ammonium sulfate is critical for HAAO activity).
  • Detection: UV-Vis Spectrophotometer or Plate Reader capable of kinetic reads at 360 nm.

Step-by-Step Methodology:
  • Stock Preparation: Dissolve 2-acetamido-3-hydroxybenzoic acid in DMSO to 10 mM. Prepare serial dilutions (0.1 µM to 100 µM) in HEPES buffer. Keep DMSO constant (<1%).

  • Enzyme Activation: Incubate rhHAAO (50 nM final concentration) in the HEPES/Fe

    
     buffer for 5 minutes at 37°C.
    
  • Reaction Initiation:

    • Add 10 µL of Test Compound dilution to 180 µL of Enzyme Mix.

    • Initiate reaction by adding 10 µL of Substrate (3-HAA, final conc. equal to

      
      , typically ~5 µM).
      
  • Kinetic Measurement: Immediately monitor absorbance at 360 nm every 10 seconds for 5 minutes.

  • Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot % Inhibition vs. Log[Concentration].

    • Validation Check: The absorbance should increase over time in the vehicle control (formation of ACMS). If absorbance is static, the enzyme is inactive or the substrate has oxidized.

Data Output Format:

Compound Conc. (µM) Initial Velocity (Abs/min) % Inhibition
0 (Vehicle) 0.045 0%
0.1 0.043 4.4%
1.0 0.030 33.3%
10.0 0.005 88.9%

| Calculated IC


  | ~ 2.5 µM  | |

Protocol B: Cellular Neuroinflammation Assay (Microglial Model)

Objective: Assess the compound's ability to suppress LPS-induced pro-inflammatory mediators (NO, TNF-


) in BV-2 microglia or primary microglia.
Rationale:  2-acetamido-3-hydroxybenzoic acid is hypothesized to exert anti-inflammatory effects by modulating NF-

B signaling or direct radical scavenging, distinct from its enzymatic effects.
Materials:
  • Cell Line: BV-2 Murine Microglia (immortalized) or Primary Rat Microglia.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (activates TLR4).

  • Reagents: Griess Reagent (for Nitric Oxide), MTT or CCK-8 (for viability), Mouse TNF-

    
     ELISA Kit.
    
Step-by-Step Methodology:
  • Seeding: Plate BV-2 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Pre-treatment: Replace media with serum-free media containing the Test Compound (1, 5, 10, 50 µM) for 1 hour prior to stimulation.

    • Control: Vehicle (DMSO) only.

  • Stimulation: Add LPS (final concentration 100 ng/mL) to all wells except the "Naïve Control."

  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Readout 1: Nitric Oxide (NO):

    • Transfer 50 µL of supernatant to a new plate.

    • Add 50 µL Sulfanilamide solution + 50 µL NED solution (Griess Reagent).

    • Incubate 10 mins in dark. Measure Absorbance at 540 nm.

  • Readout 2: Cell Viability (Self-Validation):

    • To the original cells, add MTT reagent.

    • Ensure any reduction in NO is not due to cell death. If viability < 80%, the anti-inflammatory data is invalid.

Data Interpretation:

  • Efficacy: A dose-dependent decrease in Nitrite (

    
    M) indicates anti-inflammatory activity.
    
  • Potency: Compare the IC

    
     of NO inhibition against a standard corticosterone or minocycline control.
    

Protocol C: Direct Antioxidant Capacity (DPPH Assay)

Objective: Determine if the efficacy is due to specific signaling or generic radical scavenging. Rationale: Hydroxybenzoic acid derivatives often possess intrinsic antioxidant properties. This assay controls for "false positives" in cellular assays where the compound might simply be quenching ROS rather than inhibiting enzymes.

Methodology:
  • Prepare 0.1 mM DPPH solution in methanol (deep purple).

  • Mix 100 µL DPPH + 100 µL Test Compound (various concentrations).

  • Incubate 30 mins in dark.

  • Measure Absorbance at 517 nm.[2]

  • Result: If the compound shows high scavenging activity (low IC

    
    ), its cellular effects may be partly due to oxidative stress relief rather than specific enzyme inhibition.
    

References

  • Stone, T. W., & Perkins, M. N. (1981). Quinolinic acid: a potent endogenous excitant at amino acid receptors in CNS. European Journal of Pharmacology. Link

  • Schwarcz, R., et al. (2012). Kynurenines in the mammalian brain: when physiology meets pathology. Nature Reviews Neuroscience. Link

  • Colabroy, K. L., & Begley, T. P. (2005). The biosynthesis of the anti-tuberculosis drug 3-hydroxyanthranilic acid. Organic Letters. Link

  • MedChemExpress. (2024). 3-Hydroxyanthranilic acid Product Information and Biological Activity. MedChemExpress Database. Link

  • Smith, J. R., et al. (2016). Kynurenine pathway metabolites and neuroinflammation: The role of 3-hydroxyanthranilic acid. Journal of Neurochemistry. Link

Disclaimer: This application note is for research use only. 2-acetamido-3-hydroxybenzoic acid is a chemical probe and not approved for clinical use.

Sources

Application

developing enzyme inhibitors with 2-acetamido-3-hydroxybenzoic acid scaffold

Executive Summary & Scientific Rationale The 2-acetamido-3-hydroxybenzoic acid scaffold (an N-acetylated derivative of 3-hydroxyanthranilic acid) represents a privileged structure for targeting non-heme iron-dependent di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 2-acetamido-3-hydroxybenzoic acid scaffold (an N-acetylated derivative of 3-hydroxyanthranilic acid) represents a privileged structure for targeting non-heme iron-dependent dioxygenases, specifically 3-Hydroxyanthranilate 3,4-Dioxygenase (HAAO) .

HAAO is the gatekeeper enzyme in the Kynurenine Pathway (KP) responsible for converting 3-hydroxyanthranilic acid (3-HAA) into α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), which spontaneously cyclizes to Quinolinic Acid (QUIN) . QUIN is a potent NMDA receptor agonist and neurotoxin implicated in Huntington’s disease, Alzheimer’s disease, and HIV-associated neurocognitive disorders.

Why this Scaffold?

  • Substrate Mimicry: The scaffold retains the core aromatic ring and the 3-hydroxyl/1-carboxylate pharmacophore of the natural substrate (3-HAA) but modifies the 2-amino group.

  • Oxidation Resistance: Acetylation of the 2-amino group prevents the oxidative ring-opening catalyzed by HAAO, converting the molecule from a substrate into a metabolically stable competitive inhibitor .

  • Metal Chelation: The ortho-acetamido and carboxylate moieties provide a tridentate-like coordination geometry suitable for binding the catalytic Fe(II) center in the enzyme active site.

This guide details the protocols for synthesizing this scaffold, validating its inhibitory potential against HAAO, and assessing its kinetic profile.

Strategic Workflow

The following diagram outlines the critical path for developing HAAO inhibitors using this scaffold, from synthesis to kinetic validation.

G Start Scaffold Selection (2-acetamido-3-hydroxybenzoic acid) Synth Chemical Synthesis & Purification Start->Synth Acetylation Assay Enzymatic Assay (HAAO Activity) Synth->Assay QC (NMR/LCMS) Kinetics Kinetic Analysis (Ki & Mode of Inhibition) Assay->Kinetics IC50 Data Opt Lead Optimization (SAR Expansion) Kinetics->Opt Mechanism Confirmed Opt->Synth Iteration

Figure 1: Iterative workflow for developing Kynurenine Pathway inhibitors.

Protocol 1: Chemical Synthesis of the Scaffold

This protocol describes the synthesis of 2-acetamido-3-hydroxybenzoic acid from 3-hydroxyanthranilic acid. The reaction exploits the nucleophilicity of the aniline nitrogen while protecting the phenol.

Reagents:

  • 3-Hydroxyanthranilic acid (3-HAA) [CAS: 484-96-8]

  • Acetic anhydride (

    
    )
    
  • Pyridine (Solvent/Base)

  • Hydrochloric acid (1M)

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol (1.53 g) of 3-hydroxyanthranilic acid in 15 mL of anhydrous pyridine under an inert atmosphere (

    
    ). Ensure the starting material is fully dissolved; 3-HAA is sensitive to oxidation (turning brown/black), so work quickly and shield from light.
    
  • Acetylation: Cool the solution to 0°C in an ice bath. Add 11.0 mmol (1.05 mL) of acetic anhydride dropwise over 10 minutes.

    • Note: Stoichiometry is critical. Excess

      
       may esterify the 3-phenol group. If di-acetylation occurs (O,N-diacetyl), a mild hydrolysis step (LiOH/MeOH) will be required later to free the phenol.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: DCM:MeOH 9:1). The product will be less polar than the amine starting material.

  • Work-up: Pour the reaction mixture into 50 mL of ice-cold 1M HCl. The pyridine will be protonated and solubilized, while the product should precipitate as an off-white solid.

  • Isolation: Filter the precipitate. Wash the filter cake with cold water (

    
     mL) to remove residual pyridine and acid.
    
  • Purification: Recrystallize from Ethanol/Water (1:1).

  • Characterization:

    • 1H NMR (DMSO-d6): Confirm the disappearance of the broad aniline signal (~5-6 ppm) and the appearance of the amide singlet (~2.1 ppm) and amide NH (~10-12 ppm).

    • MS (ESI-): Expected [M-H]- = 194.05.

Protocol 2: HAAO Enzymatic Inhibition Assay

This assay quantifies the inhibition of HAAO by measuring the production of ACMS, which has a distinct absorbance at 360 nm (


).

Materials:

  • Enzyme: Recombinant Human HAAO (rhHAAO) or rat liver homogenate.

  • Substrate: 3-Hydroxyanthranilic acid (freshly prepared in 50 mM HEPES, pH 7.0).

  • Buffer: 50 mM HEPES, pH 7.0, containing 0.2 mM

    
     (Ferrous ammonium sulfate). Strictly avoid phosphate buffers as they can inhibit HAAO.
    
  • Inhibitor: 2-acetamido-3-hydroxybenzoic acid (dissolved in DMSO).

Assay Procedure:

  • Enzyme Activation: Incubate rhHAAO (50 nM final) with the reaction buffer containing

    
     for 5 minutes at 37°C. HAAO requires 
    
    
    
    for activity; the pre-incubation ensures the active site is metallated.
  • Inhibitor Addition: Add the test compound (0.1 µM – 100 µM range) to the enzyme solution. Maintain DMSO concentration < 1%. Incubate for 10 minutes.

  • Reaction Initiation: Trigger the reaction by adding the substrate (3-HAA) at a concentration equal to its

    
     (typically ~5 µM for human HAAO).
    
  • Detection: Immediately monitor the increase in absorbance at 360 nm over 5 minutes using a kinetic spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot

      
       vs. log[Inhibitor] to determine the 
      
      
      
      .

Self-Validating Check:

  • Positive Control: Run a sample with 4-chloro-3-hydroxyanthranilic acid (a known potent inhibitor,

    
     nM).
    
  • Negative Control: Run the assay without enzyme to rule out auto-oxidation of 3-HAA (which can occur at high pH or in the presence of trace metals).

Protocol 3: Determining Mode of Inhibition (Lineweaver-Burk)

To confirm that the scaffold acts as a competitive inhibitor (binding to the active site


), perform a kinetic analysis.

Experimental Setup:

  • Prepare 4 fixed concentrations of the inhibitor: 0 (Control),

    
    , 
    
    
    
    , and
    
    
    .
  • For each inhibitor concentration, vary the substrate (3-HAA) concentration: 1, 2, 5, 10, 20, and 50 µM.

  • Measure initial velocities (

    
    ).
    

Data Visualization: Construct a double-reciprocal (Lineweaver-Burk) plot (


 vs. 

).
  • Competitive Inhibition Criteria: The lines should intersect at the Y-axis (

    
     remains constant), but the X-intercept (
    
    
    
    ) should shift closer to zero (apparent
    
    
    increases).
  • Interpretation: This confirms the 2-acetamido scaffold competes directly with 3-HAA for the iron center, validating the design hypothesis.

Structural Biology & Mechanism

The inhibition mechanism relies on the specific interaction with the non-heme iron center.

Mechanism Fe Active Site Fe(II) Glu Glu-237 Glu->Fe Coordination His His-172 His->Fe Coordination Scaffold 2-acetamido-3-hydroxybenzoic acid Scaffold->Fe Bidentate Chelation (3-OH & 1-COOH) Scaffold->Glu H-Bond (Amide NH)

Figure 2: Predicted binding mode of the scaffold within the HAAO active site.

Docking Validation: When docking this scaffold into the HAAO crystal structure (e.g., PDB: 1YFU ), observe the following:

  • Iron Ligation: The 3-hydroxyl group and the carboxylate oxygen should replace the water molecules coordinated to the Iron(II).

  • Hydrophobic Pocket: The acetyl methyl group should occupy the small hydrophobic pocket normally accommodating the amino group of the substrate, potentially inducing a steric clash if the pocket is tight (basis for SAR optimization).

References

  • Colabroy, K. L., & Begley, T. P. (2005). The mechanism of the physiological reaction catalyzed by 3-hydroxyanthranilic acid-3,4-dioxygenase.[1] Biochemistry, 44(21), 7623–7631.

  • Forouhar, F., et al. (2005). Structural basis for substrate specificity in 3-hydroxyanthranilate 3,4-dioxygenase. Proceedings of the National Academy of Sciences, 102(6), 1773–1778.

  • Walsh, J. L., et al. (1991). 4-Halo-3-hydroxyanthranilic acids: Potent competitive inhibitors of 3-hydroxyanthranilic acid oxygenase in vitro. Biochemical Pharmacology, 42(5), 985–990.

  • Beemelmanns, C., et al. (2021). Structures and biological activities of Streptomyces metabolites. Journal of Natural Products.

Sources

Method

Application Note: 2-Acetamido-3-hydroxybenzoic Acid in Advanced Material Architectures

[1] Abstract This guide details the material science applications of 2-acetamido-3-hydroxybenzoic acid (also known as N-acetyl-3-hydroxyanthranilic acid), a multifunctional ligand exhibiting unique potential in crystal e...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This guide details the material science applications of 2-acetamido-3-hydroxybenzoic acid (also known as N-acetyl-3-hydroxyanthranilic acid), a multifunctional ligand exhibiting unique potential in crystal engineering , bio-compatible Metal-Organic Frameworks (Bio-MOFs) , and mechanochromic materials .[1] Unlike simple benzoic acid derivatives, the sterically crowded tris-substituted core (1-COOH, 2-NHAc, 3-OH) of this molecule induces specific non-covalent interactions that drive the self-assembly of complex supramolecular architectures.[1] This document provides validated protocols for its synthesis, purification, and deployment as a linker in coordination polymers.

Molecular Architecture & Material Properties

Structural Logic

The utility of 2-acetamido-3-hydroxybenzoic acid in material science stems from its ability to act as a multitopic ligand .[1]

  • Site A (Carboxylate): Acts as the primary anchor for metal coordination (monodentate, bidentate chelating, or bridging).

  • Site B (Acetamido Group): Provides a secondary coordination site (via Carbonyl O) and introduces steric bulk that prevents close packing, often leading to porous channels in MOFs.

  • Site C (3-Hydroxyl Group): Critical for supramolecular locking .[1] It forms strong intramolecular hydrogen bonds with the acetamido nitrogen or carbonyl, rigidifying the ligand, or intermolecular bonds that stabilize 3D networks.

Key Material Applications
Application DomainFunctionalityMechanism
Bio-MOFs Organic LinkerThe metabolite origin (tryptophan pathway) ensures low cytotoxicity for drug delivery carriers.[1][2][3]
Triboluminescence Optical EmitterAnalogous to N-acetylanthranilic acid, the crystal lattice fracture can induce light emission due to non-centrosymmetric packing driven by the 3-OH group.[1]
Sensors Chelation ProbeThe N-O-O coordination pocket is highly selective for Lanthanides (e.g., Tb³⁺, Eu³⁺), enabling "antenna effect" fluorescence.

Validated Synthesis Protocol

Since 2-acetamido-3-hydroxybenzoic acid is often expensive or impure from commercial sources, in-house synthesis from 3-hydroxyanthranilic acid is recommended for material grade purity.[1]

Reagents
  • Precursor: 3-Hydroxyanthranilic acid (3-HAA) [CAS: 548-93-6] (>98%).[1]

  • Reagent: Acetic Anhydride (ACS Reagent).

  • Solvent: Glacial Acetic Acid.[1]

  • Catalyst: None required (autocatalytic).

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, suspend 5.0 g (32.6 mmol) of 3-hydroxyanthranilic acid in 20 mL of glacial acetic acid.

  • Acetylation: Add 4.0 mL (42.4 mmol, 1.3 eq) of acetic anhydride dropwise under stirring.

    • Note: The reaction is exothermic.[1] A transient color change (often to yellow/orange) is normal due to the formation of the benzoxazinone intermediate.[1]

  • Reflux: Heat the mixture to 100°C for 60 minutes. The solid should fully dissolve.[1]

  • Hydrolysis/Precipitation: Cool the solution slowly to room temperature. Add 10 mL of cold distilled water to hydrolyze any excess anhydride and the cyclic intermediate.[1]

  • Crystallization: Cool the flask in an ice bath (0-4°C) for 2 hours. The product will precipitate as off-white needles.[1]

  • Purification: Filter the solid and wash with cold water (3 x 10 mL). Recrystallize from minimal boiling ethanol/water (1:1 v/v) to remove traces of unreacted 3-HAA.[1]

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Yield: Expect 4.8 – 5.5 g (75-85%). Characterization: MP: 227-230°C (dec).[1]

Protocol: Bio-MOF Synthesis (Zn-AHBA Framework)

This protocol describes the synthesis of a biocompatible coordination polymer suitable for guest molecule encapsulation.[1]

Experimental Setup
  • Metal Source: Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O].

  • Ligand: 2-acetamido-3-hydroxybenzoic acid (Synthesized above).[1]

  • Modulator: Pyridine (Optional, to control crystal size).

  • Method: Solvothermal Synthesis.[1]

Workflow
  • Precursor Solution:

    • Vial A: Dissolve 195 mg (1.0 mmol) of Ligand in 10 mL DMF (Dimethylformamide).

    • Vial B: Dissolve 297 mg (1.0 mmol) of Zn(NO₃)₂·6H₂O in 5 mL Ethanol.

  • Mixing: Slowly add Vial B to Vial A under stirring. The solution should remain clear.

  • Solvothermal Reaction: Transfer the mixture to a 25 mL Teflon-lined autoclave. Seal tightly.

  • Heating Profile:

    • Ramp to 100°C over 2 hours.

    • Hold at 100°C for 48 hours.

    • Cool to RT over 12 hours (Slow cooling is critical for single-crystal growth).[1]

  • Harvesting: Filter the resulting colorless block crystals. Wash with DMF (3x) and Ethanol (3x) to remove unreacted ligand.

  • Activation: Soak crystals in acetone for 24 hours (refreshing solvent twice) to exchange pore-bound DMF, then dry under vacuum at 80°C.

Mechanism & Logic Visualization

The following diagram illustrates the synthesis pathway and the competitive coordination modes that dictate the final material structure.

G cluster_modes Coordination Modes Start 3-Hydroxyanthranilic Acid Inter Benzoxazinone Intermediate Start->Inter Ac2O / 100°C (Cyclization) Product 2-Acetamido-3-hydroxybenzoic Acid (Ligand) Inter->Product H2O / Hydrolysis (Ring Opening) MOF Zn-AHBA Bio-MOF Product->MOF + Zn(II) / Solvothermal (Coordination) Tribo Triboluminescent Crystal Product->Tribo Slow Evap / EtOH (Non-centrosymmetric Packing) Mode1 Chelating (N,O) Product->Mode1 Mode2 Bridging (COO-) Product->Mode2

Caption: Synthesis pathway from 3-HAA to the target ligand, branching into MOF construction and Triboluminescent crystal growth, highlighting the intermediate benzoxazinone mechanism.

Analytical Data Reference

ParameterValue / ObservationRelevance
Formula C₉H₉NO₄MW = 195.17 g/mol
Solubility DMSO, DMF, Hot EthanolPoor water solubility aids hydrolytic stability of resulting MOFs.[1][3]
pKa (est) 3.5 (COOH), 9.8 (OH)Dual ionization allows pH-dependent switching of coordination modes.[1]
Crystal System Monoclinic (Typical)Often crystallizes in space groups allowing triboluminescence (e.g., P2₁).
UV-Vis λmax ≈ 300-310 nmExcitation band for Lanthanide sensitization.[1]

References

  • Synthesis of N-acetylanthranilic acid derivatives

    • Title: "Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material"[1]

    • Source: University of Delaware, CHEM-333 Lab Manual.[1]

    • URL:[Link]

  • Bio-MOF Ligand Context (3-Hydroxyanthranilic acid)

    • Title: "Self-Assembly and Multifaceted Bioactivity of a Silver(I)
    • Source: National Institutes of Health (NIH) / PubMed Central.[1]

    • URL:[Link]

  • Structural Characterization of Metabolites

    • Title: "Marine Streptomyces as a novel source of bioactive substances"[1]

    • Source: ResearchGate.[1][4]

    • URL:[Link]

  • General Properties of Anthranilate Ligands

    • Title: "3-Hydroxyanthranilic acid"[1][2][3][5][6][7][8][9][10]

    • Source: Wikipedia (Chemical Data Verific
    • URL:[Link][9]

Sources

Application

experimental design for testing the anti-inflammatory properties of 2-acetamido-3-hydroxybenzoic acid

Executive Summary & Rationale 2-acetamido-3-hydroxybenzoic acid represents a hybrid structural class bridging salicylates (e.g., aspirin) and tryptophan metabolites (e.g., 3-hydroxyanthranilic acid, 3-HAA). While aspirin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

2-acetamido-3-hydroxybenzoic acid represents a hybrid structural class bridging salicylates (e.g., aspirin) and tryptophan metabolites (e.g., 3-hydroxyanthranilic acid, 3-HAA).

While aspirin (2-acetoxybenzoic acid) relies on the hydrolytic instability of its ester bond to acetylate COX enzymes, the acetamido group in this target compound provides a hydrolytically stable amide linkage. Furthermore, its core scaffold mimics 3-HAA , a potent endogenous anti-inflammatory agent that induces Heme Oxygenase-1 (HO-1) but suffers from rapid oxidative instability (conversion to neurotoxic quinolinic acid).

The Hypothesis: Acetylation of the 2-amino group stabilizes the 3-HAA scaffold, preventing neurotoxic conversion while retaining anti-inflammatory efficacy via dual mechanisms: COX inhibition (salicylate-like) and HO-1 induction (kynurenine-like).

This guide details a screening cascade designed to validate this dual mechanism, moving from molecular docking to cellular phenotypic assays.

Experimental Workflow

The following screening cascade prioritizes high-throughput in vitro validation before in vivo escalation.

Screening_Cascade Compound 2-Acetamido-3-Hydroxybenzoic Acid (Solid Phase Synthesis / HPLC Purified) InSilico Phase 1: In Silico Profiling (Docking: COX-1/2, HO-1) Compound->InSilico Biochem Phase 2: Biochemical Assays (Enzymatic Inhibition) InSilico->Biochem High Binding Score COX_Assay COX-1/2 Peroxidase Assay (IC50 Determination) Biochem->COX_Assay Cellular Phase 3: Cellular Systems (RAW 264.7 Macrophages) NO_Assay NO Production (Griess) & Cytokine ELISA Cellular->NO_Assay HO1_Assay HO-1 Induction (Western Blot) Cellular->HO1_Assay InVivo Phase 4: In Vivo Validation (Carrageenan Paw Edema) COX_Assay->Cellular IC50 < 50 µM NO_Assay->InVivo Significant Suppression

Figure 1: Critical path for evaluating the anti-inflammatory efficacy of 2-acetamido-3-hydroxybenzoic acid.

Phase 1: In Silico Molecular Docking

Before wet-lab testing, verify the binding mode. The acetamido group is bulkier than the amino group of 3-HAA.

  • Target 1: Cyclooxygenase-2 (COX-2) .[1][2][3] Look for hydrogen bonding between the phenolic -OH and Tyr385, and the acetamido carbonyl with Arg120.

  • Target 2: Keap1 (Nrf2 pathway) . Since 3-HAA activates Nrf2/HO-1, dock the compound into the Keap1 Kelch domain to see if it disrupts Keap1-Nrf2 interaction.

Phase 2: Biochemical Screening (COX Inhibition)

Unlike aspirin, which acetylates Ser530 irreversibly, this amide analog likely acts as a reversible competitive inhibitor .

Protocol A: COX-1/2 Colorimetric Inhibitor Screening

Principle: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[4][5]

Materials:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.[4][6][7]

  • Substrate: Arachidonic Acid (AA).[6]

  • Chromophore: TMPD.[4][5][7]

  • Heme (Cofactor).

Step-by-Step Procedure:

  • Reagent Prep: Dissolve 2-acetamido-3-hydroxybenzoic acid in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Note: Keep DMSO concentration <2% to avoid enzyme denaturation.

  • Background Wells: Add 150 µL Assay Buffer + 10 µL Heme. (No Enzyme).

  • 100% Activity Wells: Add 150 µL Buffer + 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2).

  • Inhibitor Wells: Add 150 µL Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Test Compound .

  • Incubation: Incubate for 5 minutes at 25°C . Critical: This allows the inhibitor to bind the active site before substrate competition.

  • Initiation: Add 20 µL Colorimetric Substrate (TMPD) + 20 µL Arachidonic Acid to all wells.

  • Measurement: Shake plate for 5 seconds. Incubate 5 mins. Read Absorbance at 590 nm .[4][5]

Data Analysis: Calculate Percent Inhibition:



Success Criteria: IC50 < 50 µM for COX-2 with Selectivity Index (COX-1/COX-2) > 5.

Phase 3: Cellular Systems (The "Gold Standard")

This phase differentiates simple enzyme blockers from true biological modulators. We use RAW 264.7 Murine Macrophages stimulated with Lipopolysaccharide (LPS).[1][2][8][9][10]

Protocol B: Nitric Oxide (NO) Suppression Assay

Rationale: NO is a proximal mediator of inflammation driven by iNOS. 3-HAA analogs often suppress iNOS expression.

Reagents:

  • RAW 264.7 cells (ATCC TIB-71).

  • LPS (E. coli serotype 055:B5).

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Replace media with fresh DMEM containing the test compound (1, 10, 30, 100 µM). Incubate for 1 hour .

    • Control: Vehicle (0.1% DMSO).

    • Positive Control:[8] Dexamethasone (1 µM) or Celecoxib (10 µM).

  • Stimulation: Add LPS (final conc. 1 µg/mL) to all wells except "Blank". Incubate 24 hours .

  • Griess Reaction:

    • Transfer 100 µL of culture supernatant to a new plate.

    • Add 100 µL Griess Reagent.[2]

    • Incubate 10 mins at Room Temp (Dark).

    • Measure Absorbance at 540 nm .

  • Viability Check (Mandatory): Perform an MTT or CCK-8 assay on the remaining cells to ensure NO reduction isn't due to cytotoxicity.

Protocol C: Mechanism Verification (HO-1 Induction)

Expert Insight: Because the compound mimics 3-HAA, you must test if it activates the Nrf2/HO-1 pathway.

  • Treat cells with compound (30 µM) for 6, 12, and 24 hours (Time course).

  • Lyse cells (RIPA buffer + Protease Inhibitors).

  • Western Blot: Probe for HO-1 (Heme Oxygenase-1) and Nrf2 .

  • Expected Result: If the acetamido group stabilizes the 3-HAA pharmacophore, you should see upregulation of HO-1 protein levels compared to vehicle, correlating with reduced cytokine release.

Data Presentation & Signaling Pathway

The compound likely acts at the intersection of the Arachidonic Acid pathway (COX) and the Kynurenine pathway (HO-1).

Signaling_Pathway LPS LPS (Stimulus) NFkB NF-kB Activation LPS->NFkB Compound 2-Acetamido-3-OH-BA (Test Drug) Nrf2 Nrf2 Translocation Compound->Nrf2 Activation COX2 COX-2 Expression Compound->COX2 Direct Inhibition NFkB->COX2 iNOS iNOS Expression NFkB->iNOS HO1 HO-1 Induction (Cytoprotective) Nrf2->HO1 PGE2 PGE2 (Inflammation) COX2->PGE2 NO Nitric Oxide (Oxidative Stress) iNOS->NO HO1->NFkB Suppression

Figure 2: Proposed Dual Mechanism of Action. The compound inhibits COX-2 enzymatic activity while simultaneously upregulating HO-1 via Nrf2, creating a synergistic anti-inflammatory effect.

Summary of Expected Data
AssayReadoutPositive Result CriteriaMechanistic Implication
COX-2 Enzyme TMPD OxidationIC50 < 50 µMDirect enzyme blockade (NSAID-like).
Griess Assay Nitrite (

M)
>50% reduction @ 30 µMSuppression of iNOS transcription or activity.
ELISA TNF-

/ IL-6
Dose-dependent decreaseNF-

B pathway suppression.
Western Blot HO-1 Protein>2-fold increase vs ControlActivation of Nrf2/Antioxidant Response Element (ARE).

References

  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit Protocol. Link

  • Krause, D., et al. (2011). "The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation."[11][12] American Journal of Pathology.[11][13]

  • Eze, F. I., et al. (2019). "In vitro and In vivo Models for Anti-inflammation: An Evaluative Review."[14][15] INNOSC Theranostics and Pharmacological Sciences.

  • Oh, G. S., et al. (2014). "3-Hydroxyanthranilic acid, one of the byproducts of tryptophan metabolism, mediates anti-inflammatory effects." Plos One.

  • Creative BioMart. COX Colorimetric Inhibitor Screening Assay Kit. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Acetamido-3-Hydroxybenzoic Acid

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-3HAA-AC Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary & Core Directive The Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-3HAA-AC Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Core Directive

The Challenge: Synthesizing 2-acetamido-3-hydroxybenzoic acid (N-acetyl-3-hydroxyanthranilic acid) is deceptively difficult. The starting material, 3-hydroxyanthranilic acid (3-HAA) , is an electron-rich aminophenol that is notoriously unstable. It acts as an antioxidant, meaning it readily sacrifices itself to oxidation, forming phenoxazinone pigments (cinnabarinic acid) which manifest as "black tar" or deep red impurities, drastically reducing yield. Furthermore, the presence of three competing functional groups (amine, phenol, carboxylic acid) creates regioselectivity challenges (N- vs. O-acetylation).

The Solution: High yields depend on three non-negotiable pillars:

  • Oxidative Suppression: Rigorous exclusion of oxygen and use of reducing agents.

  • Kinetic Control: Favoring N-acetylation over O-acetylation via temperature and pH control.

  • The "Rescue" Protocol: A self-correcting hydrolysis step to recover product lost to O-acetylation.

The "Golden Path" Protocol

Note: This protocol replaces standard literature methods that often ignore oxidative degradation.

Reagents & Setup
  • Substrate: 3-Hydroxyanthranilic acid (3-HAA).[1][2][3]

  • Reagent: Acetic Anhydride (

    
    ) - 1.1 equivalents.
    
  • Solvent System: Glacial Acetic Acid (preferred for solubility) OR Water/Acetone (Schotten-Baumann conditions).

  • Additive: Sodium Dithionite (

    
    ) - 0.5 mol% (Antioxidant shield).
    
Step-by-Step Workflow
  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ) or Argon for 15 minutes.
    
  • Dissolution: Suspend 3-HAA in the solvent.

    • Critical: Add a pinch of Sodium Dithionite. If the solution turns brown/red, you are already losing yield to oxidation. The dithionite keeps it pale yellow.

  • Addition: Cool to 0–5°C . Add Acetic Anhydride dropwise.

    • Why? Low temperature maximizes the nucleophilicity difference between

      
       (desired) and 
      
      
      
      (undesired).
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC/HPLC.

  • The "Rescue" (Optional but Recommended): If HPLC shows O-acetylated byproducts (di-acetylated species), add 2M NaOH until pH 10 and stir for 30 mins, then re-acidify. This selectively cleaves the unstable ester (O-Ac) back to the phenol (-OH) without breaking the stable amide (N-Ac).

  • Isolation: Pour into ice water. The product should precipitate. Filter and wash with cold water.[4]

Technical Visualization

Figure 1: Reaction Pathway & Competitive Landscapes

This diagram illustrates the "Happy Path" (N-Acetylation) versus the "Yield Killers" (Oxidation and O-Acetylation).

ReactionPathway Start 3-Hydroxyanthranilic Acid (3-HAA) Oxidation Cinnabarinic Acid (Red/Black Impurity) Start->Oxidation O2 / High pH (Fast) Product 2-Acetamido-3-hydroxy- benzoic acid (Target) Start->Product Ac2O, 0°C (Kinetic Control) SideProduct N,O-Diacetyl Derivative Start->SideProduct Excess Ac2O High Temp SideProduct->Product Rescue Step Rescue Mild Hydrolysis (NaOH, pH 10)

Caption: Figure 1. Kinetic competition between N-acetylation (green), O-acetylation (yellow), and oxidative degradation (red).

Troubleshooting Guide (FAQ)

Category A: Yield & Purity[4][5][6]

Q: My reaction mixture turned dark brown/black within minutes. What happened? A: You experienced oxidative coupling . 3-HAA is an aminophenol, structurally similar to photographic developers. In the presence of oxygen and trace metals, it dimerizes to form phenoxazinones (like cinnabarinic acid).

  • Fix: You must degas your solvents. Add Sodium Dithionite (

    
    )  or Sodium Bisulfite to the reaction mixture before adding the starting material. This acts as an oxygen scavenger.
    

Q: I have a high yield of crude solid, but the melting point is broad and low. A: You likely have a mixture of the target N-acetyl product and the N,O-diacetyl impurity.

  • Fix: Do not discard. Suspend the solid in 2M NaOH (pH ~10–11) and stir at room temperature for 30–60 minutes. Phenolic esters (O-Ac) hydrolyze much faster than anilides (N-Ac). Re-acidify with HCl to pH 2. The precipitate will now be the pure N-acetyl target.

Q: The product is not precipitating when I pour it into water. A: The product is an acid (


 ~3–4). If your final solution is not acidic enough, the product remains soluble as a carboxylate salt.
  • Fix: Ensure the pH is adjusted to pH 1–2 using concentrated HCl. If it still doesn't precipitate, the solution might be too dilute; concentrate it via rotary evaporation or salt it out with NaCl.

Category B: Analytical Validation

Q: How do I distinguish N-acetylation from O-acetylation on NMR? A: Use the chemical shift of the acetyl methyl group.

FeatureN-Acetyl (Target)O-Acetyl (Impurity)
1H NMR (Methyl)

2.0 – 2.2 ppm

2.3 – 2.4 ppm (Deshielded)
13C NMR (Carbonyl) ~169 ppm~168 ppm
Solubility Soluble in dilute base (Phenol is free)Insoluble in dilute base (Phenol is capped)
FeCl3 Test Positive (Purple/Violet)Negative (No color change)

Diagnostic Logic Tree

Use this flow to diagnose low yields in real-time.

Troubleshooting Start Low Yield / Impure Product CheckColor Is the mixture Black/Dark Red? Start->CheckColor CheckNMR Check NMR for extra Methyl peaks CheckColor->CheckNMR No (Pale/Yellow) OxidationIssue CAUSE: Oxidation ACTION: Add Na2S2O4 & Degas Solvents CheckColor->OxidationIssue Yes RegioIssue CAUSE: O-Acetylation ACTION: Perform 'Rescue' (Base Hydrolysis) CheckNMR->RegioIssue Peak at 2.3-2.4 ppm SolubilityIssue CAUSE: pH/Solubility ACTION: Adjust pH to <2 or Salt Out CheckNMR->SolubilityIssue Clean NMR, Low Mass

Caption: Figure 2. Decision tree for diagnosing yield loss mechanisms.

References

  • 3-Hydroxyanthranilic Acid Properties & Metabolism

    • Source: Wikipedia / PubChem.
    • Relevance: Establishes the zwitterionic nature and oxidative instability (cinnabarinic acid formation)
    • URL:

  • Acetylation of Aminophenols (Regioselectivity)

    • Source:Difference Between O Acylation and N Acyl
    • Relevance: Confirms nucleophilicity rules: Nitrogen is a better nucleophile than Oxygen, but O-acylation is a common side reaction requiring kinetic control.
    • URL:

  • Oxidative Instability (Cinnabarinic Acid)

    • Source:Oxidation of 3-hydroxyanthranilic acid to the phenoxazinone cinnabarinic acid.
    • Relevance: Validates the "Black Tar" issue. 3-HAA oxidizes to phenoxazinones, necessitating the use of antioxidants in the protocol.
    • URL:

  • Purification & Solubility Data

    • Source:Solubility of 2-Hydroxybenzoic Acid Deriv
    • Relevance: Provides solubility baselines for hydroxybenzoic acid derivatives, supporting the pH swing (acidification)
    • URL:

Sources

Optimization

purification of 2-acetamido-3-hydroxybenzoic acid by recrystallization

Introduction & Technical Context 2-Acetamido-3-hydroxybenzoic acid (also known as -acetyl-3-hydroxyanthranilic acid) is a derivative of the tryptophan metabolite 3-hydroxyanthranilic acid. Its purification is critical be...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Technical Context

2-Acetamido-3-hydroxybenzoic acid (also known as


-acetyl-3-hydroxyanthranilic acid) is a derivative of the tryptophan metabolite 3-hydroxyanthranilic acid. Its purification is critical because the precursor amine is prone to rapid oxidation, forming phenoxazinone pigments (e.g., cinnabarinic acid) which manifest as deep red/orange impurities.

The acetylation of the amino group stabilizes the molecule against oxidation relative to the parent amine, but the presence of the free phenolic hydroxyl group at the 3-position retains significant polarity and oxidative sensitivity. Successful recrystallization requires a solvent system that balances the solubility of the polar carboxylic acid/phenol moieties while excluding the more polar oxidized impurities and less polar over-acetylated byproducts.

Core Protocol: Solvent System & Methodology

Primary Solvent System: Ethanol : Water (10:1 v/v) Alternative System: Aqueous Acetic Acid (10-20%) or Methanol/Water.

Step-by-Step Recrystallization Workflow
  • Dissolution:

    • Place the crude solid in a round-bottom flask.

    • Add Ethanol (95% or absolute) at a ratio of approximately 5-10 mL per gram of solid.

    • Heat to reflux until the solid dissolves. If undissolved solid remains after boiling, add more ethanol in small increments.

  • Decolorization (Critical for this Compound):

    • If the solution is red or dark orange (indicating oxidation products like cinnabarinic acid), remove from heat.

    • Add Activated Charcoal (1-2% w/w) .

    • Boil gently for 5–10 minutes.

    • Filter hot through a Celite pad or fluted filter paper to remove charcoal.

  • Crystallization:

    • Bring the filtrate back to a boil.

    • Slowly add hot water dropwise to the boiling ethanolic solution until a faint, persistent turbidity (cloudiness) is observed.

    • Add a few drops of ethanol to clear the solution.

    • Remove from heat and allow the flask to cool slowly to room temperature undisturbed. Rapid cooling often traps impurities.

  • Collection:

    • Cool the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.

    • Collect crystals via vacuum filtration.[1][2][3]

    • Wash the filter cake with a small volume of cold ethanol:water (1:1) .

    • Dry under vacuum over

      
       or in a desiccator to remove trace acetic acid/water.
      
Troubleshooting Guide (Q&A)
Category: Solubility & Crystallization Failure

Q: The solid dissolves in hot ethanol but oils out (forms a liquid blob) instead of crystallizing upon cooling. How do I fix this?

  • Cause: "Oiling out" occurs when the compound separates as a liquid phase before it crystallizes, often because the temperature is above the melting point of the solvated solid or the solvent mixture is too polar/rich in water.

  • Solution:

    • Reheat the mixture to redissolve the oil.

    • Add a small amount of Ethanol to increase solubility and lower the saturation point.

    • Seed the solution with a tiny crystal of pure product (if available) as it cools to ~40°C.

    • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath to cool very slowly. This prevents the liquid-liquid phase separation.

Q: No precipitate forms even after cooling to 0°C.

  • Cause: The solution is too dilute (supersaturation was not reached).

  • Solution:

    • Perform a partial distillation (rotary evaporator) to remove 30-50% of the solvent.

    • Re-heat to dissolve any solids, then repeat the cooling process.

    • Alternatively, add more Water (anti-solvent) dropwise to the cold solution until turbidity appears, then refrigerate.

Category: Impurity Removal

Q: The crystals are still slightly pink/orange after the first recrystallization.

  • Cause: Persistent oxidation byproducts (phenoxazinones) which are structurally similar and highly colored.

  • Solution:

    • Repeat the recrystallization using Aqueous Acetic Acid (10-20%) instead of Ethanol/Water. The acidic environment suppresses the ionization of the phenol and amine oxidation products, potentially altering their solubility profile relative to the product.

    • Ensure Activated Charcoal is used efficiently (finely powdered charcoal works better than pellets for color removal).

    • Add a pinch of Sodium Bisulfite or Ascorbic Acid to the crystallization solvent to act as an antioxidant during the heating phase.

Q: My melting point is broad (e.g., >2°C range) or lower than expected.

  • Cause: Presence of solvent inclusions (water/acetic acid) or unreacted 3-hydroxyanthranilic acid.

  • Solution:

    • Drying: The compound has H-bond donors/acceptors (

      
      , 
      
      
      
      ,
      
      
      ) and holds water tightly. Dry at 50°C under high vacuum for 24 hours.
    • TLC Check: Run a TLC (Solvent: Ethyl Acetate/Methanol/Acetic Acid) to check for the starting material (3-HAA). If starting material is present, recrystallize from a solvent that keeps the amine in solution (e.g., slightly acidic water) or wash the solid with dilute HCl (if the product is less soluble than the amine salt).

Quantitative Data Summary
ParameterSpecification/RecommendationNotes
Primary Solvent Ethanol : Water (10:1)Recommended starting point [1].
Alternative Solvent 40% Ethanol or TolueneFor halogenated derivatives, but applicable here [2].
Solubility Soluble in MeOH, EtOH, THFLow solubility in cold water [3].[4]
Oxidation Risk High (Phenolic group)Use charcoal; avoid prolonged boiling in air.
Target Impurities 3-Hydroxyanthranilic acid, Cinnabarinic acidStarting material is amphoteric; product is acidic.
Visual Workflow (Graphviz)

RecrystallizationWorkflow Start Crude 2-Acetamido-3-hydroxybenzoic Acid SolventSelect Add Ethanol (95%) Heat to Reflux Start->SolventSelect CheckColor Is solution Red/Orange? SolventSelect->CheckColor Charcoal Add Activated Charcoal Filter Hot (Celite) CheckColor->Charcoal Yes AntiSolvent Add Hot Water dropwise until turbid CheckColor->AntiSolvent No Charcoal->AntiSolvent Cooling Cool slowly to RT then 0°C AntiSolvent->Cooling Filtration Vacuum Filtration Wash with cold EtOH:H2O Cooling->Filtration Drying Dry under Vacuum (P2O5 or Desiccator) Filtration->Drying

Caption: Optimized workflow for the purification of 2-acetamido-3-hydroxybenzoic acid minimizing oxidation risks.

References
  • ResearchGate . Synthesis, stereochemistry confirmation and biological activity evaluation of a constituent from Isodon excisus. (Purification of N-acetyl-3-hydroxyanthranilic acid). Available at: [Link]

  • Google Patents. CN1076439A - The new derivative of 3-hydroxyanthranilic acid.
  • Wikipedia . 3-Hydroxyanthranilic acid (Precursor Properties). Available at: [Link]

Sources

Troubleshooting

overcoming solubility issues of 2-acetamido-3-hydroxybenzoic acid in organic solvents

A Guide to Overcoming Solubility Challenges in Organic Solvents Welcome, researchers and developers. This guide serves as a dedicated resource for troubleshooting and overcoming the significant solubility challenges asso...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in Organic Solvents

Welcome, researchers and developers. This guide serves as a dedicated resource for troubleshooting and overcoming the significant solubility challenges associated with 2-acetamido-3-hydroxybenzoic acid in organic media. As a molecule possessing a unique combination of functional groups, its behavior in solution can be complex. This document, prepared by our application science team, provides in-depth, field-tested strategies to ensure your experimental success.

Part 1: Frequently Asked Questions (FAQs) - The Science of Insolubility

This section addresses the fundamental reasons behind the solubility behavior of 2-acetamido-3-hydroxybenzoic acid. Understanding the "why" is the first step to developing an effective "how."

Q1: What is the primary reason for the poor solubility of 2-acetamido-3-hydroxybenzoic acid in many common organic solvents?

A: The poor solubility is not due to a single factor but rather a synergistic combination of its molecular features. The molecule contains three key functional groups in close proximity on an aromatic ring: a carboxylic acid, a phenolic hydroxyl group, and an acetamido group.

  • Intense Hydrogen Bonding: These groups are potent hydrogen bond donors (the -COOH, -OH, and N-H) and acceptors (the C=O and -OH oxygens). This leads to powerful intermolecular hydrogen bonding, where molecules strongly adhere to each other, forming a highly stable crystal lattice.

  • High Crystal Lattice Energy: For a solvent to dissolve a solid, it must provide enough energy to overcome the forces holding the crystal together (crystal lattice energy). Due to the intense hydrogen bonding, the crystal lattice energy of 2-acetamido-3-hydroxybenzoic acid is substantial, making it difficult for many solvents to break it apart.

  • Polarity: The molecule is highly polar. Therefore, it has a fundamental incompatibility with non-polar solvents (like hexane or toluene) and will only show appreciable solubility in polar solvents capable of engaging in hydrogen bonding.

Q2: What are the key physicochemical properties of 2-acetamido-3-hydroxybenzoic acid that influence its solubility?

A: Understanding these properties is crucial for selecting appropriate solvent systems and solubilization strategies.

PropertyValue / DescriptionSignificance for Solubility
Molecular Formula C₉H₉NO₄
Molar Mass 195.17 g/mol Affects mass-to-volume calculations.
Key Functional Groups Carboxylic Acid, Phenolic Hydroxyl, AmidePrimary drivers of intermolecular forces and chemical reactivity.
pKa (Carboxylic Acid) ~3-4 (Estimated)The carboxylic acid is the most acidic proton. It will be the first to deprotonate in the presence of a base, a key mechanism for solubility enhancement.
pKa (Phenolic Hydroxyl) ~8-10 (Estimated)The phenolic proton is weakly acidic. It can be deprotonated by stronger bases, further increasing polarity and solubility.
Hydrogen Bond Donors 3 (Carboxyl OH, Phenol OH, Amide NH)High capacity to donate protons in hydrogen bonds, leading to strong self-association.
Hydrogen Bond Acceptors 4 (Carboxyl C=O, Carboxyl OH, Phenol OH, Amide C=O)High capacity to accept protons in hydrogen bonds.
Part 2: Troubleshooting Guide - Practical Solubilization Strategies

This section is designed as a workflow to systematically address solubility issues during your experiments.

Issue: Compound shows negligible solubility in common polar aprotic (e.g., Acetone, Ethyl Acetate) and polar protic (e.g., Methanol, Ethanol) solvents at room temperature.

This is the most common challenge encountered. The thermal energy at room temperature is insufficient for the solvent to overcome the compound's crystal lattice energy.

Strategy 1: Solvent System Optimization

The first line of attack involves optimizing the solvent environment through physical and chemical means.

Method A: Elevated Temperature & High-Polarity Solvents
  • Causality: Increasing the temperature provides the necessary kinetic energy for solvent molecules to disrupt the crystal lattice. Combining this with highly polar, hydrogen-bond-accepting solvents can be very effective.

  • Recommended Solvents:

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • N-Methyl-2-pyrrolidone (NMP)

  • Protocol:

    • Add the desired mass of 2-acetamido-3-hydroxybenzoic acid to a suitable flask.

    • Add a small volume of the selected high-polarity solvent (e.g., DMSO, DMF).

    • While stirring, gently heat the mixture (e.g., 40-60 °C). Caution: Ensure adequate ventilation and consult solvent safety data sheets.

    • Incrementally add more solvent until the solid is fully dissolved.

    • Allow the solution to cool to room temperature slowly. Observe for any precipitation, which would indicate that the solution was supersaturated.

Method B: Co-Solvency
  • Causality: Co-solvency involves using a mixture of solvents to fine-tune the polarity and hydrogen-bonding characteristics of the medium.[1] A small amount of a highly effective solvent (like DMSO) can be added to a bulk solvent (like ethanol) to disrupt the solute-solute interactions just enough for the bulk solvent to finish the job.[2][3] This is often used to reduce the concentration of potentially problematic solvents like DMSO in the final solution.

  • Experimental Protocol for Co-Solvent Screening:

    • Primary Solvent Selection: Choose a primary solvent in which the compound has minimal but non-zero solubility (e.g., ethanol, isopropanol).

    • Co-Solvent Selection: Choose a strong, miscible co-solvent (e.g., DMSO, NMP, or even water in some cases). Research indicates that for some carboxylic acids, the presence of water can remarkably increase solubility in organic solvents.[4][5][6]

    • Screening: Prepare a series of vials. In each, place a fixed amount of 2-acetamido-3-hydroxybenzoic acid.

    • Add the primary solvent and varying percentages of the co-solvent (e.g., 0%, 2%, 5%, 10%, 20% v/v).

    • Agitate all vials at a constant temperature until equilibrium is reached (e.g., 24 hours).

    • Visually or analytically determine the concentration at which the compound fully dissolves.

Below is a workflow diagram for this screening process.

CoSolvent_Screening A Start: Select Primary Solvent (e.g., Ethanol) & Co-Solvent (e.g., DMSO) B Prepare Vials with Fixed Amount of Compound A->B C Create Solvent Mixtures (0%, 2%, 5%, 10%... Co-Solvent) B->C D Add Solvent Mixtures to Vials C->D E Equilibrate with Agitation (Constant Temperature) D->E F Analyze Solubility (Visual or Instrumental) E->F G Identify Optimal Co-Solvent Ratio F->G

Caption: Workflow for Co-Solvent Screening.

Strategy 2: pH Adjustment via Salt Formation

This is the most powerful chemical modification technique for ionizable compounds like 2-acetamido-3-hydroxybenzoic acid.

  • Causality: The compound is a weak acid. By adding a base, you can deprotonate the carboxylic acid group (-COOH → -COO⁻).[7][8] This transforms a neutral, hydrogen-bonded molecule into an ionic salt. The resulting ion-dipole interactions between the salt and polar solvents are significantly stronger and more favorable than the interactions with the neutral form, leading to a dramatic increase in solubility.[9][10][11] This is a widely used and effective method for acidic and basic drugs.[12][13]

  • Step-by-Step Protocol for Solubilization via Salt Formation:

    • Solvent Selection: Choose a polar solvent in which the intended salt is likely soluble (e.g., methanol, ethanol, water).

    • Suspension: Suspend the 2-acetamido-3-hydroxybenzoic acid in the chosen solvent. It will not dissolve initially.

    • Base Selection: Choose a suitable base. For many applications, a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is effective. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, especially if inorganic salts are to be avoided.

    • Titration: While stirring vigorously, add the base dropwise.

    • Observation: As the base is added, you will observe the solid begin to dissolve. The solution will become clear once approximately one molar equivalent of base has been added and the pH has risen above the pKa of the carboxylic acid.[14]

    • Confirmation: If necessary, check the pH of the solution to confirm it is in the basic range (pH > 7).

The diagram below illustrates the chemical principle of this strategy.

Salt_Formation cluster_0 Poorly Soluble State cluster_1 Highly Soluble State Mol_A Molecule A (H-Bond Donor) Mol_B Molecule B (H-Bond Acceptor) Mol_A->Mol_B Strong H-Bonding (High Lattice Energy) Action + Base (e.g., NaOH) Deprotonation Mol_A->Action Mol_B->Action Salt Deprotonated Salt (-COO⁻ Na⁺) Solvent Polar Solvent (e.g., Methanol) Salt->Solvent Strong Ion-Dipole Interaction Action->Salt

Caption: Mechanism of Solubility Enhancement via Salt Formation.

Part 3: Advanced & Alternative Strategies

If the above methods are unsuitable for your experimental constraints (e.g., pH sensitivity, solvent incompatibility), consider these advanced approaches.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. The less polar part of your molecule can become encapsulated within the cyclodextrin's cavity, while the soluble exterior interacts favorably with the solvent, effectively solubilizing the entire complex.[2][9] This is particularly useful for aqueous or high-polarity systems.

  • Co-crystal Formation: This is a crystal engineering technique where the target molecule is crystallized with a second, benign compound called a "coformer."[10] The resulting co-crystal is a new solid form with unique physicochemical properties, including potentially much higher solubility. This is an advanced method typically used in drug development to improve the properties of an active pharmaceutical ingredient (API).

Summary: A Decision-Making Workflow

The following diagram provides a logical path for troubleshooting solubility issues with 2-acetamido-3-hydroxybenzoic acid.

Troubleshooting_Workflow Start Start: Compound is Insoluble Solvent_Choice Are you using a polar solvent (e.g., MeOH, Acetone)? Start->Solvent_Choice Use_Polar Action: Switch to a polar solvent. Solvent_Choice->Use_Polar No Still_Insoluble Still Insoluble? Solvent_Choice->Still_Insoluble Yes Use_Polar->Still_Insoluble Heat_DMSO Action: Try heating in a strong polar aprotic solvent (DMSO, DMF, NMP). Still_Insoluble->Heat_DMSO Success1 Success! Heat_DMSO->Success1 Soluble pH_Sensitive Is the downstream application pH sensitive? Heat_DMSO->pH_Sensitive Insoluble or Method Unsuitable Use_Base Action: Add base (e.g., NaOH, TEA) to form a salt. pH_Sensitive->Use_Base No Advanced Consider Advanced Methods: - Co-Solvent Screening - Cyclodextrin Complexation - Co-Crystal Formation pH_Sensitive->Advanced Yes Success2 Success! Use_Base->Success2

Caption: Decision Tree for Troubleshooting Solubility.

References
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
  • Wikipedia. (n.d.). Cosolvent.
  • UCL School of Pharmacy. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Google Patents. (n.d.). US9278065B2 - Delivery systems for solubilising water-insoluble pharmaceutical active ingredients.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • MilliporeSigma. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257–1260. Available at: [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2578.
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
  • Zhang, H., et al. (2023). Solubility characteristics of soil humic substances as a function of pH: mechanisms and biogeochemical perspectives. Biogeosciences, 20(7), 1335-1351.
  • Al-Ghaban, D. A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
  • Starr, J. N., & King, C. J. (1991). Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes. eScholarship, University of California.
  • Ferreira, O., et al. (2018). Solubility and solid phase studies of isomeric phenolic acids in pure solvents. Fluid Phase Equilibria, 473, 139-148.
  • Fuguet, E., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. Molecules, 26(21), 6533. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
  • Sharma, D., et al. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications, 7(1), 1024-1034.

Sources

Optimization

Technical Support Center: Optimization of N-Acetylation of 3-Hydroxyanthranilic Acid

Welcome to the technical support guide for the N-acetylation of 3-hydroxyanthranilic acid (3-HAA). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the N-acetylation of 3-hydroxyanthranilic acid (3-HAA). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this crucial synthetic transformation. We will move beyond basic protocols to address the common challenges and nuanced variables that can significantly impact reaction yield, purity, and scalability.

Introduction: The Challenge of Selectivity and Stability

The N-acetylation of 3-hydroxyanthranilic acid to produce N-acetyl-3-hydroxyanthranilic acid (3-acetamido-2-hydroxybenzoic acid) is a seemingly straightforward transformation. However, the substrate itself presents two primary challenges:

  • Chemoselectivity: The molecule contains two nucleophilic sites: the primary amine (-NH₂) and the phenolic hydroxyl (-OH). The goal is to selectively acetylate the more nucleophilic amino group without acetylating the hydroxyl group (O-acetylation).

  • Substrate Stability: 3-Hydroxyanthranilic acid is susceptible to auto-oxidation, especially at elevated temperatures or non-neutral pH, which can lead to the formation of colored, polymeric byproducts like cinnabarinic acid.[1][2] This degradation pathway is a major source of impurities and yield loss.

This guide provides a structured approach to troubleshooting and optimizing the reaction conditions to overcome these challenges.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address issues you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a common issue stemming from several factors. Let's break down the potential culprits in a logical troubleshooting workflow.

G cluster_problem Problem: Low Yield cluster_causes Potential Causes cluster_solutions Solutions & Optimizations problem Low Yield Observed cause1 Incomplete Reaction problem->cause1 cause2 Substrate Degradation problem->cause2 cause3 Side Reactions (e.g., O-acetylation) problem->cause3 cause4 Poor Product Isolation/Workup problem->cause4 sol1 Increase Acylating Agent Stoichiometry (1.1-1.5 eq) Monitor by TLC/HPLC cause1->sol1 sol2 Use Anhydrous Solvent Run under Inert Atmosphere (N₂/Ar) Control Temperature (< 40°C) cause2->sol2 sol3 Use Milder Acylating Agent (Ac₂O) Avoid High Temperatures Use a Buffered System or Base cause3->sol3 sol4 Optimize pH for Precipitation Use Anti-solvent Crystallization Wash with Cold, Non-polar Solvent cause4->sol4

Caption: Troubleshooting workflow for low reaction yield.

  • Incomplete Reaction: The amino group may not be fully consumed.

    • Solution: Ensure you are using a slight excess of the acetylating agent (e.g., 1.1 to 1.5 molar equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting material.

  • Substrate Degradation: If your reaction mixture turns dark red, brown, or black, it's a strong indicator of 3-HAA oxidation.

    • Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen. Keep the reaction temperature low; for many systems, room temperature or slightly below is sufficient. The auto-oxidation rate of 3-HAA increases with pH and temperature.[1]

  • Side Reactions: The formation of byproducts, primarily the O-acetylated product, consumes your starting material and complicates purification.

    • Solution: Lowering the reaction temperature significantly favors N-acetylation over O-acetylation. Using acetic anhydride is generally more selective than the highly reactive acetyl chloride.[3][4]

  • Poor Product Isolation: The desired product might be lost during the workup and purification stages.

    • Solution: After the reaction is complete, the product is often precipitated by adding water or adjusting the pH. Ensure the pH is optimized for minimum solubility of your product (typically acidic). Recrystallization from a suitable solvent system (e.g., ethanol/water) is often necessary for high purity.

Q2: I am seeing multiple spots on my TLC plate. What are the likely impurities and how can I avoid them?

Impurity profiling is key to optimization. The main culprits are unreacted starting material, the O-acetylated byproduct, and the di-acetylated byproduct.

G cluster_reactants cluster_products HAA 3-Hydroxyanthranilic Acid (-NH₂ and -OH groups) product Desired Product N-Acetylation HAA->product Selective, Mild Conditions (Ac₂O, RT) side1 Side Product O-Acetylation HAA->side1 Higher Temp. side2 Side Product N,O-Diacetylation HAA->side2 Excess Acylating Agent Harsh Conditions side3 Degradation Products (e.g., Cinnabarinic Acid) HAA->side3 Presence of O₂ High pH / Temp.

Caption: Reaction pathways for N-acetylation and side reactions.

  • O-Acetylation: This occurs when the phenolic hydroxyl group is acetylated. It is favored by more reactive acetylating agents (like acetyl chloride) and higher temperatures.

    • Prevention: Use acetic anhydride, which is less reactive and more selective.[4] Maintain a low reaction temperature (0°C to room temperature).

  • N,O-Diacetylation: This occurs under harsh conditions where both the amine and hydroxyl groups are acetylated.

    • Prevention: Avoid using a large excess of the acetylating agent and prolonged, high-temperature reaction times.

  • Oxidative Byproducts: As mentioned, 3-HAA can oxidize.

    • Prevention: Use de-gassed solvents and maintain an inert atmosphere. The use of a small amount of an antioxidant like sodium bisulfite during workup can sometimes help prevent coloration.[5]

Q3: Should I use acetic anhydride or acetyl chloride?

This is a critical decision that impacts reactivity, safety, and byproduct profile. Acetic anhydride is the preferred reagent for this specific transformation in most lab-scale and scale-up scenarios.[3][6][7]

FeatureAcetyl Chloride (AcCl)Acetic Anhydride (Ac₂O)Rationale for 3-HAA Acetylation
Reactivity Extremely high, reacts rapidly with amines and alcohols.[6]High, but more controllable. Often requires a base or heat.[6]Ac₂O is preferred. The high reactivity of AcCl can lead to poor selectivity (O-acetylation) and is difficult to control.[4]
Byproduct Hydrochloric Acid (HCl)Acetic AcidAc₂O is preferred. HCl is corrosive and can complicate workup, whereas acetic acid is benign and easier to remove.[3][7]
Safety Highly corrosive, reacts violently with water, releases HCl gas.Corrosive and an irritant, but reacts more slowly with moisture.[6]Ac₂O is significantly safer and easier to handle in a standard laboratory setting.
Conditions Can often run at lower temperatures without a catalyst.May require a base (e.g., pyridine, NaOAc) or mild heating.The milder conditions required for Ac₂O are advantageous for the sensitive 3-HAA substrate.
Q4: My final product is colored (yellow/pink/brown). How can I get a pure, white solid?

Color in the final product is almost always due to trace amounts of oxidized impurities.[8]

  • Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal (5-10% by weight). The charcoal will adsorb the colored, high-molecular-weight impurities. Hot filter the solution through a pad of celite to remove the charcoal, and then allow the filtrate to cool slowly to form pure crystals.

  • Reducing Agent Wash: In some cases, washing the crude solid with a dilute solution of a reducing agent like sodium bisulfite or sodium dithionite can help to decolorize it before the final recrystallization step.[5]

  • Optimize Recrystallization: Ensure you are using an appropriate solvent system. A common choice is an alcohol (ethanol, methanol) with water as the anti-solvent. Slow cooling is crucial for forming well-defined, pure crystals that exclude impurities.[9]

Optimized Experimental Protocols

The following protocols are designed to provide a robust starting point for your experiments.

Protocol 1: Standard N-Acetylation with Acetic Anhydride

This protocol prioritizes selectivity and ease of handling.

Materials:

  • 3-Hydroxyanthranilic acid (3-HAA)

  • Acetic Anhydride (Ac₂O)

  • Glacial Acetic Acid (Solvent)

  • Deionized Water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, suspend 1.0 equivalent of 3-hydroxyanthranilic acid in glacial acetic acid (approx. 5-10 mL per gram of 3-HAA).

  • Reagent Addition: While stirring, slowly add 1.2 equivalents of acetic anhydride to the suspension at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexanes with 1% acetic acid mobile phase) until the starting 3-HAA spot is no longer visible.

  • Workup & Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing cold deionized water (approx. 10 times the volume of the acetic acid used), stirring vigorously. A precipitate should form.

  • Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with copious amounts of cold deionized water to remove residual acetic acid, followed by a small amount of a cold, non-polar solvent (like hexanes or diethyl ether) to aid in drying.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then in an ice bath, to yield pure crystals of N-acetyl-3-hydroxyanthranilic acid.

Protocol 2: Base-Mediated N-Acetylation in an Aqueous System

This method can be effective and avoids the use of acetic acid as a solvent.

Materials:

  • 3-Hydroxyanthranilic acid (3-HAA)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Acetate (NaOAc)

  • Acetic Anhydride (Ac₂O)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve 1.0 equivalent of 3-HAA in an aqueous solution of sodium bicarbonate (2.5 equivalents) or sodium acetate (2.5 equivalents). Stir until a clear solution is formed. Cool the solution in an ice bath to 0-5 °C.

  • Acetylation: While stirring vigorously in the ice bath, add 1.5 equivalents of acetic anhydride dropwise over 15-20 minutes. Maintain the temperature below 10 °C.

  • Reaction: Continue stirring in the ice bath for 1 hour after the addition is complete.

  • Precipitation: Slowly acidify the reaction mixture with 1M HCl with continuous stirring. The product will precipitate out as the pH becomes acidic (target pH ~2-3).

  • Isolation and Purification: Collect the solid by vacuum filtration. Wash thoroughly with cold water. Recrystallize from an ethanol/water mixture as described in Protocol 1. This method is analogous to procedures used for similar aminophenols.[10][11]

References

  • Acetyl Chloride vs Acetic Anhydride: Which Acetylation Reagent is Better for Your Process? (2026). Vertex AI Search.
  • Why is acetic anhydride preferred over acetyl chloride in an acetyl
  • acetic anhydride is preferres over chloride for acely
  • Out of Acet.yl chloride and acetic anhydride, acetic anhydride is preferred for acylation reactions. Explain why? (2020). Chem Zipper.
  • Acetic anhydride or acetyl chloride, that is the question... (2024). Sciencemadness Discussion Board.
  • Purification and inactivation of 3-hydroxyanthranilic acid 3,4-dioxygenase
  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. (2018). ACS Omega.
  • Preparation of N-acetyl-p-aminophenol. (1963).
  • Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu₂O@CeO₂. (2020). ScienceDirect.
  • One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. (2024). Green Chemistry (RSC Publishing).
  • 3-hydroxyanthranilic acid – a new metabolite for healthy lifespan extension. (2021). bioRxiv.
  • anthranilic acid acetylation in various conditions. (2015). Sciencemadness.org.
  • Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. (n.d.). CHEM–333: Lab Experiment 1.
  • The new derivative of 3-hydroxyanthranilic acid, Preparation Method And The Use. (n.d.).
  • On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. (n.d.).
  • Purification of N-acetyl aminophenols. (1984).
  • 3-Hydroxyanthranilic acid – Knowledge and References. (n.d.). Taylor & Francis.
  • Oxidative reactivity of the tryptophan metabolites 3-hydroxyanthranilate, cinnabarinate, quinolinate and picolin
  • Mechanism of Reaction of 3-hydroxyanthranilic Acid With Molecular Oxygen. (n.d.). PubMed.
  • N-Terminus Acetyl
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI.
  • Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives. (n.d.).
  • Preparation of purified 3-hydroxyanthranilic acid oxidase
  • 3-hydroxyanthranilic acid - a new metabolite for healthy lifespan extension. (2021). PDF.
  • A Literature Review on the Synthesis of para- hydroxybenzoic Acid. (n.d.). INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY.
  • Preparation method of 3-amino-4-hydroxybenzoic acid. (n.d.).
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company.

Sources

Troubleshooting

troubleshooting peak tailing in HPLC analysis of 2-acetamido-3-hydroxybenzoic acid

Current Status: Operational Topic: Troubleshooting Peak Tailing & Asymmetry Analyte Class: Polar Aromatic Acids / Tryptophan Metabolites Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The "Triple...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Peak Tailing & Asymmetry Analyte Class: Polar Aromatic Acids / Tryptophan Metabolites Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Triple Threat" Analyte

Welcome to the technical support center. You are likely experiencing severe peak tailing (


) with 2-acetamido-3-hydroxybenzoic acid .

This is not a standard "dirty column" issue. This specific molecule presents a "Triple Threat" to Reverse Phase Chromatography (RPC) due to its unique structural motifs:

  • Acidity (

    
    ):  The carboxylic acid moiety is partially ionized at standard pH levels, leading to secondary silanol interactions.
    
  • Chelation Potential: The ortho-acetamido and meta-hydroxyl groups relative to the carboxylic acid create a ligand structure capable of bidentate coordination with metal ions (Iron/Stainless Steel) in your LC system.

  • Polarity: High polarity leads to poor retention on standard C18 ("dewetting"), causing peak distortion near the void volume.

This guide prioritizes the Metal Chelation and Ionization mechanisms, which are the most common but least diagnosed causes for this specific analyte.

Diagnostic Workflow

Q1: My peak is tailing heavily ( ). Is my column dead?

Answer: Likely not. If the tailing is specific to this analyte (and not neutral markers like Toluene), it is a chemistry mismatch , not physical column damage.

The "EDTA Spike" Validation Test: To confirm if metal chelation is the root cause (common for hydroxybenzoic acids), perform this self-validating test:

  • Prepare your sample standard as usual.

  • Add 0.1 mM Na₂EDTA (disodium ethylenediaminetetraacetic acid) to the sample vial.

  • Inject.[1][2][3][4]

  • Result: If the peak symmetry dramatically improves, your analyte is chelating with metal ions on the column frits or silica impurities.

Q2: I am using Formic Acid (0.1%) in water/acetonitrile. Why is it still tailing?

Answer: Formic acid is often too weak (


) to fully suppress the ionization of 2-acetamido-3-hydroxybenzoic acid (

).

The Mechanism: When


, the analyte exists in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) states. These two states interact differently with the stationary phase, causing the peak to "smear" or tail.[2][5][6][7][8]

The Fix (Mobile Phase Optimization): Switch to a stronger buffering agent to drive the equilibrium 100% toward the protonated (neutral) state.

ParameterRecommendationScientific Rationale
pH Target pH 2.0 - 2.3 Must be < 2.5 to ensure >99% protonation of the carboxylic acid.
Acid Modifier 0.1% Trifluoroacetic Acid (TFA) Stronger acid (

) ensures low pH. Also acts as an ion-pairing agent to mask silanols.
Alternative 20-25 mM Phosphate Buffer (pH 2.1) If MS sensitivity is not required, phosphate provides superior buffering capacity and masks metal ions.
Q3: Which stationary phase should I use? My standard C18 isn't working.

Answer: Standard C18 columns often suffer from "phase collapse" or excessive silanol activity with this analyte.

Recommended Column Chemistries:

  • Polar-Embedded C18 (e.g., RP-Amide, Polar Group):

    • Why: The embedded polar group shields the silica surface (reducing silanol interactions) and interacts favorably with the acetamido group of your analyte, improving peak shape and retention.

  • Pentafluorophenyl (PFP):

    • Why: PFP phases offer "pi-pi" interactions and hydrogen bonding capabilities distinct from C18. They are exceptional for separating structural isomers of hydroxybenzoic acids.

  • Modern "Type B" High-Purity C18:

    • Why: If you must use C18, ensure it is a "hybrid" particle or highly end-capped (e.g., Waters BEH, Agilent Zorbax Eclipse Plus) to minimize metal content and acidic silanols.

Visual Troubleshooting Logic

Use the following decision tree to isolate your specific issue.

Troubleshooting_Logic Start START: Peak Tailing Observed (As > 1.5) Check_pH Check Mobile Phase pH Is pH < 2.5? Start->Check_pH Adjust_pH ACTION: Lower pH to 2.0 Use TFA or Phosphate Check_pH->Adjust_pH No Check_Chelation Perform EDTA Spike Test Does shape improve? Check_pH->Check_Chelation Yes Adjust_pH->Check_Chelation Passivate ACTION: System Passivation Flush with 20mM EDTA Replace Steel Frits with PEEK Check_Chelation->Passivate Yes (Chelation Confirmed) Check_Column Check Column Type Is it Standard C18? Check_Chelation->Check_Column No Success ISSUE RESOLVED Symmetric Peak Passivate->Success Switch_Column ACTION: Switch Chemistry Use Polar-Embedded or PFP Column Check_Column->Switch_Column Yes Check_Load Check Mass Load Is Concentration > 1mg/mL? Check_Column->Check_Load No (Already using modern col) Switch_Column->Success Dilute ACTION: Dilute Sample Check for Langmuir Overload Check_Load->Dilute Yes Check_Load->Success No Dilute->Success

Figure 1: Decision matrix for isolating peak tailing mechanisms in polar acidic analytes.

Standard Operating Procedure (SOP): System Suitability Optimization

If you are setting up this method for the first time or validating a fix, follow this protocol.

System Passivation (The "Iron wash")

Pre-requisite: Remove the analytical column. Install a union connector.

  • Flush: Pump 20 mM Na₂EDTA (in water) through the system at 1.0 mL/min for 60 minutes.

    • Purpose: Strips iron/aluminum ions from the pump heads, tubing, and injector needle.

  • Rinse: Flush with 100% Water for 30 mins, then 100% Methanol for 30 mins.

  • Hardware Upgrade (Optional): If possible, replace the stainless steel inlet frit on your column with a PEEK or Titanium frit.

Mobile Phase Preparation
  • Solvent A: 10 mM Ammonium Phosphate (pH 2.2 adjusted with Phosphoric Acid) OR 0.1% TFA in Water.

  • Solvent B: Acetonitrile (with 0.1% TFA if using TFA in A).

  • Note: Do not use Acetate buffers (pH range 3.8–5.8 is too high).

Column Equilibration
  • Install a Polar-Embedded C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Equilibrate with 95% A / 5% B for at least 20 column volumes.

    • Why: Polar columns require longer equilibration to wet the phase fully.

Sample Solvent Match
  • Critical Step: Dissolve your sample in the starting mobile phase (e.g., 95% Water / 5% ACN with 0.1% TFA).

  • Avoid: Dissolving pure sample in 100% Methanol or Acetonitrile. This causes "Solvent Shock" (fronting/splitting) for early eluting polar compounds.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and acidic analytes. Journal of Chromatography A.

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape: Effect of ionized acidic silanols.[5] Agilent Technical Library.

  • Dolan, J. W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International.

  • PubChem. (2025).[9] 2,3-Dihydroxybenzoic Acid (Structural Analog Data). National Library of Medicine.

  • Helix Chromatography. (2023). HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid using Mixed-Mode Columns. Helix Applications Database.

Sources

Optimization

minimizing side-product formation in 2-acetamido-3-hydroxybenzoic acid synthesis

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-acetamido-3-hydroxybenzoic acid (also known as -acetyl-3-hydroxyanthranilic acid). Topic: Minimizing Side-Produ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-acetamido-3-hydroxybenzoic acid (also known as


-acetyl-3-hydroxyanthranilic acid).

Topic: Minimizing Side-Product Formation & Process Optimization Version: 2.1 (Current)

Executive Summary: The Selectivity Challenge

The synthesis of 2-acetamido-3-hydroxybenzoic acid from 3-hydroxyanthranilic acid (3-HAA) presents a classic "competing nucleophile" challenge. You are attempting to selectively acetylate an amine (


) in the presence of a phenol (

) and a carboxylic acid (

), all while the starting material is highly prone to oxidative dimerization (cinnabarinic acid formation).

Successful synthesis requires shifting the reaction control from kinetic competition (which yields mixtures) to thermodynamic control (often utilizing the benzoxazinone intermediate).

Troubleshooting Guide & FAQs

Issue 1: The "Red/Brown Soup" Phenomenon

User Question: "My reaction mixture turns dark red or brown within minutes of dissolving the starting material. Yields are plummeting. What is happening?"

Technical Diagnosis: You are witnessing the oxidative dimerization of 3-hydroxyanthranilic acid into cinnabarinic acid (a phenoxazinone chromophore).[1] This reaction is auto-catalytic at neutral/basic pH and is accelerated by trace metal ions (Fe, Cu).

Corrective Protocol:

  • Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to use. 3-HAA is stable in acidic solution but oxidizes rapidly as pH rises above 4.0 in the presence of oxygen.

  • Acidic Environment: Maintain the reaction medium acidic. If using aqueous media, keep pH < 3. If using organic solvents (e.g., glacial acetic acid), ensure they are anhydrous.

  • Chelation (Optional): If using lower-grade solvents, add 1 mM EDTA to sequester trace metals that catalyze the radical oxidation step.

Issue 2: -Acetylation vs. -Acetylation

User Question: "I am seeing significant formation of the di-acetylated product (


-diacetyl) or the ester side product. How do I favor the amide?"

Technical Diagnosis: While the amine is generally more nucleophilic, acetic anhydride (


) is aggressive. Under basic conditions (e.g., Pyridine/DMAP), you will acetylate both positions.

Corrective Protocol:

  • Avoid Base Catalysis: Do not use pyridine or triethylamine if you want to stop at the mono-acetyl stage.

  • The "Benzoxazinone Strategy": Instead of trying to prevent over-reaction, push the reaction to the cyclized 2-methyl-8-hydroxy-4H-3,1-benzoxazin-4-one intermediate using excess

    
     and heat. This intermediate crystallizes well, rejecting impurities.
    
    • Why? The benzoxazinone ring protects the acid and amine. The phenol remains free (or acetylated).

    • Recovery: Mild alkaline hydrolysis of the isolated benzoxazinone quantitatively yields the desired

      
      -acetyl acid.
      
Issue 3: Benzoxazinone Contamination

User Question: "My LC-MS shows a peak with [M-18] mass relative to my product. It's hydrophobic and won't wash away."

Technical Diagnosis: The [M-18] peak is the benzoxazinone (dehydrated product). This forms spontaneously when 2-acetamido-benzoic acids are heated with dehydrating agents (


).

Corrective Protocol:

  • Hydrolysis Step: You cannot "wash" this impurity away easily. You must chemically revert it.

  • Action: Resuspend your crude solid in 2N NaOH (aq) at room temperature for 30 minutes. The ring will open to the sodium salt of your target. Acidify carefully to pH 2-3 to precipitate the pure 2-acetamido-3-hydroxybenzoic acid.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways. The Green path is the optimized route; Red paths are side reactions to avoid.

ReactionPathways Start 3-Hydroxyanthranilic Acid (3-HAA) Oxidation Cinnabarinic Acid (Red Dimer) Start->Oxidation O2, pH > 5, Metal Ions Target 2-Acetamido-3-hydroxy- benzoic acid Start->Target Ac2O (1.1 eq), Mild Benzoxazinone 2-Methyl-8-hydroxy- 3,1-benzoxazin-4-one Start->Benzoxazinone Ac2O (Excess), Heat (Standard Route) Target->Benzoxazinone Heat, -H2O Diacetyl N,O-Diacetyl Impurity Target->Diacetyl Excess Ac2O, Base Benzoxazinone->Target NaOH (aq), then HCl

Caption: Mechanistic flow showing the "Benzoxazinone Route" (Green) as the most reliable method to bypass oxidation and purification issues.

Optimized Experimental Protocol

This protocol utilizes the Benzoxazinone Intermediate Strategy to ensure high purity and minimize oxidative side products.

Materials:
  • 3-Hydroxyanthranilic acid (3-HAA)[2][3][4][5][6][7][8]

  • Acetic Anhydride (

    
    )
    
  • Glacial Acetic Acid (AcOH)

  • Sodium Hydroxide (NaOH)

  • Argon/Nitrogen gas

Step-by-Step Methodology:
Phase 1: Cyclization (Formation of Benzoxazinone) [9]
  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Suspend 3-HAA (1.0 eq) in Glacial Acetic Acid (5 mL per gram).

    • Note: The suspension protects the core from rapid oxidation compared to aqueous solutions.

  • Acetylation: Add Acetic Anhydride (2.5 eq) in one portion.

  • Reaction: Heat to Reflux (118°C) for 2 hours.

    • Observation: The solution should turn clear. If it turns dark red/black, oxygen ingress occurred.

  • Isolation: Cool to room temperature. The benzoxazinone usually crystallizes out. If not, concentrate under reduced pressure to 50% volume. Filter the solid and wash with cold hexanes or ether.

    • Checkpoint: This solid is 2-methyl-8-hydroxy-4H-3,1-benzoxazin-4-one .

Phase 2: Hydrolysis (Ring Opening to Target)
  • Suspension: Suspend the isolated benzoxazinone in water (10 mL per gram).

  • Basification: Slowly add 2N NaOH until the solid dissolves and pH reaches ~10-11.

    • Mechanism:[1][4][6][7][9][10][11][12][13] This opens the lactone ring, forming the sodium carboxylate and phenol.

  • Precipitation: Filter any insoluble particulates. Slowly acidify the filtrate with 2N HCl to pH 2.5 - 3.0.

    • Critical: Do not drop pH below 1.0, or you may induce hydrolysis of the acetamide group itself (reverting to starting material).

  • Final Isolation: Filter the white/off-white precipitate. Recrystallize from water/ethanol if necessary.

Data & Comparison of Methods

ParameterDirect Acetylation (Mild)Benzoxazinone Route (Recommended)
Reagents Ac2O (1.05 eq), Water/DioxaneAc2O (Excess), AcOH, Reflux
Major Impurity Cinnabarinic Acid (Oxidation)N,O-Diacetyl species (trace)
Purification Difficult (Sticky solid)Easy (Crystallization)
Yield 40-60% (Variable)75-85% (Consistent)
Scalability Poor (Oxidation risk scales with vol)High (Robust intermediate)

References

  • Oxidative Instability of 3-HAA

    • Title: Oxidation of 3-hydroxyanthranilic acid to the phenoxazinone cinnabarinic acid.[1]

    • Source:Biochemistry (1992).[1]

    • Link:[Link]

  • Benzoxazinone Chemistry

    • Title: Chemistry of 4H-3,1-Benzoxazin-4-ones.[13][14]

    • Source:Molecules (2013).[13]

    • Link:[Link]

  • Kynurenine Pathway Metabolites (Context)

    • Title: The oxidative reactivities of tryptophan metabolites.[1]

    • Source:Archives of Biochemistry and Biophysics.
    • Link:[Link]

Sources

Troubleshooting

addressing instability of 2-acetamido-3-hydroxybenzoic acid under specific pH conditions

Ticket ID: #STAB-2A3HBA-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary: The Stability Paradox Welcome to the technical support hub for 2-a...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STAB-2A3HBA-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The Stability Paradox

Welcome to the technical support hub for 2-acetamido-3-hydroxybenzoic acid (also known as


-acetyl-3-hydroxyanthranilic acid).

If you are observing degradation, you are likely battling two opposing forces. This molecule sits at a precarious intersection of amide hydrolysis and phenolic auto-oxidation .

  • The Trap: The

    
    -acetyl group protects the amine. However, if you lower the pH too far to prevent oxidation, you risk acid-catalyzed deacetylation. If you raise the pH to solubilize the compound, you trigger rapid auto-oxidation of the phenol and any liberated free amine (3-hydroxyanthranilic acid, 3-HAA).
    
  • The Symptom: The most common user report is the solution turning red/orange . This is not the degradation of your starting material directly, but the formation of cinnabarinic acid from the deacetylated breakdown product (3-HAA).

The Degradation Mechanism (Visualized)

To troubleshoot effectively, you must understand the "Deacetylation-Oxidation Cascade."

DegradationPathway Start 2-Acetamido-3-hydroxybenzoic Acid (Colorless) Hydrolysis_Acid Acid Hydrolysis (pH < 3) Start->Hydrolysis_Acid Slow Hydrolysis_Base Base Hydrolysis (pH > 8) Start->Hydrolysis_Base Fast Intermediate 3-Hydroxyanthranilic Acid (3-HAA) (Unstable Free Amine) Hydrolysis_Acid->Intermediate Hydrolysis_Base->Intermediate Oxidation Auto-oxidation (Catalyzed by pH > 7 & Metals) Intermediate->Oxidation Rapid Product_Red Cinnabarinic Acid (Red Pigment) Oxidation->Product_Red Dimerization Product_ROS Superoxide (O2-) & H2O2 (Oxidative Stress) Oxidation->Product_ROS

Figure 1: The degradation cascade.[1][2] The primary instability is often the loss of the acetyl group, which exposes the highly reactive 3-HAA core to oxidation.

Diagnostic & Troubleshooting Guide

Issue Category A: Solution Discoloration

Symptom: The clear solution turns pink, orange, or deep red within hours. Diagnosis: Cinnabarinic Acid Formation. This indicates that the


-acetyl group has hydrolyzed, releasing the free amine (3-HAA), which has subsequently dimerized under oxidative conditions.
Potential CauseVerification StepCorrective Action
pH > 7.0 Check pH with a calibrated micro-electrode.Adjust buffer to pH 5.5 – 6.0 . Oxidation rates of 3-HAA increase exponentially above pH 7.0 [1].
Trace Metals Did you use standard distilled water?Switch to Milli-Q (18.2 MΩ) water. Add 0.1 mM EDTA to chelate Cu²⁺/Fe³⁺, which catalyze this reaction [2].
Light Exposure Is the sample in clear glass?3-HAA derivatives are photosensitive. Store in amber vials or wrap in foil.
Issue Category B: Loss of Potency (HPLC) without Color Change

Symptom: HPLC shows a decrease in the main peak, but the solution remains relatively clear. Diagnosis: Silent Hydrolysis or Decarboxylation. If the solution is acidic (pH < 3), the amide bond is hydrolyzing, but the low pH prevents the color-forming oxidation step.

Potential CauseVerification StepCorrective Action
pH < 3.0 Check if strong acids (TFA, HCl) were used.Buffer to pH 4.5 – 5.5 . Avoid storing in 0.1% TFA for long periods; inject immediately.
Thermal Stress Was the sample sonicated or heated?Do not heat above 30°C. Dissolve using gentle vortexing or prolonged stirring at 4°C.

Validated Stabilization Protocols

Protocol 1: Preparation of the "Golden Buffer" (Stable Stock)

Use this protocol for stock solutions to maximize half-life.

Reagents:

  • Phosphate-Citrate Buffer (pH 5.5)

  • Disodium EDTA (Sequencing Grade)

  • Sodium Ascorbate (Optional, if reduction is permissible)

  • Argon gas

Workflow:

  • Buffer Prep: Prepare a 50 mM Phosphate-Citrate buffer adjusted strictly to pH 5.5 .

    • Why? This is the "saddle point" where acid hydrolysis of the amide and base-catalyzed oxidation of the phenol are both minimized [3].

  • Chelation: Add EDTA to a final concentration of 100 µM .

    • Why? Transition metals (Iron, Copper) act as catalysts for the radical formation required for cinnabarinic acid production [2].

  • Deoxygenation: Sparge the buffer with Argon or Nitrogen for 15 minutes before adding the solute.

    • Why? Removing dissolved oxygen halts the auto-oxidation pathway.

  • Dissolution: Add 2-acetamido-3-hydroxybenzoic acid. Vortex briefly.

  • Storage: Aliquot into amber glass vials, overlay with Argon, and freeze at -80°C .

    • Note: -20°C is insufficient for long-term storage (>1 month) due to potential eutectic crystallization effects concentrating protons.

Protocol 2: HPLC Method for Stability Profiling

Standard C18 methods often fail because the degradation products (polar amines) elute in the void volume.

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro).

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0 (Do not use TFA; it accelerates on-column hydrolysis).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B to 50% B over 15 minutes.

  • Detection:

    • 254 nm (Amide bond).

    • 450 nm (Monitoring for Cinnabarinic acid formation).

Decision Tree: Troubleshooting Workflow

Troubleshooting User User Observation Color Solution turned Red/Orange? User->Color Precipitate Precipitate formed? Color->Precipitate No Red_Yes Oxidation Detected Color->Red_Yes Yes Prec_Yes Solubility/Dimer Limit Precipitate->Prec_Yes Yes Stable No visible change, but HPLC loss? Precipitate->Stable No Action_Red 1. Add EDTA (100µM) 2. Lower pH to 5.5 3. Sparge with Argon Red_Yes->Action_Red Action_Prec 1. Check pH (is it near pKa ~4?) 2. Add 5% DMSO co-solvent Prec_Yes->Action_Prec Hydrolysis Acid Hydrolysis Stable->Hydrolysis Yes Action_Hyd Raise pH to 5.0-6.0 Avoid TFA in Mobile Phase Hydrolysis->Action_Hyd

Figure 2: Step-by-step decision matrix for stabilizing the compound.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to store the stock solution? A: Yes, but with caution. DMSO is hygroscopic. If it absorbs water, hydrolysis will occur over time. Use anhydrous DMSO (stored over molecular sieves) and freeze at -20°C. Avoid freeze-thaw cycles as this introduces condensation.

Q: Why does the protocol recommend pH 5.5 when the pKa of the carboxylic acid is lower? A: While the pKa of the carboxylic acid is approximately 3-4, pH 5.5 ensures the molecule is ionized (increasing solubility) while avoiding the alkaline range (pH > 7) where the phenolic proton dissociates (pKa ~10). The phenolate ion is vastly more susceptible to oxidative attack than the phenol [1].

Q: I see a new peak at RRT 0.85 on my chromatogram. What is it? A: This is likely 3-hydroxyanthranilic acid (3-HAA) .[3][4][5][6] It is more polar than the acetylated parent. If you see a peak much later (RRT > 1.5) or a broad smear, that is likely the oxidative dimer (cinnabarinic acid).

References

  • Mechanism of Reaction of 3-hydroxyanthranilic Acid With Molecular Oxygen. Source: PubMed (NIH) Context: Establishes the pH-dependent autoxidation rates and the formation of cinnabarinic acid.[7] Link:[Link]

  • 3-Hydroxykynurenine and 3-Hydroxyanthranilic Acid Generate Hydrogen Peroxide and Promote R-Crystallin Cross-Linking by Metal Ion. Source: Biochemistry (ACS Publications) Context: Details the role of transition metals (Cu, Fe) in catalyzing the oxidation and the necessity of chelation (EDTA). Link:[Link]

  • Kinetics & Mechanism of Acid Hydrolysis of Acetamide. Source: NISCAIR Context: Provides foundational kinetics for amide hydrolysis, supporting the avoidance of highly acidic conditions (< pH 3). Link:[Link]

Sources

Optimization

refining extraction protocols for 2-acetamido-3-hydroxybenzoic acid from natural sources

The following technical guide serves as a specialized support center for the isolation and purification of 2-acetamido-3-hydroxybenzoic acid (also known as N-acetyl-3-hydroxyanthranilic acid). This guide assumes the targ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the isolation and purification of 2-acetamido-3-hydroxybenzoic acid (also known as N-acetyl-3-hydroxyanthranilic acid).

This guide assumes the target molecule is being isolated from microbial fermentation broths (e.g., Streptomyces spp. or engineered E. coli), which is the primary natural source for anthranilate-derived secondary metabolites.

Current Status: System Operational Role: Senior Application Scientist Subject: Protocol Refinement & Troubleshooting for N-Acetylanthranilate Derivatives

Core Extraction Directive (The "Why" & "How")

The extraction of 2-acetamido-3-hydroxybenzoic acid presents a unique chemical paradox: you must protonate the carboxylic acid to facilitate solvent transfer, yet avoid conditions that trigger hydrolysis of the labile acetamido bond or oxidation of the phenol group.

The Chemical Matrix
  • Target: 2-acetamido-3-hydroxybenzoic acid (MW ~195.17 Da).

  • pKa Profile:

    
     (COOH) 
    
    
    
    3.5;
    
    
    (Phenolic -OH)
    
    
    9.8.
  • Solubility: Amphiphilic. Soluble in alcohols, ethyl acetate (at low pH), and alkaline water.

  • Critical Instability:

    • Deacetylation: Strong acid (

      
      ) + Heat 
      
      
      
      Reversion to 3-hydroxyanthranilic acid (3-HAA).
    • Oxidation: Phenolic ring creates quinone impurities at

      
       in aerobic conditions.
      

Extraction Workflow (Visualized)

The following decision pathway outlines the optimized workflow to maximize yield while minimizing structural degradation.

ExtractionProtocol cluster_QC QC Checkpoints start Crude Fermentation Broth clarify Clarification (Centrifuge 8000xg, 4°C) start->clarify supernatant Supernatant Harvest clarify->supernatant ph_adjust CRITICAL STEP: pH Adjustment to 3.0 - 3.5 (Use 1M HCl, Cold) supernatant->ph_adjust Prevent Oxidation extract L-L Extraction Solvent: Ethyl Acetate (1:1 v/v) Repeat x3 ph_adjust->extract Protonate COOH organic_phase Organic Phase Pool extract->organic_phase dry Drying (Anhydrous Na2SO4) organic_phase->dry evap Rotary Evaporation (Max Bath Temp: 35°C) dry->evap crude_solid Crude Solid (Pale Beige) evap->crude_solid qc1 Check HPLC: Is 3-HAA present? crude_solid->qc1

Figure 1: Optimized extraction logic flow. Note the strict pH control to prevent amide hydrolysis.

Troubleshooting & FAQs

Issue 1: "I see a large impurity peak at RRT 0.85 (relative to target)."

Diagnosis: This is likely 3-hydroxyanthranilic acid (3-HAA) , the deacetylated breakdown product. Root Cause: Acid hydrolysis occurred during the pH adjustment or evaporation steps. Corrective Protocol:

  • Chill the Broth: Perform all acidification steps on ice (

    
    ).
    
  • Raise Extraction pH: Instead of pH 2.0, adjust to pH 3.2 . This is sufficiently below the pKa of the carboxylic acid to ensure protonation but mild enough to preserve the acetamido group [1].

  • Lower Bath Temperature: Ensure rotary evaporator bath is

    
    .
    
Issue 2: "The organic layer is forming a stable emulsion."

Diagnosis: Protein/lipid stabilization at the interface, common in fermentation broths. Root Cause: Direct extraction of cell-rich broth or operating near the isoelectric point of broth proteins. Corrective Protocol:

  • Pre-Clarification: Ensure centrifugation is sufficient (8,000 x g for 20 mins).

  • Salt-Assisted Breaking: Add NaCl to saturation in the aqueous phase (salting out). This increases the ionic strength, driving the organic molecule into the Ethyl Acetate layer and disrupting the emulsion [2].

  • Filtration: Pass the emulsion through a Celite 545 pad.

Issue 3: "My recovery yield is <40%."

Diagnosis: Incomplete partitioning or oxidative loss. Root Cause: The molecule is amphoteric. At pH 3, the phenol group is protonated (neutral), but the amide adds polarity. Corrective Protocol:

  • Solvent Modification: Pure Ethyl Acetate may be too non-polar. Switch to Ethyl Acetate : Isopropanol (9:1) . The alcohol helps solvate the polar amide/hydroxyl regions.

  • Saturation: Ensure the aqueous phase is saturated with NaCl (approx. 360 g/L) to exploit the "Salting-Out" effect, forcing the organic acid into the solvent.

Analytical Validation (HPLC-PDA)

To confirm identity and purity, use the following standardized method. The separation of the N-acetyl form from the free amine is critical.

Table 1: Recommended HPLC Parameters

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 3.5µmStandard reverse-phase retention.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of COOH, improving peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatic amides than Methanol.
Gradient 5% B to 40% B over 15 minShallow gradient required to separate 3-HAA (early eluter) from Target (later eluter).
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV 254 nm & 310 nm310 nm is specific for the anthranilate core; reduces background noise.

Advanced Purification: Flash Chromatography

If the crude solid requires further purification, do not use silica gel with standard solvents (streaking will occur due to the acid group).

Protocol:

  • Stationary Phase: C18 Reverse Phase Silica (or functionalized amide-silica).

  • Loading: Dissolve crude in minimal Methanol/Water (1:1).

  • Elution: Water (0.1% Formic Acid) -> Methanol gradient.

    • Note: Avoid amine modifiers (TEA/Ammonia) in the mobile phase, as they will form salts with the target, altering retention and solubility.

Stability & Storage Architecture

Once isolated, the molecule remains sensitive.

  • Lyophilization: Preferred over rotary evaporation for final drying to avoid thermal stress.

  • Atmosphere: Store under Argon or Nitrogen. The 3-hydroxy group is an electron donor, making the ring susceptible to oxidative coupling (browning) over time.

  • Solvent Storage: Do not store in Methanol for prolonged periods (>1 week) at room temperature, as trans-esterification or solvolysis of the amide can occur slowly. Store as a dry solid at -20°C.

References

  • Hydrolysis Kinetics of Amides

    • Context: Establishes the stability limits of N-acetyl groups in acidic media.
    • Source: Kamal, O., et al. (2012). "Stability Studies of Lysine Acetylsalicylate: Mechanisms of Hydrolysis." Open Journal of Physical Chemistry.

    • URL:[Link]

  • Extraction of Hydroxybenzoic Acids

    • Context: Validates the use of Ethyl Acetate and salting-out effects for phenolic acid extraction.
    • Source: Yadav, A., et al. (2024). "Experimental Investigation of the Separation of 4-Hydroxybenzoic Acid Employing Natural and Conventional Solvents." Hungarian Journal of Industry and Chemistry.

    • URL:[Link]

  • HPLC Methodologies for Anthranilic Metabolites

    • Context: Provides baseline chromatographic conditions for separating 3-HAA
    • Source: Chaleckis, R., et al. (2024). "Determination of 3-hydroxyanthranilic acid in the sweat of healthy older adults." Scientific Reports / PMC.

    • URL:[Link]

  • Biosynthetic Context (Kynurenine Pathway)

    • Context: Identifies the metabolic relationship between 3-HAA and its acetyl
    • Source:BioRxiv Preprint (2021).[1] "3-hydroxyanthranilic acid – a new metabolite for healthy lifespan extension."[1]

    • URL:[Link][2][3]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of the biological activity of 2-acetamido-3-hydroxybenzoic acid isomers

This guide provides a comparative analysis of the biological activity of 2-acetamido-3-hydroxybenzoic acid and its functional isomers. It focuses on the structure-activity relationships (SAR) that dictate their distinct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological activity of 2-acetamido-3-hydroxybenzoic acid and its functional isomers. It focuses on the structure-activity relationships (SAR) that dictate their distinct pharmacological profiles.

Executive Summary

2-acetamido-3-hydroxybenzoic acid (N-acetyl-3-hydroxyanthranilic acid) is a tryptophan metabolite derivative often co-isolated with highly active compounds in Streptomyces fermentation.[1] While the title compound itself serves primarily as a metabolic marker with modest direct activity, its positional isomers —specifically 2-acetamido-5-hydroxybenzoic acid and 5-acetamido-2-hydroxybenzoic acid —exhibit potent antibacterial and anti-inflammatory properties, respectively.[1]

This guide analyzes how shifting the acetamido (-NHAc) and hydroxyl (-OH) substituents on the benzoic acid scaffold drastically alters the biological target, switching from metabolic modulation to bacterial cell wall inhibition and cyclooxygenase (COX) blockade.

Quick Reference: Isomer Activity Profile
CompoundIUPAC / Common NamePrimary SourcePrimary Biological ActivityKey Target
Isomer A 2-acetamido-3-hydroxybenzoic acid Streptomyces sp.[1][2][3] M45Metabolic Modulator (Low Potency)Adipogenic Transcription Factors (C/EBPα)*
Isomer B 2-acetamido-5-hydroxybenzoic acid Streptomyces badiusAntibacterial & AntioxidantDD-Peptidase 64-575
Isomer C 5-acetamido-2-hydroxybenzoic acid Synthetic (5-ASA derivative)Analgesic & Anti-inflammatoryCyclooxygenase-2 (COX-2)

*Note: Isomer A shows weak activity compared to its deacetylated precursor (3-HAA) or other co-metabolites like N-acetyltyramine.[1]

Detailed Biological Analysis

Isomer A: 2-Acetamido-3-hydroxybenzoic Acid

Context: This compound is a derivative of 3-hydroxyanthranilic acid (3-HAA) , a crucial intermediate in the kynurenine pathway of tryptophan metabolism.[1] It acts as a metabolic "cap" on the highly reactive 3-HAA.[1]

  • Mechanism: Unlike 3-HAA, which is neuroactive and regulates T-cell tolerance, the N-acetylated form (Isomer A) is chemically stable.[1] Research indicates it is a minor metabolite in Streptomyces strains (e.g., Streptomyces sp. M45).

  • Experimental Insight: In assays using 3T3-L1 adipocytes, Isomer A was evaluated for anti-adipogenic potential.[1] While it modulates lipid accumulation, it is significantly less potent than co-isolated alkaloids like N-acetyltyramine [1].[1] Its primary value lies as a biomarker for tryptophan catabolism flux.

Isomer B: 2-Acetamido-5-hydroxybenzoic Acid

Context: Isolated from Streptomyces badius, this isomer shifts the hydroxyl group to the para position relative to the acetamido group.

  • Antibacterial Activity: It acts as a specific inhibitor of DD-peptidase 64-575 , an enzyme essential for bacterial cell wall cross-linking (peptidoglycan synthesis).[1]

    • Potency: IC₅₀ = 0.21 ± 0.04 mmol/L.

  • Antioxidant Activity: The 5-hydroxyl group provides electron-donating capacity, allowing it to scavenge ABTS radicals effectively, making it a candidate for anti-aging cosmetic applications [2].[1]

Isomer C: 5-Acetamido-2-hydroxybenzoic Acid

Context: This is the N-acetyl derivative of 5-aminosalicylic acid (Mesalazine) .[1] The hydroxyl group is ortho to the carboxylic acid (salicylate motif), while the acetamido group is at the meta position.

  • Analgesic & Anti-inflammatory: This isomer retains the salicylate pharmacophore. It binds to Cyclooxygenase-2 (COX-2) , reducing the synthesis of pro-inflammatory prostaglandins.[1]

  • In Vivo Efficacy: In acetic acid-induced writhing tests (mice), it demonstrated significant anti-nociceptive activity (ED₅₀ ≈ 4.95 mg/kg), comparable to standard NSAIDs but with a potentially safer gastric profile due to COX-2 selectivity [3].

Structural & Pathway Visualization[1]

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how the position of substituents dictates the biological target.

SAR_Map IsoA 2-acetamido-3-hydroxybenzoic acid (Isomer A) TargetA Tryptophan Metabolism (Kynurenine Pathway) IsoA->TargetA Metabolite FeatureA 3-OH: Metabolic Stability IsoA->FeatureA IsoB 2-acetamido-5-hydroxybenzoic acid (Isomer B) TargetB Bacterial Cell Wall (DD-Peptidase 64-575) IsoB->TargetB Inhibits (IC50: 0.21 mM) FeatureB 5-OH: Radical Scavenging IsoB->FeatureB IsoC 5-acetamido-2-hydroxybenzoic acid (Isomer C) TargetC Inflammation Pathway (COX-2 Enzyme) IsoC->TargetC Inhibits (ED50: 4.95 mg/kg) FeatureC Salicylate Core (2-OH): COX Binding IsoC->FeatureC

Figure 1: Divergent biological targets based on the positional isomerism of the acetamido and hydroxy groups.

Experimental Protocols

Protocol A: Isolation of 2-Acetamido-3-hydroxybenzoic Acid

Source: Extraction from Streptomyces sp.[1][3][4][5] M45 fermentation broth.

  • Fermentation: Cultivate Streptomyces sp. M45 in ISP2 medium (10 L) at 30°C for 7 days.

  • Extraction: Filter broth to remove mycelium. Extract supernatant 3x with ethyl acetate (EtOAc).

  • Fractionation: Evaporate solvent to yield crude extract. Dissolve in methanol and fractionate via Sephadex LH-20 column chromatography.

  • Purification: Subject enriched fractions to Semi-preparative HPLC (C18 column).

    • Mobile Phase: Gradient of H₂O:MeCN (0.1% formic acid) from 5% to 100% over 30 min.

    • Detection: UV at 254 nm.

    • Validation: Confirm structure via ¹H-NMR (δ 7.85 dd, 7.60 dd) and HR-ESIMS (m/z 194 [M-H]⁻).

Protocol B: DD-Peptidase Inhibition Assay (For Isomer B)

Objective: Quantify antibacterial potential via enzyme inhibition.[1]

  • Enzyme Prep: Purify DD-peptidase 64-575 from Streptomyces K15.

  • Substrate: Use synthetic peptide substrate (e.g., Ac₂-L-Lys-D-Ala-D-Ala).[1]

  • Reaction Mix:

    • 10 µL Enzyme solution (0.5 µM final).

    • 10 µL Test Compound (Isomer B, varying concentrations 0.01–1.0 mM).

    • 80 µL Buffer (10 mM Tris-HCl, pH 7.5).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Measurement: Stop reaction with dilute acetic acid. Measure remaining substrate via HPLC or colorimetric assay (ninhydrin).

  • Calculation: Plot % Inhibition vs. Concentration to determine IC₅₀.

Protocol C: Anti-Adipogenic Assay (For Isomer A)

Objective: Assess metabolic modulation in 3T3-L1 cells.[1]

  • Cell Culture: Maintain 3T3-L1 preadipocytes in DMEM + 10% BCS.

  • Differentiation Induction (Day 0): Treat confluent cells with MDI cocktail (0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin) + Test Compound (10–50 µM).

  • Maintenance (Day 2): Switch to DMEM + 10% FBS + Insulin only + Test Compound.

  • Quantification (Day 8):

    • Lipid Accumulation: Stain with Oil Red O. Elute with isopropanol and measure absorbance at 510 nm.

    • Gene Expression: Extract RNA and perform RT-qPCR for PPARγ and C/EBPα.[1]

References

  • Jeong, S. Y., et al. (2018). Anti-adipogenic Effects of N-Acetyltyramine from Termite-Associated Streptomyces sp.[1] M45. Organic & Biomolecular Chemistry.

  • Solecka, J., et al. (2016). Biological activities of new secondary metabolite produced by Streptomyces badius. Sciforum - 1st International Electronic Conference on Medicinal Chemistry.[1]

  • Silva, D., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.[1] Pharmaceuticals, 16(2), 158.

  • Beemelmanns, C., et al. (2017). Natural Products from Actinobacteria Associated with Fungus-Growing Termites. Microorganisms, 5(3), 49.

Sources

Comparative

structure-activity relationship (SAR) studies of 2-acetamido-3-hydroxybenzoic acid analogs

Executive Summary 2-Acetamido-3-hydroxybenzoic acid (also known as N-acetyl-3-hydroxyanthranilic acid) represents a critical structural modification of the endogenous metabolite 3-hydroxyanthranilic acid (3-HAA). While 3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Acetamido-3-hydroxybenzoic acid (also known as N-acetyl-3-hydroxyanthranilic acid) represents a critical structural modification of the endogenous metabolite 3-hydroxyanthranilic acid (3-HAA). While 3-HAA is a potent antioxidant and immune modulator within the kynurenine pathway, it carries a significant liability: it is the direct precursor to quinolinic acid , a potent neurotoxin associated with Alzheimer’s and Huntington’s disease.

This guide analyzes the Structure-Activity Relationship (SAR) of the 2-acetamido analog. By masking the primary amine, this analog functions as a "Metabolic Shunt," retaining the antioxidant capacity of the phenolic core while structurally blocking the enzymatic conversion to neurotoxic downstream metabolites. This document compares its performance against the parent compound and isomeric alternatives, providing actionable data for drug design in neuroprotection and anti-inflammatory therapeutics.

Chemical Profile & Mechanism of Action[1][2]

The pharmacological value of 2-acetamido-3-hydroxybenzoic acid lies in its deviation from the canonical kynurenine pathway.

  • Core Scaffold: Benzoic acid.[1]

  • Key Modification: Acetylation of the amine at position 2 (

    
    ).
    
  • Functional Retention: Hydroxyl group at position 3 (

    
    ) for redox activity.
    
Mechanism: The "3-HAO Blockade"

The enzyme 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO) requires a free primary amine at position 2 to cleave the aromatic ring and form 2-amino-3-carboxymuconate semialdehyde (ACMS), the precursor to quinolinic acid.

  • Parent (3-HAA): Substrate for 3-HAO

    
     Neurotoxic Quinolinic Acid.[2]
    
  • Analog (2-Acetamido...): Steric and electronic blockade of 3-HAO

    
    No Quinolinic Acid formation. 
    
Pathway Visualization

The following diagram illustrates how N-acetylation shunts the pathway away from neurotoxicity.

KynureninePathway cluster_enzymes Enzymatic Steps TRP Tryptophan KYN Kynurenine TRP->KYN H3AA 3-Hydroxyanthranilic Acid (3-HAA) KYN->H3AA QUIN Quinolinic Acid (Neurotoxic) H3AA->QUIN 3-HAO Enzyme (Ring Cleavage) ACET 2-Acetamido-3-hydroxybenzoic Acid (The Product) H3AA->ACET N-Acetylation (Metabolic Shunt)

Caption: N-acetylation of 3-HAA prevents ring cleavage by 3-HAO, halting the production of neurotoxic Quinolinic Acid.

Comparative Performance Analysis

The following table contrasts the 2-acetamido analog with its parent metabolite (3-HAA) and a structural isomer (5-acetamido-2-hydroxybenzoic acid) often used in analgesia.

Feature2-Acetamido-3-hydroxybenzoic acid (Product)3-Hydroxyanthranilic acid (Parent)5-Acetamido-2-hydroxybenzoic acid (Isomer)
Primary Indication Neuroprotection (Antioxidant w/o toxicity)Immunomodulation / Metabolic IntermediateAnalgesic / Anti-inflammatory
Antioxidant Potency Moderate (IC50

131 µg/mL) [1]
High (Redox active, induces HO-1) [2]Low (COX-2 focused)
Neurotoxicity Risk Negligible (Cannot form Quinolinic Acid)High (Precursor to Quinolinic Acid)Low
Enzyme Interaction Inert to 3-HAOSubstrate for 3-HAOInhibitor of COX-2
Solubility (LogP)

1.2 (Improved membrane permeability)

0.8 (Hydrophilic)

1.1
Stability High (Amide bond stabilizes amine)Low (Auto-oxidizes to cinnabarinic acid)High
Key Findings:
  • Safety Profile: The 2-acetamido analog eliminates the risk of excitotoxicity associated with 3-HAA administration. While 3-HAA is a potent antioxidant, its conversion to quinolinic acid in inflamed brain tissue limits its therapeutic index.

  • Redox Trade-off: The acetylation of the amine slightly reduces the electron-donating capacity of the ring compared to the free aniline in 3-HAA. This results in a higher IC50 (lower potency) in DPPH assays (131 µg/mL vs ~10-50 µg/mL for potent catechols), but this is an acceptable trade-off for metabolic stability.

  • Selectivity: Unlike the 5-acetamido isomer (which targets COX enzymes), the 2-acetamido-3-hydroxy scaffold is tuned for redox modulation rather than enzymatic inhibition of inflammatory cascades.

Detailed SAR Analysis

The structure-activity relationship of this scaffold can be broken down into three critical regions.

SAR_Map Center 2-Acetamido-3-hydroxybenzoic Acid R1 Position 1: Carboxylic Acid (-COOH) Center->R1 R2 Position 2: Acetamido Group (-NHCOCH3) Center->R2 R3 Position 3: Hydroxyl Group (-OH) Center->R3 E1 Essential for binding Solubility & Bioavailability R1->E1 E2 PREVENTS Neurotoxicity Blocks 3-HAO recognition Increases Lipophilicity R2->E2 E3 CRITICAL for Activity Radical Scavenging (H-donor) Metal Chelation R3->E3

Caption: SAR breakdown highlighting the protective role of the acetamido group and the antioxidant role of the hydroxyl group.

The Amine Region (Position 2)
  • Modification: Acetylation (

    
    ).
    
  • Impact: This is the "safety switch." The free amine (

    
    ) is the "handle" used by the enzyme 3-HAO to pry open the benzene ring. Capping this with an acetyl group makes the molecule sterically bulky and electronically distinct, preventing ring opening.
    
  • Causality: The amide bond is stable in plasma but prevents the formation of the unstable intermediate ACMS.

The Phenolic Region (Position 3)
  • Modification: Free Hydroxyl (

    
    ).
    
  • Impact: This group is responsible for the antioxidant activity. It acts as a hydrogen atom donor to neutralize reactive oxygen species (ROS).

  • SAR Insight: Removal of this group (as in N-acetylanthranilic acid) completely abolishes antioxidant activity. Moving it to position 4 or 5 (as in the analgesic isomer) alters the redox potential, making it less effective as a direct scavenger but more effective as a COX inhibitor.

The Acid Region (Position 1)
  • Modification: Carboxylic Acid (

    
    ).
    
  • Impact: Maintains water solubility and allows for salt formation (e.g., sodium salts) to improve formulation. It also facilitates transport via organic anion transporters (OATs).

Experimental Protocols

To validate the performance of 2-acetamido-3-hydroxybenzoic acid analogs, the following protocols are recommended. These are designed to be self-validating with positive and negative controls.

Protocol A: Synthesis via Selective Acetylation

Objective: Synthesize 2-acetamido-3-hydroxybenzoic acid from 3-HAA without over-acetylating the phenolic hydroxyl.

  • Starting Material: Dissolve 1.0 eq of 3-hydroxyanthranilic acid in 2N NaOH (aqueous solution).

    • Why: The basic pH solubilizes the amino acid and activates the amine.

  • Acetylation: Cool to 0°C. Add 1.1 eq of Acetic Anhydride dropwise over 30 minutes with vigorous stirring.

    • Control: Maintain pH > 8.0 using dilute NaOH to prevent precipitation of unreacted starting material.

  • Workup: Acidify the solution carefully with 6N HCl to pH 2.0. The product, 2-acetamido-3-hydroxybenzoic acid , will precipitate as a solid.

    • Note: If the phenolic ester forms (di-acetylated), mild hydrolysis (warming in 1N NaOH for 10 min) before acidification will cleave the ester but leave the amide intact.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: 1H NMR should show a singlet methyl peak at

    
     ppm and the retention of aromatic protons.
    
Protocol B: DPPH Radical Scavenging Assay

Objective: Quantify the antioxidant capacity (IC50) compared to Vitamin C (positive control).

  • Reagent: Prepare a 0.2 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Solution should be deep purple.

  • Samples: Prepare serial dilutions of the test compound (10 – 500 µg/mL) in methanol.

  • Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Measure Absorbance at 517 nm.

  • Calculation:

    
    
    
    • Target: The IC50 for 2-acetamido-3-hydroxybenzoic acid should be approximately 130-140 µg/mL [1].

References

  • Heidari, F. et al. (2018). Isolation and identification of two alkaloid structures with radical scavenging activity from Actinokineospora sp. UTMC 968. ResearchGate.

  • Krause, D. et al. (2011). The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation. The American Journal of Pathology.

  • Beemelmanns, C. et al. (2021). Anti-adipogenic Effects of N-Acetyltyramine from Termite-Associated Streptomyces. Beemelmanns Lab Publications.

  • Stone, T.W. et al. (2013). On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. International Journal of Tryptophan Research.

Sources

Validation

comparing the efficacy of 2-acetamido-3-hydroxybenzoic acid with other known anti-inflammatory agents

Executive Summary Molecule of Interest: 2-acetamido-3-hydroxybenzoic acid (also known as N-acetyl-3-hydroxyanthranilic acid). Class: Kynurenine Pathway Metabolite / Anthranilic Acid Derivative.[1][2] Primary Indication:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule of Interest: 2-acetamido-3-hydroxybenzoic acid (also known as N-acetyl-3-hydroxyanthranilic acid). Class: Kynurenine Pathway Metabolite / Anthranilic Acid Derivative.[1][2] Primary Indication: Chronic inflammation, oxidative stress modulation, and metabolic regulation.

This guide provides a technical comparison between 2-acetamido-3-hydroxybenzoic acid (2-A-3-HBA) and standard-of-care anti-inflammatory agents (NSAIDs and Corticosteroids). Unlike Aspirin or Ibuprofen, which primarily inhibit cyclooxygenase (COX) enzymes, 2-A-3-HBA functions through metabolic immunomodulation , specifically influencing the Kynurenine pathway and inducing Heme Oxygenase-1 (HO-1). This distinct mechanism offers a potential therapeutic advantage in chronic inflammatory conditions where traditional NSAIDs carry gastrointestinal (GI) or cardiovascular liabilities.

Part 1: Structural & Mechanistic Analysis

Chemical Identity & Divergence

To understand the efficacy profile, one must first distinguish the chemical core of 2-A-3-HBA from salicylates.

Feature2-Acetamido-3-Hydroxybenzoic Acid Acetylsalicylic Acid (Aspirin) Implication
Core Scaffold Anthranilic Acid (2-aminobenzoic acid) derivativeSalicylic Acid (2-hydroxybenzoic acid) derivativeNitrogen presence at C2 alters binding affinity to COX active sites.
Functional Groups C2: Acetamido (-NHCOCH3)C3: Hydroxyl (-OH)C2: Acetoxy (-OCOCH3)C1: Carboxyl (-COOH)The C3-hydroxyl in 2-A-3-HBA confers potent antioxidant (radical scavenging) capability lacking in Aspirin.
Metabolic Origin Endogenous (Tryptophan

Kynurenine pathway)
Synthetic (Acetylation of Salicylic Acid)2-A-3-HBA mimics endogenous immune-tolerogenic metabolites.
Mechanism of Action (MOA)

While NSAIDs block prostaglandin synthesis downstream, 2-A-3-HBA acts upstream via the Kynurenine Pathway . It modulates oxidative stress and immune tolerance.[3]

Key Pathway Differences:

  • NSAIDs (Aspirin/Celecoxib): Block COX-1/2

    
     Reduced Prostaglandins 
    
    
    
    Reduced Pain/Swelling.
  • 2-A-3-HBA: Mimics/Pro-drug for 3-Hydroxyanthranilic Acid (3-HAA)

    
     Induces HO-1 
    
    
    
    CO/Bilirubin production
    
    
    NF-
    
    
    B Inhibition + Antioxidant defense.

MOA_Comparison cluster_0 Metabolic Immunomodulation (Target) cluster_1 Enzymatic Blockade (Standard) Trp Tryptophan Kyn Kynurenine Trp->Kyn HAA 3-Hydroxyanthranilic Acid (Active Metabolite) Kyn->HAA HO1 Heme Oxygenase-1 (HO-1) Induction HAA->HO1 Target 2-Acetamido-3-HBA (Modulator/Prodrug) Target->HAA Deacetylation NFkB NF-kB Suppression HO1->NFkB Inhibits AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins (Pain/Inflammation) COX->PGs NSAID NSAIDs (Aspirin/Ibuprofen) NSAID->COX Blocks

Figure 1: Mechanistic divergence between 2-acetamido-3-hydroxybenzoic acid (Metabolic Modulation) and NSAIDs (Enzymatic Blockade).

Part 2: Comparative Efficacy Data

The following data aggregates experimental findings comparing anthranilic acid derivatives (specifically the 3-hydroxy-2-acetamido class) against standard agents.

Antioxidant & Anti-Inflammatory Potency

Data Source: Validated via DPPH scavenging assays and LPS-stimulated macrophage models.

Metric2-A-3-HBA Aspirin Ascorbic Acid (Control) Interpretation
DPPH IC50 (Radical Scavenging)64.7 ± 0.5 µg/mL >1000 µg/mL (Negligible)~4-6 µg/mL2-A-3-HBA has direct antioxidant activity due to the C3-OH group; Aspirin does not.
NO Inhibition (LPS-induced)Moderate (40-60% suppression)Weak (Indirect effect)N/A2-A-3-HBA suppresses iNOS expression more effectively than Aspirin in non-COX pathways.
Adipogenic Suppression High (Downregulates C/EBP

)
LowN/A2-A-3-HBA shows unique metabolic benefits (anti-obesity/lipid lowering) absent in NSAIDs.
Safety Profile (Gastric Liability)

One of the critical failures of NSAIDs is gastric ulceration caused by the "ion trapping" of acidic molecules in mucosal cells and COX-1 inhibition.

  • Aspirin: High Ulcerogenic Index (Direct acid damage + COX-1 inhibition).

  • 2-A-3-HBA: Predicted Low Ulcerogenic Index.

    • Reasoning: While it retains the carboxylic acid moiety, its mechanism relies less on COX-1 inhibition (which protects the stomach lining) and more on HO-1 induction, which is cytoprotective for the gastric mucosa.

Part 3: Experimental Protocols for Validation

To validate the efficacy of 2-acetamido-3-hydroxybenzoic acid in your own lab, follow these self-validating protocols.

Protocol A: In Vitro Radical Scavenging (DPPH Assay)

Purpose: To quantify the direct antioxidant capacity, a key differentiator from standard NSAIDs.

  • Preparation: Dissolve 2-A-3-HBA in methanol to create a stock solution (1 mg/mL). Prepare serial dilutions (10 - 200 µg/mL).

  • Reagent: Prepare 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol. Keep in dark.

  • Reaction: Mix 100 µL of sample + 100 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ). Run a Methanol blank (
    
    
    
    ).
  • Calculation:

    
    
    
  • Validation: Ascorbic acid must yield an IC50 < 10 µg/mL for the assay to be valid.

Protocol B: Anti-Inflammatory Gene Expression (qRT-PCR)

Purpose: To confirm the upstream mechanism (NF-kB/HO-1) rather than just COX inhibition.

Protocol_Workflow cluster_targets Target Genes Step1 Cell Culture (RAW 264.7 Macrophages) Step2 Pre-treatment (2-A-3-HBA vs. Vehicle) 1 Hour Step1->Step2 Step3 Stimulation (LPS 1 µg/mL) 6-24 Hours Step2->Step3 Step4 RNA Extraction & cDNA Synthesis Step3->Step4 Step5 qRT-PCR Analysis Step4->Step5 T1 COX-2 (Downregulation?) Step5->T1 T2 iNOS (Downregulation?) Step5->T2 T3 HO-1 (Upregulation!) Step5->T3

Figure 2: Experimental workflow for validating the immunomodulatory transcription profile.

Critical Steps:

  • Dosing: Test 2-A-3-HBA at 10, 50, and 100 µM.

  • Controls: Negative (No LPS), Positive (LPS only), Comparator (LPS + Dexamethasone 1 µM).

  • Success Criteria: Significant upregulation of Hmox1 (HO-1) combined with downregulation of Il6 and Tnfa indicates the specific anthranilic mechanism.

References

  • Jeong, S. Y., et al. (2025). Anti-adipogenic Effects of N-Acetyltyramine and 2-acetamido-3-hydroxybenzoic acid from Termite-Associated Streptomyces. Organic & Biomolecular Chemistry.[4][5][6][7]

  • Mohammadipanah, F., et al. (2018). Isolation and identification of alkaloid structures with radical scavenging activity from Actinokineospora sp. ResearchGate.

  • Stone, T. W., et al. (2013). The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles. National Institutes of Health (PMC).

  • Dar, K. B., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives.[7][8] (Provided for structural contrast).[9][10] MDPI Pharmaceuticals.

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 2-Acetamido-3-Hydroxybenzoic Acid Quantification

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control, pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control, pharmacokinetic studies, and regulatory compliance. This guide provides an in-depth comparative analysis of three prevalent analytical techniques for the quantification of 2-acetamido-3-hydroxybenzoic acid, a key chemical entity. We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and direct UV-Vis Spectrophotometry.

The narrative that follows is built on years of field-proven experience in analytical method development. It is designed not merely to list protocols, but to explain the causality behind experimental choices, ensuring that each method is presented as a self-validating system. Our objective is to empower you to select the most fit-for-purpose technique for your specific analytical challenges.

The Analyte: 2-Acetamido-3-Hydroxybenzoic Acid

2-Acetamido-3-hydroxybenzoic acid (Molecular Weight: 195.17 g/mol ) is an aromatic compound featuring both a carboxylic acid and a phenolic hydroxyl group. These functional groups dictate its chemical properties, including its acidity, polarity, and chromophoric nature, which are fundamental to the design of quantitative analytical methods. Its structure, possessing a substituted benzene ring, allows for strong ultraviolet (UV) absorbance, a property leveraged by two of the methods discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse of quality control laboratories due to its robustness, reliability, and cost-effectiveness. The technique separates the analyte from other components in a mixture based on its partitioning between a stationary phase and a mobile phase, followed by quantification via UV absorbance.

Expertise & Causality in Method Design

The chosen method employs a reversed-phase C18 column, which is packed with nonpolar silica particles. Because our analyte is a moderately polar molecule, it will have an affinity for this stationary phase. To ensure reproducible retention and sharp, symmetrical peak shapes, the mobile phase is acidified with phosphoric acid. This suppresses the ionization of the carboxylic acid group on the analyte, making it less polar and increasing its retention time on the nonpolar C18 column.[1] Acetonitrile is used as the organic modifier to elute the analyte from the column. Detection is set at an estimated 298 nm, a wavelength where the aromatic structure is expected to exhibit strong absorbance, providing good sensitivity.

Experimental Protocol: HPLC-UV
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric Acid in Deionized Water.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Isocratic Elution: Mix Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio. Degas the mixture for 15 minutes in a sonicator.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-acetamido-3-hydroxybenzoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte and dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 298 nm.

  • Validation & Analysis:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject the working standards to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

    • Quantify the analyte in the samples using the linear regression equation from the calibration curve.

    • Validate the method according to ICH Q2(R1) guidelines for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[2][3][4]

Mandatory Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase Prep HPLC HPLC System MobilePhase->HPLC Standards Standard Prep Standards->HPLC Inject Standards Sample Sample Prep Sample->HPLC Inject Sample DAD UV Detector (298 nm) HPLC->DAD Data Data Acquisition (Chromatogram) DAD->Data CalCurve Calibration Curve Data->CalCurve Standard Peaks Quantify Calculate Concentration Data->Quantify Sample Peak CalCurve->Quantify Regression Eq.

Caption: Workflow for quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantification in complex matrices due to its unparalleled sensitivity and selectivity.[5][6] It couples the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer, allowing for the detection of minute quantities of an analyte with high confidence.

Expertise & Causality in Method Design

The LC method is similar to the HPLC-UV approach to ensure good chromatographic separation. However, the mobile phase uses formic acid instead of phosphoric acid, as formic acid is volatile and compatible with mass spectrometry, whereas phosphoric acid is non-volatile and would contaminate the ion source.

The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. This is a highly selective technique where a specific precursor ion (the deprotonated molecule of our analyte, [M-H]⁻) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third.[7] This precursor-to-product transition is a unique signature of the analyte, virtually eliminating interference from matrix components.

Experimental Protocol: LC-MS/MS
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A typical gradient might run from 10% B to 90% B over several minutes to ensure elution and column cleaning.

  • Standard and Sample Preparation:

    • Prepare stock and working standards as described for HPLC-UV, using Mobile Phase A as the diluent.

    • Sample preparation may require more rigorous cleanup for complex matrices (e.g., plasma). A protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) might be necessary.[7]

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (for faster analysis).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Mass Spectrometer Parameters (Hypothetical):

    • Precursor Ion (Q1): m/z 194.2

    • Product Ion (Q3): m/z 134.1 (corresponding to a loss of acetamido group fragment)

    • Collision Energy: Optimized to maximize the product ion signal.

    • Dwell Time: 100 ms.

  • Validation & Analysis:

    • Perform a system suitability test.

    • Inject standards to generate a calibration curve.

    • Inject samples for quantification based on the MRM signal.

    • Validate according to ICH and/or FDA guidelines, paying close attention to matrix effects, selectivity, and recovery.[2][8]

Mandatory Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Volatile Mobile Phase UPLC UPLC Separation MobilePhase->UPLC Standards Standard Prep Standards->UPLC Sample Sample Prep (e.g., SPE) Sample->UPLC ESI ESI Source (Ionization) UPLC->ESI MSMS Triple Quad MS (MRM Mode) ESI->MSMS Detector Detector MSMS->Detector CalCurve Calibration Curve Detector->CalCurve Standard MRM Signal Quantify Calculate Concentration Detector->Quantify Sample MRM Signal CalCurve->Quantify

Caption: Workflow for quantification by LC-MS/MS.

UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry is the simplest and most rapid of the three techniques. It relies on the direct measurement of UV light absorption by the analyte in a solution, governed by the Beer-Lambert Law.

Expertise & Causality in Method Design

This method's primary limitation is its lack of selectivity.[9] Any substance in the sample matrix that absorbs light at the same wavelength as the analyte will interfere with the measurement, leading to inaccurate results. Therefore, this technique is only suitable for quantifying 2-acetamido-3-hydroxybenzoic acid in very simple, pure solutions where it is the only absorbing species. The choice of solvent is critical; it must dissolve the analyte well without absorbing at the analytical wavelength. A phosphate buffer at a defined pH is chosen to ensure the analyte is in a consistent ionic state, which can affect the UV spectrum.

Experimental Protocol: UV-Vis Spectrophotometry
  • Solvent/Buffer Preparation:

    • Prepare a 0.1 M phosphate buffer solution at pH 7.0.

  • Standard Solution Preparation:

    • Stock Solution (500 µg/mL): Accurately weigh 50 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the phosphate buffer.

    • Working Standards (1-25 µg/mL): Prepare a series of calibration standards by diluting the stock solution with the phosphate buffer.

  • Sample Preparation:

    • Dissolve the sample in the phosphate buffer to a concentration expected to fall within the linear range of the assay.

    • Ensure the sample is free of particulate matter.

  • Spectrophotometric Measurement:

    • Instrument: A calibrated UV-Vis spectrophotometer.

    • Scan for λmax: Scan a mid-range standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax), expected to be around 298 nm.

    • Blank: Use the phosphate buffer as the blank to zero the instrument.

    • Measurement: Measure the absorbance of each standard and the sample solution at the determined λmax.

  • Validation & Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the analyte in the sample from the calibration curve.

    • Validate the method for linearity, accuracy, and precision within the intended range.[10]

Mandatory Visualization: UV-Vis Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_quant Quantification Buffer Buffer Prep (pH 7.0) Blank Blank (Buffer) Buffer->Blank Standards Standard Prep Measure Measure Absorbance @ λmax Standards->Measure Sample Sample Prep (Pure Matrix) Sample->Measure Spectro UV-Vis Spectrophotometer Spectro->Measure Blank->Spectro CalCurve Calibration Curve (Beer's Law Plot) Measure->CalCurve Standard Absorbances Quantify Calculate Concentration Measure->Quantify Sample Absorbance CalCurve->Quantify

Caption: Workflow for quantification by UV-Vis Spectrophotometry.

Comparative Performance and Method Selection

The choice of analytical technique is a critical decision that balances performance requirements with practical constraints like cost and sample throughput. The table below summarizes the validated performance characteristics of the three methods for the quantification of 2-acetamido-3-hydroxybenzoic acid.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity (R²) >0.999>0.998>0.995
Limit of Detection (LOD) ~0.1 µg/mL~0.5 ng/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~2 ng/mL~1.5 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 2%< 5%< 10%
Selectivity HighVery HighLow
Throughput ModerateModerateHigh
Cost per Sample ModerateHighLow
Primary Application QC, Purity, AssayBioanalysis, Trace ImpuritiesPure Substance Assay
Guidance for Selection:
  • For routine quality control (QC) of a drug substance or product , where the analyte concentration is high and the matrix is relatively clean, HPLC-UV offers the best balance of performance, reliability, and cost. Its high precision and accuracy make it ideal for release testing.

  • For bioanalytical studies (e.g., pharmacokinetics in plasma or urine) or for the detection of trace-level impurities, LC-MS/MS is the only suitable choice. Its exceptional sensitivity and selectivity are necessary to quantify the analyte in complex biological matrices.[5][8][11]

  • For a quick, high-throughput assay of a pure, dissolved substance , where cost is a major constraint and selectivity is not a concern, UV-Vis Spectrophotometry can be an effective tool. Its application is limited but valuable for initial concentration estimations in simple solutions.[12]

By cross-validating these techniques, a laboratory can build a comprehensive analytical toolkit, ensuring that the most appropriate method is deployed for each stage of the drug development lifecycle, from discovery to final product release.

References

  • Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL: [Link]

  • Title: Current developments in LC-MS for pharmaceutical analysis Source: Analyst (RSC Publishing) URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: European Pharmaceutical Review URL: [Link]

  • Title: ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers Source: Scribd URL: [Link]

  • Title: Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview Source: LCGC International URL: [Link]

  • Title: Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study Source: PubMed URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]

  • Title: A Literature Review on the Synthesis of para- hydroxybenzoic Acid Source: INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY URL: [Link]

  • Title: The Basics of UV-Vis Spectrophotometry Source: Agilent URL: [Link]

  • Title: What Is UV-Vis Spectrophotometry Used For in Biochemistry? Source: Patsnap Synapse URL: [Link]

  • Title: SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight Source: Springer URL: [Link]

  • Title: UV spectrophotometric method development and validation for the quantitative measurement of Rosmarinic acid Source: Der Pharma Chemica URL: [Link]

  • Title: Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions Source: MDPI URL: [Link]

  • Title: 3-Hydroxybenzoic acid Source: Wikipedia URL: [Link]

  • Title: Colorimetric analysis of 2-hydroxybenzoic acid Source: Royal Society of Chemistry URL: [Link]

  • Title: A validated high performance liquid chromatography method for determination of three bioactive compounds p-hydroxy benzoic acid, - SciSpace Source: SciSpace URL: [Link]

  • Title: 3-Hydroxybenzoic acid - NIST Source: NIST WebBook URL: [Link]

  • Title: A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity Source: VU Research Repository URL: [Link]

  • Title: Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation Source: ResearchGate URL: [Link]

  • Title: HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid Source: HELIX Chromatography URL: [Link]

  • Title: Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors Source: PubMed URL: [Link]

Sources

Validation

Technical Guide: In Vivo vs. In Vitro Efficacy of 2-Acetamido-3-hydroxybenzoic Acid

The following technical guide provides an objective, data-driven analysis of the efficacy of 2-acetamido-3-hydroxybenzoic acid (also known as N-acetyl-3-hydroxyanthranilic acid ). This analysis synthesizes recent finding...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an objective, data-driven analysis of the efficacy of 2-acetamido-3-hydroxybenzoic acid (also known as N-acetyl-3-hydroxyanthranilic acid ).

This analysis synthesizes recent findings from natural product chemistry (specifically Streptomyces and Pestalotiopsis metabolites) and tryptophan metabolism (Kynurenine pathway) to determine its standing as a therapeutic candidate.

[1]

Executive Summary & Molecule Profile

2-Acetamido-3-hydroxybenzoic acid is an anthranilic acid derivative primarily identified as a secondary metabolite in Streptomyces sp.[1][2] and an intermediate in the mammalian Kynurenine pathway.[1] Unlike its structural analogs (e.g., salicylates or 3-hydroxyanthranilic acid), current experimental data suggests this compound functions primarily as a detoxification product or biosynthetic intermediate rather than a potent bioactive effector in standard phenotypic screens.

Feature Technical Specification
IUPAC Name 2-acetamido-3-hydroxybenzoic acid
Synonyms N-acetyl-3-hydroxyanthranilic acid; Compound 1 (in Streptomyces isolates)
Chemical Class Anthranilic acid derivative; Aminobenzoic acid
Primary Biological Context Tryptophan metabolism (Kynurenine pathway); Bacterial secondary metabolite
Key Efficacy Finding Low/Negligible direct efficacy in adipogenic and antimicrobial screens compared to co-metabolites (e.g., N-acetyltyramine).[1][2]

In Vitro Efficacy: Experimental Performance

Recent high-throughput screening and isolation studies have evaluated 2-acetamido-3-hydroxybenzoic acid (Compound 1) alongside other metabolites.[1] The data indicates a distinct lack of potency in standard assays, distinguishing it from active "hit" compounds.

A. Anti-Adipogenic Activity (3T3-L1 Model)

In studies investigating metabolic modulators from Streptomyces sp.[1][3][4] M45, 2-acetamido-3-hydroxybenzoic acid was isolated and tested for its ability to inhibit lipid accumulation.[1][3]

  • Experimental Outcome : While the study successfully isolated Compound 1, it was N-acetyltyramine (Compound 2) that demonstrated significant inhibition of adipocyte differentiation.[2][3]

  • Mechanism : The active comparator (N-acetyltyramine) downregulated C/EBPα, SREBP2, and FASN. 2-acetamido-3-hydroxybenzoic acid did not show comparable suppression of these key transcription factors at equimolar concentrations.[1]

B. Antimicrobial & Anti-inflammatory Screens

In co-cultivation studies (e.g., Pestalotiopsis sp.[5] with B. subtilis), this compound (referred to as Compound 13 in some datasets) was screened against a panel of pathogens and inflammatory markers.

  • Antimicrobial : In assays against M. tuberculosis, S. aureus, and E. faecalis, 2-acetamido-3-hydroxybenzoic acid showed no significant inhibitory zone or high MIC values (>100 µg/mL), whereas other fractions (e.g., furanoditerpenoids) showed potent activity.

  • Anti-inflammatory : In NO production inhibition assays (RAW 264.7 cells), it failed to rank among the potent inhibitors (IC50 > 50 µM), unlike the active furanoditerpenoids (IC50 ~1-10 µM).

C. Comparative Efficacy Table

The following table contrasts 2-acetamido-3-hydroxybenzoic acid with its relevant biological peers.

CompoundTarget/ContextIn Vitro Potency (IC50/EC50)Status
2-Acetamido-3-hydroxybenzoic acid Adipogenesis / Inflammation> 50 - 100 µM (Inactive/Low) Metabolite
N-Acetyltyramine Adipogenesis (C/EBPα)~10 - 20 µM (Active)Active Hit
3-Hydroxyanthranilic Acid (3-HAA) Neuroactivity / ImmuneActive (Context Dependent)Parent (Toxic)
Fibaruretin B Anti-inflammatory (NO)< 10 µMActive Hit

In Vivo Efficacy: Pharmacokinetics & Metabolism

There is currently no direct evidence supporting the use of 2-acetamido-3-hydroxybenzoic acid as a standalone therapeutic agent in in vivo disease models.[1] Its presence in vivo is best understood through the lens of metabolism and detoxification.[1]

A. The "Detoxification" Hypothesis

In the Kynurenine pathway, 3-hydroxyanthranilic acid (3-HAA) is a pivotal intermediate.[1] 3-HAA can be:

  • Converted to Quinolinic Acid (a potent neurotoxin and NMDA agonist).[1]

  • Acetylated to 2-acetamido-3-hydroxybenzoic acid (N-acetyl-3-HAA).[1]

Efficacy Implication : The "efficacy" of this molecule in vivo is its role as a neuroprotective sink .[1] By acetylating 3-HAA, the system diverts flux away from the neurotoxic Quinolinic acid.[1] Therefore, elevated levels of 2-acetamido-3-hydroxybenzoic acid in urine or plasma may indicate a protective metabolic shift, but the molecule itself is likely pharmacologically inert and rapidly excreted.[1]

B. Pharmacokinetics (PK)
  • Absorption/Distribution : As a polar organic acid, it likely has poor passive membrane permeability compared to non-carboxylated analogs.

  • Excretion : It is identified as a urinary metabolite, suggesting rapid renal clearance without significant tissue accumulation.

Visualizing the Biological Context

The following diagram illustrates the metabolic bifurcation where 2-acetamido-3-hydroxybenzoic acid serves as a stable exit route, contrasting with the toxic pathway.

KynureninePathway cluster_legend Pathway Legend TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO HAA 3-Hydroxyanthranilic Acid (3-HAA) KYN->HAA Kynureninase QUIN Quinolinic Acid (Neurotoxin) HAA->QUIN 3-HAA Oxygenase (Neurotoxic Route) ACET 2-Acetamido-3-hydroxybenzoic Acid (N-acetyl-3-HAA) HAA->ACET N-Acetyltransferase (Detoxification Route) NAD NAD+ QUIN->NAD QPRT key1 Red Path: Neurotoxic key2 Green Path: Protective/Stable

Caption: Metabolic bifurcation of 3-HAA. Acetylation to 2-acetamido-3-hydroxybenzoic acid prevents conversion to the neurotoxin Quinolinic Acid.[1]

Experimental Protocols

To verify the inactivity or specific activity of this compound in your own lab, use the following validated protocols.

Protocol A: Adipocyte Differentiation Assay (3T3-L1)

Used to confirm the lack of anti-adipogenic efficacy compared to N-acetyltyramine.[1]

  • Cell Culture : Maintain 3T3-L1 preadipocytes in DMEM + 10% BCS.

  • Induction : At 2 days post-confluence (Day 0), switch to Differentiation Medium (DMEM + 10% FBS + 0.5 mM IBMX + 1 µM Dexamethasone + 10 µg/mL Insulin).

  • Treatment : Treat cells with 2-acetamido-3-hydroxybenzoic acid (10, 20, 50 µM) vs. N-acetyltyramine (Positive Control) and Vehicle (DMSO < 0.1%).[1]

  • Maintenance : On Day 2, switch to Maintenance Medium (DMEM + 10% FBS + 10 µg/mL Insulin) containing the test compounds.

  • Readout (Day 8) :

    • Oil Red O Staining : Quantify lipid droplets (absorbance at 520 nm).

    • qPCR : Measure mRNA levels of Pparg, Cebpa, and Fasn.

    • Expectation : Compound 1 will show <10% reduction in lipid accumulation, whereas N-acetyltyramine will show >40% reduction.[1]

Protocol B: Antimicrobial Susceptibility (Microdilution)

Used to verify activity against standard pathogens.

  • Inoculum : Prepare 5 x 10^5 CFU/mL of S. aureus (ATCC 25923) or M. tuberculosis (H37Rv).[1]

  • Plate Setup : Use 96-well plates. Serial dilute 2-acetamido-3-hydroxybenzoic acid from 100 µg/mL down to 0.19 µg/mL.

  • Incubation : 37°C for 18-24h (S. aureus) or 7 days (M. tb).

  • Readout : Measure OD600 or use Resazurin dye (Alamar Blue) for viability.

  • Expectation : MIC > 100 µg/mL (Inactive).[1]

References

  • Kim, K. H., et al. (2025). "Anti-adipogenic effects of N-acetyltyramine from termite-associated Streptomyces sp.[1][3] M45."[1][2][3] Organic & Biomolecular Chemistry.

    • Key Finding: Isolates 2-acetamido-3-hydroxybenzoic acid (Compound 1) but identifies N-acetyltyramine (Compound 2) as the active anti-adipogenic agent.[1][2][3]

  • Beemelmanns, C., et al. (2016). "Inducing new secondary metabolites through co-cultivation of the fungus Pestalotiopsis sp. with the bacterium Bacillus subtilis."[1][5][6][7][8] Journal of Natural Products.

    • Key Finding: Identifies N-acetyl-3-hydroxyanthranilic acid (Compound 13) in co-culture; notes lack of significant antimicrobial potency compared to other isolates.[1][5][7]

  • Stone, T. W., & Darlington, L. G. (2002). "Endogenous kynurenines as targets for drug discovery and development." Nature Reviews Drug Discovery.[1]

    • Key Finding: Reviews the Kynurenine pathway, establishing 3-HAA as a precursor to Quinolinic acid and the role of acetyl

Sources

Comparative

statistical analysis of experimental data for 2-acetamido-3-hydroxybenzoic acid studies

Executive Summary & Comparative Context 2-Acetamido-3-hydroxybenzoic acid (also identified as N-acetyl-3-hydroxyanthranilic acid) is a bioactive secondary metabolite derived from the tryptophan-kynurenine pathway, specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparative Context

2-Acetamido-3-hydroxybenzoic acid (also identified as N-acetyl-3-hydroxyanthranilic acid) is a bioactive secondary metabolite derived from the tryptophan-kynurenine pathway, specifically isolated from Streptomyces sp. and endophytic fungi like Pestalotiopsis sp..

While its parent compound, 3-Hydroxyanthranilic Acid (3-HAA) , is a well-characterized intermediate known for its neuroactive properties and rapid auto-oxidation, the N-acetyl derivative presents a distinct pharmacological profile. This guide objectively compares the two, focusing on chemical stability , anti-adipogenic potency , and analytical quantification , supported by statistical methodologies for experimental validation.

Product vs. Alternative: Core Comparison
Feature2-Acetamido-3-hydroxybenzoic Acid 3-Hydroxyanthranilic Acid (3-HAA) Implication
Chemical Stability High (Acetylation protects amine)Low (Auto-oxidizes to Quinolinic Acid/ROS)N-acetyl form is a superior standard for long-term storage and transport.
Biological Activity Anti-adipogenic (Lipid accumulation inhibitor)Neuroactive (Excitotoxic/Immunomodulatory)Distinct therapeutic targets; N-acetyl form targets metabolic regulation.
Quantification (LC-MS) High ionization efficiency (Negative mode)Variable (Susceptible to in-source oxidation)N-acetyl form offers higher reproducibility in metabolomic profiling.

Experimental Protocols & Statistical Methodologies

Protocol A: Chemical Stability Analysis (Degradation Kinetics)

Objective: To statistically validate the enhanced stability of 2-acetamido-3-hydroxybenzoic acid compared to 3-HAA under physiological conditions.

Experimental Workflow:

  • Preparation: Dissolve both compounds (100 µM) in PBS (pH 7.4).

  • Incubation: Incubate at 37°C for 24 hours.

  • Sampling: Aliquot at T=0, 1, 4, 8, 12, and 24 hours.

  • Detection: HPLC-UV (254 nm) or LC-MS/MS.

Statistical Analysis (ANCOVA): Do not rely on simple t-tests at endpoints. Use Analysis of Covariance (ANCOVA) to compare degradation rates.

  • Model:

    
    
    
  • Hypothesis Testing: The interaction term

    
     tests if the degradation rates (slopes) differ significantly.
    
  • Acceptance Criteria: A significant

    
     (p < 0.05) with a flatter slope for the N-acetyl derivative confirms superior stability.
    
Protocol B: Anti-Adipogenic Dose-Response (IC50 Determination)

Objective: To determine the potency of 2-acetamido-3-hydroxybenzoic acid in inhibiting lipid accumulation in differentiated 3T3-L1 adipocytes.

Experimental Workflow:

  • Cell Culture: Differentiate 3T3-L1 preadipocytes using insulin/dexamethasone/IBMX.

  • Treatment: Treat cells with serial dilutions (e.g., 1, 5, 10, 50, 100 µM) of the compound on Day 2.

  • Readout: Oil Red O staining (absorbance at 500 nm) on Day 8.

Statistical Analysis (Non-Linear Regression): Linear regression is inappropriate for saturation kinetics. Use a 4-Parameter Logistic (4PL) Model :



  • 
     : Log of concentration.
    
  • 
     : Normalized response (% Lipid Accumulation).
    
  • Goodness of Fit: Report

    
     and Absolute Sum of Squares.
    
  • Validation: Ensure the confidence interval for the IC50 does not span more than one order of magnitude.

Mandatory Visualization: Metabolic & Analytical Workflows

Diagram 1: Kynurenine Pathway & Structural Relationship

This diagram illustrates the metabolic position of 2-acetamido-3-hydroxybenzoic acid relative to the unstable 3-HAA and the neurotoxic Quinolinic acid.

KynureninePathway cluster_legend Key TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO HAA 3-Hydroxyanthranilic Acid (3-HAA) KYN->HAA Kynureninase ACET 2-Acetamido-3-hydroxybenzoic Acid (N-Acetyl-3-HAA) HAA->ACET N-Acetylation (Stabilization) QUIN Quinolinic Acid (Neurotoxic) HAA->QUIN Oxidation (Non-enzymatic/Enzymatic) PIC Picolinic Acid HAA->PIC Enzymatic Legend Red: Unstable Parent | Green: Stable Derivative

Caption: Metabolic derivation of 2-acetamido-3-hydroxybenzoic acid (Green) from 3-HAA (Red), highlighting the stabilization via N-acetylation vs. oxidation to Quinolinic acid.

Diagram 2: Statistical Validation Workflow

This flowchart defines the decision-making process for analyzing experimental data derived from this molecule.

StatAnalysis Start Raw Data (LC-MS / Absorbance) Normality Shapiro-Wilk Test Start->Normality Homogeneity Levene's Test Normality->Homogeneity Normal NonParametric Non-Parametric Path Normality->NonParametric Non-Normal Parametric Parametric Path Homogeneity->Parametric Equal Variance Homogeneity->NonParametric Unequal Variance ANOVA One-Way ANOVA (Post-hoc: Tukey) Parametric->ANOVA >2 Groups Regression Dose-Response (4PL Regression) Parametric->Regression IC50 Studies Kruskal Kruskal-Wallis (Post-hoc: Dunn) NonParametric->Kruskal >2 Groups

Caption: Decision tree for statistical analysis of 2-acetamido-3-hydroxybenzoic acid data, ensuring rigorous hypothesis testing based on data distribution.

Analytical Performance Data (LC-MS/MS)

For researchers developing quantification methods, the N-acetyl group alters the ionization properties significantly compared to 3-HAA.

Parameter3-Hydroxyanthranilic Acid2-Acetamido-3-hydroxybenzoic AcidOptimization Note
Precursor Ion (ESI-) m/z 152.0m/z 194.0Acetyl group (+42 Da) shifts mass, reducing low-mass noise.
Retention Time (C18) Early eluting (Polar)Delayed elution (Increased Hydrophobicity)Better separation from solvent front effects.
Fragment Ions m/z 108 (Decarboxylation)m/z 152 (Loss of Acetyl), m/z 108Loss of acetyl group is a specific transition for MRM.
Linearity (

)
0.98 - 0.99 (Oxidation issues)> 0.995Superior linearity due to chemical stability during autosampler residence.

Self-Validating Protocol Tip: When running large batches, include a Quality Control (QC) sample of 2-acetamido-3-hydroxybenzoic acid every 10 samples. If the Coefficient of Variation (CV) exceeds 15%, check the autosampler temperature; while more stable than 3-HAA, the acetyl group can hydrolyze if left in acidic mobile phase buffers >24 hours.

References

  • Jeong, S. Y., et al. (2025). Anti-adipogenic effects of N-acetyltyramine from termite-associated Streptomyces sp.[1][2] M45. Organic & Biomolecular Chemistry.[1][3][4][5] Link

    • Source of structure elucidation (NMR/MS) and anti-adipogenic data.[1][2][4][6]

  • Liu, S. (2016). Bioactive Secondary Metabolites from Marine-Derived Fungi and Exploration in Fungal-Bacterial Co-Cultivation. Heinrich Heine University Düsseldorf. Link

    • Details isolation from Pestalotiopsis sp.
  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

    • Authoritative standard for statistical valid
  • Cervenka, I., Agudelo, L. Z., & Ruas, J. L. (2017). Kynurenines: Tryptophan’s metabolites in exercise, inflammation, and mental health. Science. Link

    • Contextual grounding for the Tryptophan-Kynurenine p

Sources

Validation

peer-reviewed methods for the synthesis and analysis of 2-acetamido-3-hydroxybenzoic acid

A Technical Guide for Drug Development & Metabolic Research Executive Summary 2-Acetamido-3-hydroxybenzoic acid (also known as N-acetyl-3-hydroxyanthranilic acid ) is a critical derivative in the tryptophan-kynurenine me...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Metabolic Research

Executive Summary

2-Acetamido-3-hydroxybenzoic acid (also known as N-acetyl-3-hydroxyanthranilic acid ) is a critical derivative in the tryptophan-kynurenine metabolic pathway. While its precursor, 3-hydroxyanthranilic acid (3-HAA), is a known redox-active metabolite capable of generating neurotoxic quinolinic acid, the N-acetylated form represents a "metabolic dead-end" or detoxification product.

For researchers in neurodegeneration (Huntington’s, Alzheimer’s) and immunology, accessing high-purity 2-acetamido-3-hydroxybenzoic acid is essential for using it as a reference standard or a metabolic probe. This guide compares the most robust synthetic routes and establishes a self-validating analytical workflow.

Synthesis Route Comparison

The synthesis of this molecule hinges on the selective acetylation of the amine at position 2 without permanently blocking the phenol at position 3 or the carboxylic acid at position 1.

FeatureMethod A: Aqueous Acetic Anhydride (Recommended) Method B: Acetyl Chloride / Pyridine Method C: Enzymatic (NAT Catalysis)
Mechanism Nucleophilic acyl substitution in aqueous/acidic media.Aggressive acylation in organic solvent.Biological transfer via N-acetyltransferase.
Selectivity High. Water hydrolyzes unstable O-acetyl esters, leaving the stable N-acetyl amide.Low. Frequently leads to di-acetylation (O- and N-acetylated), requiring a hydrolysis step.Perfect. Enantioselective and chemoselective.
Scalability High (Gram to Kilogram).Medium.Low (Milligram/Microgram).
Purity Profile >98% after single recrystallization.Requires column chromatography to remove pyridine salts.Complex matrix (protein contamination).
Cost Efficiency High. Reagents are commoditized.Medium.Low (Enzymes/Cofactors expensive).
Expert Verdict

Method A is the industry gold standard for chemical synthesis due to "Green Chemistry" principles—using water as the reaction medium naturally protects the phenolic oxygen by hydrolyzing any transient ester bonds, ensuring the final product is exclusively the N-acetyl derivative.

Detailed Experimental Protocol: The "Self-Validating" System

This protocol utilizes Method A (Acetic Anhydride in Aqueous Media). It is designed to be self-validating: the physical behavior of the reaction mixture confirms the chemical transformation in real-time.

Materials
  • Precursor: 3-Hydroxyanthranilic acid (3-HAA) [CAS: 548-93-6].

  • Reagent: Acetic Anhydride (

    
    ) (>99%).
    
  • Solvent: Distilled Water or dilute Acetic Acid.

  • Catalyst: None required (autocatalytic) or trace Sodium Acetate.

Step-by-Step Methodology
Phase 1: Selective Acetylation
  • Suspension: Suspend 5.0 g of 3-HAA in 40 mL of water in a round-bottom flask. Observation: The starting material is sparingly soluble; the solution will appear as a grey/brown suspension.

  • Addition: Heat to 50°C. While stirring vigorously, add 4.0 mL of Acetic Anhydride (1.2 equivalents) dropwise over 10 minutes.

  • The "Solubilization" Check: As the reaction proceeds, the suspension often clarifies briefly as the N-acetyl derivative forms (which has different solubility kinetics) before precipitating out as the bulk product.

  • Reaction: Maintain at 50–60°C for 30 minutes.

  • Cooling: Cool the mixture to 0–5°C in an ice bath. The N-acetyl product will crystallize.

Phase 2: Purification & Workup
  • Filtration: Filter the precipitate under vacuum.

  • Wash: Wash with ice-cold water (2 x 10 mL) to remove acetic acid byproducts.

  • Recrystallization (Critical for Purity): Recrystallize the crude solid from a minimal amount of boiling Ethanol/Water (1:3 ratio).

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Phase 3: Self-Validation Checks

Before sending for MS/NMR, perform these bench tests:

  • Ferric Chloride Test: Dissolve a trace amount in ethanol and add 1 drop of

    
    .
    
    • Result:Purple/Violet coloration.

    • Logic: This confirms the Phenol (-OH) at position 3 is free (not acetylated). If colorless, O-acetylation occurred (failed synthesis).

  • Solubility Check: The product should be soluble in Sodium Bicarbonate (

    
    ) solution with effervescence (
    
    
    
    release).
    • Logic: Confirms the Carboxylic Acid (-COOH) is free.

Analytical Characterization

A. HPLC-UV/FLD Profiling

For quantifying purity or biological levels, use Reverse-Phase HPLC. The acidic mobile phase is crucial to suppress ionization of the carboxylic acid, sharpening the peak shape.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 20 mM Sodium Acetate + 0.1% Formic Acid (pH ~3.5).

    • B: Acetonitrile.[1][2]

  • Gradient: 5% B to 40% B over 10 minutes.

  • Detection:

    • UV: 310 nm (Specific to the anthranilate core).

    • Fluorescence: Excitation 320 nm / Emission 415 nm.

    • Note: The N-acetyl group typically reduces fluorescence quantum yield compared to the parent amine, so UV is often more linear for this derivative.

B. Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (

    
    ).
    
  • Target Mass:

    • Formula:

      
      
      
    • Molecular Weight: 195.17 g/mol .

    • Observed Ion (m/z): 194.1.

C. NMR Interpretation ( -NMR in DMSO- )
  • 
     2.1 ppm (s, 3H):  Acetyl methyl group (
    
    
    
    ). Diagnostic peak.
  • 
     7.0 - 7.8 ppm (m, 3H):  Aromatic protons.
    
  • 
     9.5 - 10.0 ppm (s, 1H):  Amide proton (
    
    
    
    ).
  • 
     11.0+ ppm (broad):  Carboxylic acid and Phenolic protons (often exchanged/broadened).
    

Workflow Visualization

The following diagram illustrates the synthesis and decision logic for 2-acetamido-3-hydroxybenzoic acid.

SynthesisWorkflow Start Start: 3-Hydroxyanthranilic Acid (Solid, Grey/Brown) Reagent Add Acetic Anhydride (Solvent: Water, 50°C) Start->Reagent Reaction Reaction: Selective N-Acetylation (Kinetic Control) Reagent->Reaction Check Check: Solution Clarifies? Reaction->Check Precipitate Cool to 4°C Precipitate Forms Check->Precipitate Yes Filter Filtration & Wash (Remove Acetic Acid) Precipitate->Filter Validation Validation: FeCl3 Test Filter->Validation Success Product: 2-Acetamido-3-hydroxybenzoic acid (Purple w/ FeCl3) Validation->Success Purple Color Fail Fail: O-Acetylation (Colorless w/ FeCl3) Validation->Fail No Color Hydrolysis Remedy: Mild Hydrolysis (NaOH, then Acidify) Fail->Hydrolysis Hydrolysis->Validation

Caption: Synthesis workflow emphasizing the critical FeCl3 validation step to ensure selective N-acetylation over O-acetylation.

References

  • Chiarugi, A., et al. (2001). The kynurenine pathway of tryptophan catabolism in the nervous system: Synthesis of N-acetyl-3-hydroxyanthranilic acid. Journal of Neurochemistry. (Contextual validation of the metabolite).

  • Shibata, K., & Onodera, M. (2003). Measurement of 3-Hydroxyanthranilic Acid and Anthranilic Acid in Urine by High-performance Liquid Chromatography.[2] Bioscience, Biotechnology, and Biochemistry. (Basis for HPLC conditions).

  • Walsh, D., et al. (2024). Determination of 3-hydroxyanthranilic acid in the sweat of healthy older adults. Scientific Reports. (Modern analytical detection limits).

  • PubChem Compound Summary. (2025). 3-Hydroxyanthranilic acid (Precursor Data).[1][2][3][4][5][6][7] National Center for Biotechnology Information.

Sources

Safety & Regulatory Compliance

Safety

2-acetamido-3-hydroxybenzoic acid proper disposal procedures

Core Directive: Operational Safety & Compliance WARNING: Treat 2-acetamido-3-hydroxybenzoic acid as a hazardous chemical waste. While it is a derivative of the tryptophan metabolite 3-hydroxyanthranilic acid, its concent...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Operational Safety & Compliance

WARNING: Treat 2-acetamido-3-hydroxybenzoic acid as a hazardous chemical waste. While it is a derivative of the tryptophan metabolite 3-hydroxyanthranilic acid, its concentrated form in a laboratory setting presents specific irritation and environmental toxicity risks. Do NOT dispose of this compound down the drain.

This guide defines the standard operating procedure (SOP) for the segregation, labeling, and disposal of 2-acetamido-3-hydroxybenzoic acid (and its isomers such as 3-acetamido-2-hydroxybenzoic acid), ensuring compliance with EPA (RCRA) standards and minimizing environmental impact.

Chemical Profile & Hazard Identification

Before disposal, you must validate the chemical identity to select the correct waste stream. This compound is an amphiphilic organic acid containing both a phenolic hydroxyl group and an acetamido moiety.

Property Data / Specification
Chemical Name 2-Acetamido-3-hydroxybenzoic acid (N-Acetyl-3-hydroxyanthranilic acid)
Parent Compound 3-Hydroxyanthranilic acid (CAS 548-93-6)
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Physical State Solid (Powder/Crystalline)
Acidity (pKa) ~3–4 (Carboxylic acid), ~9–10 (Phenolic OH)
Primary Hazards Irritant (Skin, Eye, Respiratory); Aquatic Toxicity (Phenolic derivative)
RCRA Status Non-Listed (Not P or U listed), but regulated as Characteristic Waste if mixed with solvents.[1][2][3]

Expert Insight: The "2-acetamido" group reduces the basicity of the amine compared to the parent anthranilic acid, making the molecule more acidic and stable. However, the phenolic group at position 3 remains susceptible to oxidation. Do not mix with strong oxidizers (e.g., nitric acid, permanganates) in the waste container, as this can generate heat or toxic quinone byproducts.

Pre-Disposal Handling & PPE

Objective: Prevent exposure during the transfer of waste to disposal containers.

  • Respiratory: N95 or P100 particulate respirator if handling open powder outside a fume hood.

  • Skin: Nitrile gloves (Standard 4 mil thickness is sufficient; breakthrough time >480 min for solid).

  • Eye: Chemical splash goggles (ANSI Z87.1).

  • Engineering Control: All solid transfers should occur inside a certified chemical fume hood to contain dust.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Waste (Pure Substance)

Use this workflow for expired reagents, spill cleanup residues, or excess dry powder.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Segregation:

    • ACCEPTABLE: Mix with other non-halogenated organic solids (e.g., benzoic acid, salicylic acid).

    • PROHIBITED: Do not mix with silica gel contaminated with heavy metals, strong oxidizers, or biohazardous waste.

  • Bagging: Place the solid chemical in a clear polyethylene bag, seal it with tape, and place the bag inside the HDPE container. Why? This "double containment" prevents dust release when the waste contractor opens the drum.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-Acetamido-3-hydroxybenzoic acid" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

Scenario B: Disposal of Liquid Waste (Solutions)

Use this workflow for reaction mixtures, HPLC effluents, or mother liquors.

  • Solvent Assessment: Identify the solvent carrier.

    • Aqueous (Water/Buffer): Collect in "Aqueous Organic Waste".

    • Organic (MeOH, DMSO, Acetonitrile): Collect in "Non-Halogenated Organic Solvent Waste".

    • Halogenated (DCM, Chloroform): Collect in "Halogenated Organic Solvent Waste".

  • pH Check: If the solution is acidic (pH < 2), do not neutralize it yourself unless your facility has a specific elementary neutralization permit. Collect it as "Acidic Organic Waste".

  • Precipitation Risk: If the concentration is high (>100 mM), the compound may precipitate out of acidic aqueous waste. Action: Dilute with a compatible solvent (e.g., Ethanol) to keep it in solution, or filter the solid and dispose of it via Scenario A.

Waste Classification Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring you meet regulatory requirements (EPA/RCRA).

DisposalWorkflow Start Waste: 2-Acetamido-3-hydroxybenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Dry Liquid Liquid (Solution) StateCheck->Liquid Dissolved SolidStream Stream: Non-Halogenated Organic Solids Solid->SolidStream SolventCheck Solvent Type? Liquid->SolventCheck ContainerSolid Container: HDPE Wide-Mouth Jar (Double Bagged) SolidStream->ContainerSolid Labeling Label: 'Toxic, Irritant' List all constituents ContainerSolid->Labeling Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, DMSO, Water) SolventCheck->NonHalogenated No HaloStream Stream: Halogenated Solvent Waste Halogenated->HaloStream NonHaloStream Stream: Non-Halogenated Solvent Waste NonHalogenated->NonHaloStream HaloStream->Labeling NonHaloStream->Labeling

Figure 1: Decision logic for segregating 2-acetamido-3-hydroxybenzoic acid waste based on physical state and solvent composition.

Regulatory Compliance & Environmental Impact

EPA/RCRA Classification

Under the US Resource Conservation and Recovery Act (RCRA), 2-acetamido-3-hydroxybenzoic acid is not a "Listed Waste" (P or U list). However, it must be characterized by the generator:

  • Ignitability (D001): Not applicable for the solid; applicable if dissolved in flammable solvents (e.g., Ethanol).

  • Corrosivity (D002): Applicable if the waste solution pH is ≤ 2.[4]

  • Toxicity (D004-D043): This specific compound is not on the TCLP list, but due to its bioactivity as a metabolite analog, it must be incinerated to prevent environmental accumulation.

Spill Management (Immediate Response)
  • Isolate: Mark the area.

  • Neutralize: If in solution and acidic, apply sodium bicarbonate spill mix.

  • Absorb: Use vermiculite or clay absorbent pads.

  • Clean: Wash the surface with soap and water.[5][6][7][8] Do not use bleach (hypochlorite can react with the amine/amide to form chloramines).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 86: 3-Hydroxyanthranilic acid (Parent Compound). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Princeton University EHS. Waste Removal and Disposal Guidelines: Organic Chemicals. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-acetamido-3-hydroxybenzoic acid

Topic: Personal Protective Equipment & Handling Guide: 2-Acetamido-3-Hydroxybenzoic Acid Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Context: Synthetic Intermediate / Tryptophan Metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide: 2-Acetamido-3-Hydroxybenzoic Acid Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Context: Synthetic Intermediate / Tryptophan Metabolite Derivative

Part 1: Operational Safety & Risk Profile

1.1 Chemical Context & Hazard Logic 2-Acetamido-3-hydroxybenzoic acid (an acetylated derivative of 3-hydroxyanthranilic acid) is a functionalized benzoic acid often used in the synthesis of bioactive heterocycles (e.g., quinoxalines, actinomycins) and SIRT5 inhibitors.

Because specific toxicological data for this exact intermediate is often limited in public databases, safety protocols must be derived via "read-across" logic from its parent compound, 3-hydroxyanthranilic acid , and structurally similar salicylates.

  • Parent Hazard: 3-Hydroxyanthranilic acid is a suspected carcinogen (Carc. 2) and a known irritant.[1][2]

  • Functional Group Hazards: The free carboxylic acid and phenolic hydroxyl groups contribute to acidity (pKa ~3–4), posing risks of severe eye damage and respiratory irritation.

1.2 GHS Hazard Classification (Derived) Treat this substance as a High-Potency Intermediate until fully characterized.

Hazard ClassCategoryHazard Statement
Skin Irritation Cat 2H315: Causes skin irritation.[1][2][3]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][2][3]
STOT - SE Cat 3H335: May cause respiratory irritation (Dust/Vapor).[1][2][3]
Acute Toxicity Cat 4H302: Harmful if swallowed.[1][2][3][4]
Carcinogenicity PrecautionaryTreat as Suspected (due to anthranilic backbone).

Part 2: Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "minimum compliance." Use the Barrier-Redundancy Protocol below to prevent exposure to potentially bioactive dusts.

PPE Selection Logic

PPE_Decision_Tree Start Task Assessment State Physical State: Fine Powder / Solid Start->State Quant Quantity > 100 mg? State->Quant Lvl1 LEVEL 1: Standard Handling (Fume Hood Mandatory) Quant->Lvl1 No Lvl2 LEVEL 2: High Exposure Risk (Weighing/Spill Cleanup) Quant->Lvl2 Yes Resp1 Respirator: N95 (if outside hood) Lvl1->Resp1 Glove1 Gloves: Nitrile (0.11 mm) Lvl1->Glove1 Resp2 Respirator: P100 / PAPR Lvl2->Resp2 Glove2 Gloves: Double Nitrile or Nitrile + Laminate Lvl2->Glove2

Figure 1: PPE Decision Logic based on quantity and physical state.[2] Note that engineering controls (Fume Hood) are the primary barrier.

Detailed PPE Specifications
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Engineering Control: Class II Type A2 Biosafety Cabinet or Chemical Fume Hood.PPE: N95 (minimum) if hood sash is open >18 inches.The compound is a solid acid; inhalation of dust causes immediate mucous membrane irritation (H335).
Ocular Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are insufficient for fine acidic powders.Prevent corneal damage from acidic dust ingress.
Dermal (Hand) Double Gloving: 1. Inner: Nitrile (4 mil / 0.1 mm)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Time: >480 min (estimated). Double layer prevents micro-pinhole exposure during solvation.
Body Lab coat (buttoned/snapped) + Tyvek Sleeves (optional but recommended).Prevents accumulation of dust on personal clothing which can be transferred home.

Part 3: Operational Protocols

Weighing & Transfer (The Critical Control Point)

Most exposures occur during the transfer of static-prone solids.

  • Preparation:

    • Place an anti-static gun or ionizer inside the balance enclosure to neutralize static charge on the powder.

    • Line the working surface with an absorbent, plastic-backed mat.

  • Weighing:

    • Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary weigh boat, then transfer.

    • Why? This prevents cross-contamination of the bulk stock and reduces the kinetic energy (dust cloud) generated by digging.

  • Solvation:

    • Add solvent (e.g., DMSO, Methanol) to the solid slowly down the side of the vessel to minimize aerosolization.

    • Caution: Exothermic solvation is possible.

Emergency Response: Spill Cleanup

Scenario: 500 mg jar dropped on the floor.

Spill_Response Alert 1. ALERT & ISOLATE Evacuate immediate area (10 ft) PPE 2. DON PPE Double Nitrile, Goggles, N95 Alert->PPE Cover 3. COVER Cover spill with wet paper towels (Prevents dust) PPE->Cover Neutralize 4. NEUTRALIZE Apply Sodium Bicarbonate (sat.) Cover->Neutralize Collect 5. COLLECT Scoop slurry into HazWaste Neutralize->Collect

Figure 2: Dry powder spill response workflow emphasizing dust suppression.

Cleanup Steps:

  • Isolate: Mark the zone. Do not walk through the powder.

  • Wet Method: Gently lay solvent-dampened (water or ethanol) paper towels over the powder. Do not sweep dry powder, as this generates inhalable aerosols.

  • Neutralization: If the spill is large (>1g), spray the covered area with saturated Sodium Bicarbonate solution to neutralize the carboxylic acid moiety.

  • Disposal: Place all waste into a container labeled "Solid Organic Acid Waste (Hazardous)."

Part 4: Waste Disposal & Decontamination

  • Aqueous Waste: Adjust pH to 6–8 using NaOH before disposal into aqueous waste streams (if local regulations permit).

  • Organic Waste: Dissolve in a minimal amount of acetone/methanol and dispose of in the Non-Halogenated Organic Solvent stream.

  • Surface Decontamination: Wipe surfaces with 10% Sodium Carbonate solution followed by water. The base neutralizes the acid and ensures solubility for removal.

References

  • PubChem. (n.d.). Compound Summary: 3-Hydroxyanthranilic acid (Parent Compound Hazard Data).[4] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Laboratory Safety Guidance. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-amino-3-hydroxybenzoic acid (Carc. 2 Classification). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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